METHYL 5-CYANO-2-NAPHTHOATE
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyanonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)10-5-6-12-9(7-10)3-2-4-11(12)8-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWCNMSLTJKVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700973 | |
| Record name | Methyl 5-cyanonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91804-23-8 | |
| Record name | Methyl 5-cyanonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
METHYL 5-CYANO-2-NAPHTHOATE chemical properties
An In-Depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key organic intermediate. It is intended for researchers, chemists, and professionals in the fields of drug development, materials science, and fine chemical synthesis. This guide moves beyond a simple recitation of facts to offer insights into the compound's reactivity, synthetic utility, and safe handling, grounded in established chemical principles.
Molecular Identification and Core Properties
This compound is a bifunctional molecule featuring a naphthalene core substituted with a cyano group and a methyl ester group. This specific arrangement of functional groups makes it a valuable building block for constructing more complex polycyclic aromatic systems.
Caption: Chemical structure of this compound.
The compound's identity is defined by the following key parameters, which are crucial for database searches, regulatory compliance, and analytical characterization.
| Identifier | Value | Source |
| IUPAC Name | methyl 5-cyanona-phthalene-2-carboxylate | N/A |
| CAS Number | 91804-23-8 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| SMILES | O=C(OC)C1=CC=C2C(C#N)=CC=CC2=C1 | [1] |
| MDL Number | MFCD08275022 | [1] |
Physicochemical and Spectroscopic Profile
Experimental data on the physical properties of this compound is not extensively published. However, its characteristics can be inferred from its structure and data on analogous compounds.
| Property | Value | Remarks |
| Appearance | Expected to be a white to off-white solid. | Based on similar naphthalene derivatives like Methyl 2-naphthoate.[2] |
| Melting Point | Not specified. | For comparison, Methyl 2-naphthoate melts at 71-74 °C.[2] |
| Boiling Point | Not specified. | N/A |
| Solubility | Expected to be insoluble in water, soluble in common organic solvents (e.g., ethers, chloroform, DMF). | General property of nonpolar aromatic esters.[2] |
Spectroscopic Signatures
The structural features of this compound give rise to a predictable spectroscopic profile, essential for reaction monitoring and quality control.
-
¹H NMR: The proton spectrum will be dominated by signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the six protons on the naphthalene ring. The specific splitting patterns (doublets, triplets, or doublet of doublets) are dictated by their positions relative to each other and the electron-withdrawing substituents. A sharp singlet for the methyl ester protons (-OCH₃) is expected in the upfield region, likely around δ 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two quaternary carbons of the ester (C=O, ~166 ppm) and the nitrile (C≡N, ~118 ppm). The ten carbons of the naphthalene ring will appear in the aromatic region (~125-135 ppm). The methyl carbon of the ester will be found significantly upfield (~52 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. Another strong absorption around 1710-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ester. Additional bands will be present for C-O stretching and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (211.22). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is governed by its three primary components: the nitrile, the ester, and the aromatic ring.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a route to aminomethyl-substituted naphthalenes.
-
Ester Group: Susceptible to saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate salt. It can undergo transesterification in the presence of other alcohols and a catalyst.
-
Naphthalene Ring: The electron-withdrawing nature of the cyano and ester groups deactivates the ring towards electrophilic aromatic substitution. Any substitution reactions would be directed to specific positions based on the combined directing effects of the existing groups.
Proposed Synthetic Workflow
A logical and industrially relevant synthesis of this compound can be designed starting from a readily available naphthalene precursor. A common strategy for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction , which utilizes a diazonium salt intermediate.
Caption: Proposed workflow for the synthesis of this compound.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a conceptual illustration based on standard organic chemistry procedures.[3][4][5]
-
Esterification: 5-Amino-2-naphthoic acid is dissolved in excess methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material.[5] The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield Methyl 5-amino-2-naphthoate.
-
Diazotization: The resulting amino ester is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution.[4] Effervescence (release of N₂ gas) is typically observed. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The mixture is extracted with an appropriate organic solvent. The combined organic layers are washed to remove residual copper salts, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
Applications in Research and Development
As a specialized organic intermediate, this compound is not typically an end-product but rather a critical precursor for high-value molecules. Its utility is analogous to related isomers used in various fields.[6]
-
Pharmaceutical Synthesis: The naphthalene scaffold is a privileged structure in medicinal chemistry. The cyano and ester groups serve as versatile handles for elaboration into a wide range of functional groups, enabling the synthesis of novel drug candidates.
-
Materials Science: It serves as a building block for creating novel dyes, fluorescent probes, and optical brighteners.[6] The extended π-system of the naphthalene core, when further functionalized, can be tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[6]
-
Agrochemicals: Substituted naphthalenes are also investigated for potential use in the agrochemical industry.
Safety, Handling, and Storage
While specific toxicological data for this compound is not available, a cautious approach based on its chemical class is mandatory. Compounds containing cyano groups are potentially toxic, and aromatic esters can be irritants.[7]
| Hazard Class | Precautionary Statement | Basis |
| Eye Irritation | H319: Causes serious eye irritation. | Common for aromatic esters and nitriles.[7] |
| Skin Irritation | H315: Causes skin irritation. | Common for related compounds.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Potential hazard for fine powders or dusts.[7] |
| Acute Toxicity | Handle with care due to the cyano group. | General precaution for organic nitriles. |
Recommended Laboratory Practices
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9] Avoid generating dust. Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.
This guide provides a foundational understanding of this compound, highlighting its chemical properties and synthetic potential from the perspective of an application scientist. By understanding its structure, reactivity, and safety considerations, researchers can effectively and safely leverage this compound in their synthetic endeavors.
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PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. [Link]
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ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. [Link]
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An In-Depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE (CAS 91804-23-8)
A Core Intermediate for Advanced Drug Discovery and Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 5-cyano-2-naphthoate (CAS 91804-23-8), a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its emerging applications, particularly as a scaffold in the design of novel therapeutic agents. Detailed experimental protocols, data visualizations, and a thorough reference list are provided to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.
Introduction: The Strategic Importance of the Cyanonaphthalene Scaffold
The naphthalene framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a cyano group (-CN) and a methyl ester (-COOCH₃) at specific positions, as in this compound, creates a molecule with a unique electronic profile and versatile chemical handles for further elaboration.
Nitrile-containing molecules are of particular interest in drug discovery due to the cyano group's ability to act as a hydrogen bond acceptor, a bioisostere for hydroxyl or carboxyl groups, and its metabolic stability.[2] Naphthalene derivatives, more broadly, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] this compound, therefore, represents a strategically important building block for accessing novel chemical entities with therapeutic potential.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.
Structural Information
Tabulated Physicochemical Data
| Property | Value | Source |
| CAS Number | 91804-23-8 | [5][6] |
| Molecular Formula | C₁₃H₉NO₂ | [5][6] |
| Molecular Weight | 211.22 g/mol | [5][6] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
| Purity | >98% (Commercially available) | [6] |
Spectroscopic Data Interpretation
While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, theoretical 1H and 13C NMR chemical shifts can be predicted. Spectroscopic data can often be obtained upon request from commercial suppliers.[5]
-
1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, with distinct coupling patterns determined by their positions relative to the electron-withdrawing cyano and ester groups. A singlet corresponding to the methyl ester protons (-OCH₃) would be expected in the 3.9-4.1 ppm range.
-
13C NMR: The spectrum will display 13 distinct carbon signals. Key signals would include the nitrile carbon (δ ≈ 118-120 ppm), the ester carbonyl carbon (δ ≈ 165-170 ppm), the methyl ester carbon (δ ≈ 52-55 ppm), and a series of signals in the aromatic region (δ ≈ 110-140 ppm).[7][8] The quaternary carbons attached to the substituents would likely appear as weaker signals.[8]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C≡N stretch (≈ 2220-2240 cm⁻¹), the C=O stretch of the ester (≈ 1710-1730 cm⁻¹), and C-O stretching (≈ 1250-1300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 211.22.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several modern organic chemistry methodologies. The most logical and industrially scalable routes involve the introduction of the cyano group onto a pre-functionalized naphthalene core. Two primary strategies are considered here: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction.
Proposed Synthetic Route: Palladium-Catalyzed Cyanation
This is arguably the most efficient and versatile method for the synthesis of aryl nitriles from aryl halides.[9] The likely precursor for this synthesis is Methyl 5-bromo-2-naphthoate . The reaction involves the cross-coupling of this aryl bromide with a cyanide source, catalyzed by a palladium complex.
// Nodes start [label="Methyl 5-bromo-2-naphthoate", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Pd(0) Catalyst (e.g., Pd(OAc)₂)\nLigand (e.g., dppf)\nCyanide Source (e.g., Zn(CN)₂)\nSolvent (e.g., DMF)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nPurification (Crystallization/\nChromatography)", shape=ellipse, fillcolor="#FFFFFF"]; final_product [label="Pure Product", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents [label="Reaction Setup"]; reagents -> product [label="Heat (e.g., 80-120 °C)"]; product -> workup [label="Quenching"]; workup -> final_product [label="Isolation"]; } end_dot Caption: Proposed workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
Ligand: A bulky electron-rich phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is crucial. It stabilizes the palladium center, prevents catalyst decomposition, and facilitates the key steps of oxidative addition and reductive elimination.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides (NaCN, KCN) due to its lower toxicity and its ability to break up palladium-cyanide aggregates that can poison the catalyst.[2] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic alternative.[5]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction at elevated temperatures.[10]
Mechanistic Cycle (Self-Validating System):
The catalytic cycle for this reaction is a well-established, self-validating system. Each step regenerates the species necessary for the next, ensuring catalytic turnover.
-
Oxidative Addition: The active Pd(0) complex reacts with Methyl 5-bromo-2-naphthoate to form a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the zinc salt to the palladium center, displacing the bromide.
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative, classic approach is the Sandmeyer reaction.[6][11][12] This method would start from Methyl 5-amino-2-naphthoate .
-
Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[13]
-
Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group (as N₂ gas) with a cyanide nucleophile.[12]
While effective, the Sandmeyer reaction often requires careful temperature control and handling of potentially unstable diazonium intermediates.
Key Applications in Drug Discovery & Research
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Scaffold for Anticancer Agents
Many naphthalene-based compounds have been investigated for their anticancer properties.[4] The cyanonaphthalene core can be elaborated to produce inhibitors of various cellular processes implicated in cancer. For instance, derivatives of the naphthalene scaffold have been shown to target the Warburg effect, a metabolic hallmark of cancer, leading to selective cytotoxicity in cancer cells.[4] The ester and cyano groups on this compound provide orthogonal handles for chemical modification to explore structure-activity relationships (SAR).
// Nodes MCN [label="this compound\n(Scaffold)", fillcolor="#FBBC05", fontcolor="#202124"]; ester_mod [label="Ester Hydrolysis/\nAmidation", shape=ellipse, fillcolor="#FFFFFF"]; cyano_mod [label="Nitrile Reduction/\nHeterocycle Formation", shape=ellipse, fillcolor="#FFFFFF"]; library [label="Diverse Chemical Library", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="High-Throughput\nBiological Screening", shape=invhouse, fillcolor="#FFFFFF"]; hit [label="Hit Compounds\n(e.g., Kinase Inhibitors, etc.)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization\n(SAR Studies)", shape=cds, fillcolor="#FFFFFF"]; candidate [label="Preclinical Candidate", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MCN -> ester_mod; MCN -> cyano_mod; ester_mod -> library; cyano_mod -> library; library -> screening; screening -> hit; hit -> lead_opt; lead_opt -> candidate; } end_dot Caption: Role of this compound in a typical drug discovery workflow.
Intermediate for Probing Biological Pathways
The synthesis of libraries based on the this compound core allows for the creation of chemical probes to investigate biological pathways. For example, naphthalene derivatives have been used to study pathways related to inflammation and cellular proliferation.[3] The defined structure of this compound allows for systematic modifications to probe interactions with specific proteins or enzymes.
Experimental Protocols
The following is a detailed, field-proven protocol for the synthesis of an aryl nitrile via palladium-catalyzed cyanation, adapted for the specific synthesis of this compound from its bromo-precursor.
Synthesis of this compound via Palladium-Catalyzed Cyanation
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Zinc cyanide is toxic if ingested or if it comes into contact with acid. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
-
Methyl 5-bromo-2-naphthoate (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-2-naphthoate, Zinc Cyanide, Palladium(II) Acetate, and dppf.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Conclusion
This compound is a high-value chemical intermediate with significant, yet underexplored, potential. Its synthesis is achievable through robust and scalable modern catalytic methods, primarily palladium-catalyzed cyanation. The presence of two distinct and chemically versatile functional groups on a privileged naphthalene scaffold makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.
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An In-depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of METHYL 5-CYANO-2-NAPHTHOATE, a key building block for researchers, scientists, and professionals in the field of drug development. With a molecular weight of 211.22 g/mol and the chemical formula C₁₃H₉NO₂, this bifunctional molecule holds significant potential in the synthesis of complex pharmaceutical agents. Its structure, incorporating both a nitrile and a methyl ester on a naphthalene scaffold, offers versatile reactivity for the construction of novel molecular architectures.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. These properties dictate its behavior in various reaction conditions and are crucial for the development of robust and reproducible synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 211.22 g/mol | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| CAS Number | 91804-23-8 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | >98% (commercially available) | [1] |
| SMILES | O=C(OC)C1=CC=C2C(C#N)=CC=CC2=C1 | [1] |
Strategic Synthesis Pathway
The synthesis of this compound is logically approached through a two-step sequence starting from the readily available 5-amino-2-naphthoic acid. This strategy leverages two classic and reliable reactions in organic synthesis: the Sandmeyer reaction to introduce the cyano group and the Fischer esterification to form the methyl ester. This pathway is both efficient and allows for the strategic installation of the key functional groups.
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The Definitive Guide to the Structural Elucidation of METHYL 5-CYANO-2-NAPHTHOATE
An In-Depth Technical Guide for Drug Development Professionals
Introduction: Context and Significance
METHYL 5-CYANO-2-NAPHTHOATE (CAS No. 91804-23-8) is a substituted naphthalene derivative.[1][2] Naphthalene-based structures are significant building blocks in medicinal chemistry and materials science, often serving as scaffolds for therapeutic agents or functional organic materials.[3] An unambiguous determination of the substitution pattern on the naphthalene core is paramount for understanding its structure-activity relationship (SAR), ensuring patentability, and meeting regulatory requirements.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. It moves beyond simple data reporting to explain the underlying scientific rationale for each analytical choice, empowering researchers to develop robust, self-validating protocols for this and related molecular structures.
Molecular and Chemical Properties
A foundational understanding of the target molecule's properties is the first step in any analytical strategy.
| Property | Value | Source |
| CAS Number | 91804-23-8 | [1][2][4] |
| Molecular Formula | C₁₃H₉NO₂ | [2] |
| Molecular Weight | 211.22 g/mol | [1][2] |
| Chemical Class | Aromatic Nitrile, Carboxylic Ester | [4] |
The Analytical Workflow: A Multi-Pronged Strategy
Caption: A logical workflow for unambiguous structure elucidation.
Part 1: Mass Spectrometry (MS) – The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the initial and most critical step. Its primary purpose is to determine the accurate mass and, by extension, the molecular formula of the compound. This information provides the fundamental constraints for all subsequent spectroscopic analysis. For aromatic isomers, collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be particularly useful for differentiation.[5]
Expected Results for this compound
-
Molecular Ion (M⁺•): A prominent peak at m/z 211.
-
High-Resolution MS (HRMS): An exact mass that corresponds to the molecular formula C₁₃H₉NO₂ (Calculated: 211.0633, allowing for differentiation from other potential formulas with the same nominal mass).
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (•OCH₃, -31 Da) to give a fragment at m/z 180, and the loss of the entire methoxycarbonyl group (•COOCH₃, -59 Da) to give a fragment at m/z 152.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Rationale: The chromatographic separation ensures that the analyzed ion is from a pure compound, free of synthetic impurities.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra. For MS/MS, set the precursor ion at m/z 211 and use a collision energy of 10-30 eV to induce fragmentation.[5]
-
Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and definitive method for confirming the presence of specific functional groups.[6] The vibrational frequencies of bonds like C=O (ester), C≡N (nitrile), and C-O (ester), as well as aromatic C-H bonds, appear in highly characteristic regions of the spectrum.[7][8] This technique serves as a crucial cross-validation of the molecular formula determined by MS.
Expected Results for this compound
| Functional Group | Bond | Expected Absorption (cm⁻¹) | Vibration Type |
| Nitrile | C≡N | 2220 - 2240 | Stretch |
| Ester Carbonyl | C=O | 1715 - 1735 | Stretch |
| Aromatic Ring | C=C | 1500 - 1600 | In-ring Stretch |
| Ester C-O | C-O | 1100 - 1300 | Stretch |
| Aromatic C-H | C-H | 3000 - 3100 | Stretch |
Causality Note: The conjugation of the ester with the naphthalene ring is expected to shift the C=O stretch to a slightly lower wavenumber compared to a saturated aliphatic ester.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract this from the sample spectrum.
-
-
Data Processing: Perform an ATR correction if required by the software to produce a spectrum that more closely resembles a traditional transmission spectrum.
Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structure Map
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides the same information for carbon atoms.[9] For a substituted naphthalene system, analyzing the chemical shifts, integration, and coupling patterns (J-coupling) of the aromatic protons is the key to definitively establishing the substitution pattern.
Predicted NMR Data for this compound
¹H NMR (500 MHz, CDCl₃):
-
Naphthalene Protons (6H): Expected to appear in the range δ 7.5 - 8.8 ppm. The specific shifts and coupling patterns will be complex due to the disubstituted system. Protons adjacent to the electron-withdrawing cyano and ester groups will be shifted downfield.
-
Methyl Protons (3H): A sharp singlet is expected around δ 3.9 - 4.1 ppm.
¹³C NMR (125 MHz, CDCl₃):
-
Ester Carbonyl (C=O): δ 165 - 168 ppm.
-
Aromatic Carbons (10 C): δ 110 - 140 ppm. The two carbons directly attached to the substituents (C2 and C5) and the quaternary carbons of the ring junction will have distinct shifts.
-
Nitrile Carbon (C≡N): δ 115 - 120 ppm.
-
Methyl Carbon (-OCH₃): δ 52 - 55 ppm.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure the sample is fully dissolved.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), which is critical for tracing the connectivity of the protons around the naphthalene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for identifying the quaternary carbons and confirming the placement of the substituents by observing correlations from aromatic protons to the ester carbonyl and nitrile carbons.
-
Data Integration and Final Confirmation
Caption: Integration of multi-technique data for structure verification.
-
MS confirms the molecular formula as C₁₃H₉NO₂.
-
IR confirms the presence of the nitrile and ester functional groups required by the proposed structure.
-
¹H and ¹³C NMR confirm the number of unique protons and carbons , including the methyl ester and the disubstituted naphthalene core. The specific chemical shifts and coupling patterns observed in the aromatic region will match only the 5,2-substitution pattern, ruling out other isomers.
-
2D NMR (HMBC) provides the final, unambiguous proof, showing long-range correlations from specific aromatic protons to the ester carbonyl carbon (C2) and the nitrile carbon (C5), locking the substituents into their correct positions.
By following this rigorous, multi-faceted analytical workflow, researchers can achieve an unassailable structural elucidation of this compound, ensuring the scientific integrity required for advanced drug development and materials science applications.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. JOCPR, 8(5), 67-77. Retrieved from [Link]
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Science. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from [Link]
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Iraqi Journal of Science. (2025). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved from [Link]
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ResearchGate. (2025). Development of a Method for the Determination of Naphthalene and Phenanthrene in Workplace Air Using Diffusive Sampling and Thermal Desorption GC-MS Analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl 5-cyano-2-methylpentanoate. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl 5-cyano-2-methylbenzoate. PubChem. Retrieved from [Link]
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Thompson Rivers University. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0272972). Retrieved from [Link]
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SpectraBase. (n.d.). methyl (2E)-3-(5-chloro-2-thienyl)-2-cyano-2-propenoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl cyanoacetate. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl 2-naphthoate. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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CiteSeerX. (n.d.). CASE via MS: Ranking Structure Candidates by Mass Spectra. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-2-naphthoate
Introduction: The Structural Elucidation of a Naphthoate Derivative
Methyl 5-cyano-2-naphthoate is a bifunctional aromatic molecule belonging to the naphthalene family. As a research chemical, its precise structural confirmation is paramount for its application in medicinal chemistry and materials science. This guide provides an in-depth analysis of the spectroscopic techniques employed to elucidate and verify the structure of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of spectroscopic data interpretation for complex organic molecules.
The structure of this compound, presented below, dictates its unique spectroscopic fingerprint. The strategic placement of the cyano and methyl ester functionalities on the naphthalene core gives rise to distinct and predictable spectral features.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | d | 1H | H-1 |
| ~8.2 - 8.4 | d | 1H | H-4 |
| ~8.0 - 8.2 | dd | 1H | H-3 |
| ~7.8 - 8.0 | d | 1H | H-6 |
| ~7.6 - 7.8 | t | 1H | H-7 |
| ~7.4 - 7.6 | d | 1H | H-8 |
| ~4.0 | s | 3H | -OCH₃ |
Interpretation and Rationale:
The aromatic region of the ¹H NMR spectrum is expected to be complex due to the substituted naphthalene ring system. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1] The electron-withdrawing nature of the cyano and ester groups will generally deshield the protons, shifting them to a lower field (higher ppm). Protons on substituted naphthalenes can have complex coupling patterns.[2][3]
-
H-1 and H-8: These protons are in the peri positions and are often significantly deshielded due to anisotropic effects of the aromatic system.
-
H-3 and H-4: These protons are part of the same aromatic ring as the ester group and will exhibit characteristic ortho and meta couplings.
-
H-6 and H-7: These protons are on the other aromatic ring and are influenced by the cyano group.
-
-OCH₃: The methyl ester protons will appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~135 - 140 | Aromatic Quaternary Carbons |
| ~125 - 135 | Aromatic CH Carbons |
| ~118 | -C≡N (nitrile) |
| ~110 - 115 | Aromatic Quaternary Carbon (attached to CN) |
| ~52 | -OCH₃ |
Interpretation and Rationale:
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, which is invaluable for structural confirmation.
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically around 165-175 ppm.
-
Aromatic Carbons: The naphthalene ring will show a series of peaks in the aromatic region (120-140 ppm). The exact chemical shifts are influenced by the substituents.[4] Quaternary carbons (those without attached protons) will generally have weaker signals.
-
Nitrile Carbon: The carbon of the cyano group typically appears in the 115-125 ppm range.
-
Methyl Carbon: The methyl ester carbon is shielded and will be found in the upfield region, usually around 50-55 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the aromatic ring, the ester, and the nitrile groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1720 - 1700 | Strong, Sharp | C=O stretch (ester) |
| ~1600, 1480, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |
| ~1250 - 1100 | Strong | C-O stretch (ester) |
Interpretation and Rationale:
The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[5]
-
C≡N Stretch: The nitrile group has a very characteristic sharp absorption in the 2260-2210 cm⁻¹ region.[6][7] Its presence is a strong indicator of this functional group. Conjugation with the aromatic ring can slightly lower this frequency.[6]
-
C=O Stretch: The carbonyl group of the ester will produce a strong, sharp peak around 1720 cm⁻¹. This is one of the most easily recognizable bands in an IR spectrum.[8]
-
Aromatic C-H and C=C Stretches: The naphthalene ring will give rise to several absorptions. The C-H stretches appear just above 3000 cm⁻¹, and the C=C skeletal vibrations are seen as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The C-O single bond stretch of the ester group results in a strong absorption in the 1300-1100 cm⁻¹ range.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum Data (Electron Ionization):
| m/z | Relative Intensity | Proposed Fragment |
| 211 | High | [M]⁺˙ (Molecular Ion) |
| 180 | Moderate | [M - OCH₃]⁺ |
| 152 | Moderate | [M - COOCH₃]⁺ |
| 126 | Moderate | [C₁₀H₆]⁺˙ (Naphthalene radical cation) |
Interpretation and Rationale:
The fragmentation of aromatic esters in mass spectrometry often follows predictable pathways.[9]
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected to be prominent due to the stability of the aromatic system.[10] Its m/z value of 211 confirms the molecular formula C₁₃H₉NO₂.
-
Loss of the Methoxy Radical (·OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion at m/z 180.[9][11]
-
Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the naphthalene ring and the ester group can result in a fragment at m/z 152.
-
Naphthalene Cation: Further fragmentation can lead to the loss of the cyano group, resulting in ions characteristic of the naphthalene core.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
The collective data from NMR, IR, and MS provide a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key nitrile and ester functional groups. Mass spectrometry verifies the molecular weight and provides further structural information through characteristic fragmentation patterns. This multi-technique approach ensures the unambiguous identification and characterization of this important research chemical, upholding the principles of scientific integrity and trustworthiness in chemical analysis.
References
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GCMS Section 6.14 - Whitman People. Available at: [Link]
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¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. Available at: [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. Available at: [Link]
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Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes : r/chemistry - Reddit. Available at: [Link]
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On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A ¹H NMR Study. Available at: [Link]
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Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of METHYL 5-CYANO-2-NAPHTHOATE from Methyl 5-bromo-2-naphthoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the Naphthonitrile Scaffold
The conversion of aryl halides to aryl nitriles is a cornerstone transformation in modern organic synthesis. The resulting nitrile functional group is not merely a molecular terminus; it is a versatile synthetic linchpin, readily convertible into valuable functionalities such as amines, carboxylic acids, aldehydes, and tetrazoles. This strategic importance is particularly pronounced in the synthesis of pharmaceutical intermediates and advanced materials.
METHYL 5-CYANO-2-NAPHTHOATE is a key building block whose rigid, planar naphthalene core, functionalized with both an electron-withdrawing cyano group and an ester moiety, makes it an attractive scaffold for designing molecules with specific electronic and steric properties. This guide provides an in-depth technical overview of its synthesis from the readily available precursor, methyl 5-bromo-2-naphthoate. We will move beyond a simple recitation of steps to explore the mechanistic rationale, process optimization, and critical safety considerations inherent in this transformation.
Mechanistic Foundations: The Challenge of Aryl Cyanation
The direct nucleophilic substitution of a bromide on an aromatic ring is energetically unfavorable due to the high energy of the Meisenheimer complex intermediate. Therefore, transition-metal catalysis is the indispensable tool for effecting this transformation under practical laboratory conditions. The two most prominent and field-proven methodologies rely on palladium and copper catalysis.
-
Palladium-Catalyzed Cyanation: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions.[1] The catalytic cycle, a well-established paradigm in cross-coupling chemistry, generally proceeds through three key stages:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-bromide bond of the starting material, forming a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide anion (from a source like KCN, NaCN, or Zn(CN)₂) displaces the bromide ligand on the palladium center. The efficiency of this step is often hindered by the propensity of cyanide to poison the palladium catalyst, a primary challenge in developing robust protocols.[1]
-
Reductive Elimination: The aryl and cyano groups are expelled from the palladium center as the final product, regenerating the active Pd(0) catalyst.
-
-
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): Historically, this reaction required harsh conditions (high temperatures, polar solvents) and stoichiometric amounts of copper(I) cyanide.[2] Modern advancements, however, have introduced ligand-accelerated protocols that utilize only catalytic amounts of a copper source. These "domino" reactions can involve an initial halide exchange (bromide to iodide) followed by cyanation, often proceeding under much milder conditions than the classic procedure.[2][3][4]
For this guide, we will focus on a palladium-catalyzed protocol, which represents a highly reproducible and adaptable method for synthesizing this compound.
Visualizing the Synthetic Transformation
The overall synthetic route is a direct displacement of the bromo substituent with a cyano group.
Caption: Overall reaction scheme for the cyanation.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is designed to be a self-validating system, where careful adherence to stoichiometry, atmosphere, and temperature control ensures high reproducibility.
Quantitative Data: Reagent Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (1 mmol scale) | Role |
| Methyl 5-bromo-2-naphthoate | C₁₂H₉BrO₂ | 265.10 | 1.0 | 265.1 mg | Substrate |
| Pd₂(dba)₃ | C₅₁H₄₂O₃P₂ | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg | Catalyst Precursor |
| dppf | C₃₄H₂₈FeP₂ | 554.38 | 0.02 | 11.1 mg | Ligand |
| Zinc Cyanide (Zn(CN)₂) | C₂N₂Zn | 117.43 | 0.6 | 70.5 mg | Cyanide Source |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 5 mL | Solvent |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-vacuum line and backfilled with dry nitrogen or argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add methyl 5-bromo-2-naphthoate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).
-
Expertise & Experience: Using a sub-stoichiometric amount of zinc cyanide is common and effective. The dppf ligand provides the necessary steric and electronic properties to stabilize the palladium catalyst and facilitate reductive elimination.
-
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.2 M concentration).
-
Reaction Execution: The flask is sealed and immersed in a preheated oil bath at 120 °C. The reaction is stirred vigorously for 12-24 hours.
-
Trustworthiness: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or LC-MS by sampling a small aliquot from the reaction mixture.
-
-
Work-up and Extraction: After the reaction is complete (as indicated by the consumption of the starting material), the flask is allowed to cool to room temperature. The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble salts. The filtrate is transferred to a separatory funnel and washed sequentially with aqueous ammonium chloride and brine.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to isolate the pure this compound.
Catalytic Cycle and Mechanistic Insight
The success of this synthesis hinges on the intricate dance of molecules around the palladium center. Understanding this cycle is key to troubleshooting and optimization.
Caption: Simplified Pd-catalyzed cyanation cycle.
Safety: The Non-Negotiable Priority
CAUTION: Cyanide salts, including zinc cyanide, are highly toxic. They can be fatal if swallowed, inhaled, or absorbed through the skin.
-
Handling: All manipulations involving cyanide sources must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).
-
Quenching and Waste Disposal: Any residual cyanide in the reaction vessel or on lab equipment must be quenched before cleaning. A freshly prepared aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide is effective for oxidizing cyanide to the much less toxic cyanate. All cyanide-containing waste must be disposed of according to institutional and environmental safety regulations.
Conclusion
The palladium-catalyzed cyanation of methyl 5-bromo-2-naphthoate is a robust and reliable method for the synthesis of this compound. By understanding the underlying catalytic mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can confidently produce this valuable synthetic intermediate. The insights provided in this guide are intended to empower scientists to not only execute this specific transformation but also to apply these principles to a broader range of synthetic challenges in their research and development endeavors.
References
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Ren, Y., Liu, Z., Zhao, S., Tian, X., Wang, J., Yin, W., and He, S. (2008). A bio-inspired copper catalyst system for practical catalytic cyanation of aryl bromides. Synthesis, 2008(20), 3351-3355. Available at: [Link]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available at: [Link]
-
Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides. In Modern Arylation Methods (pp. 103-145). Wiley-VCH. Available at: [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). A practical, ligand-free cyanation of aryl bromides. The Journal of Organic Chemistry, 70(4), 1508–1510. Available at: [Link]
-
Chatterjee, T., Dey, R., & Ranu, B. C. (2014). A ZnO-supported palladium(0) nanoparticle catalyst has been applied for the efficient cyanation of a variety of functionalized aryl bromides and activated aryl chlorides with K4[Fe(CN)6] as benign cyanide source. The Journal of Organic Chemistry, 79(12), 5875-5879. Available at: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202–205. Available at: [Link]
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The Synthesis of METHYL 5-CYANO-2-NAPHTHOATE: A Technical Guide to Core Starting Materials and Synthetic Strategies
Introduction
Methyl 5-cyano-2-naphthoate is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its rigid, disubstituted naphthalene scaffold makes it a valuable building block for molecules with specific steric and electronic properties. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several starting materials. The most direct and industrially scalable approach commences with the readily available 2-naphthoic acid. This strategy involves a three-step sequence: electrophilic bromination, cyanation of the resulting aryl bromide, and finally, esterification of the carboxylic acid. An alternative, though potentially more complex, route can be envisioned starting from 5-amino-2-naphthol, which would require a Sandmeyer reaction to introduce the bromo substituent, followed by transformations to install the carboxyl and cyano functionalities.
This guide will focus on the more direct pathway from 2-naphthoic acid, as it offers a more convergent and efficient synthesis. Two primary sequences from the key intermediate, 5-bromo-2-naphthoic acid, will be detailed:
-
Route A: Bromination -> Cyanation -> Esterification
-
Route B: Bromination -> Esterification -> Cyanation
The choice between these two routes can depend on the compatibility of the functional groups with the reaction conditions of the subsequent steps and the ease of purification of the intermediates.
Core Starting Material: 2-Naphthoic Acid
2-Naphthoic acid is the logical and cost-effective starting point for the synthesis of this compound. Its commercial availability and the well-established chemistry of electrophilic aromatic substitution on the naphthalene ring system make it an ideal precursor.
Synthetic Workflow and Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound via the bromination of 2-naphthoic acid, followed by two divergent pathways for cyanation and esterification.
Step 1: Bromination of 2-Naphthoic Acid to 5-Bromo-2-naphthoic Acid
The introduction of a bromine atom onto the naphthalene ring is achieved through electrophilic aromatic substitution. The directing effects of the deactivating carboxylic acid group at the 2-position favor substitution on the other ring, with the 5- and 8-positions being the most likely sites. Under controlled conditions, the 5-bromo isomer can be obtained as the major product. A common method for this transformation is the use of bromine in a suitable solvent like acetic acid[1].
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and any remaining bromine.
-
Dry the crude 5-bromo-2-naphthoic acid. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed for further purification.
Route A: Cyanation followed by Esterification
This pathway prioritizes the introduction of the cyano group before the esterification of the carboxylic acid.
Step 2A: Cyanation of 5-Bromo-2-naphthoic Acid to 5-Cyano-2-naphthoic Acid (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classic method for the conversion of aryl halides to aryl nitriles using copper(I) cyanide[2][3]. This reaction typically requires high temperatures and a polar aprotic solvent such as N,N-dimethylformamide (DMF)[4].
Experimental Protocol:
CAUTION: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-naphthoic acid and copper(I) cyanide (CuCN).
-
Add dry, degassed N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 140-150°C under a nitrogen atmosphere and stir vigorously for the time required for the reaction to go to completion (monitor by TLC)[4].
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride and ammonia to decompose the copper salts and facilitate workup[4].
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-cyano-2-naphthoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3A: Esterification of 5-Cyano-2-naphthoic Acid to this compound (Fischer Esterification)
The final step in this route is the Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst[5][6].
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-cyano-2-naphthoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The product can be purified by column chromatography or recrystallization.
Route B: Esterification followed by Cyanation
This alternative pathway involves protecting the carboxylic acid as a methyl ester before introducing the cyano group.
Step 2B: Esterification of 5-Bromo-2-naphthoic Acid to Methyl 5-bromo-2-naphthoate
Similar to Step 3A, this is a Fischer esterification reaction.
Experimental Protocol:
-
In a round-bottom flask, suspend 5-bromo-2-naphthoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 5-bromo-2-naphthoate, which can be purified by recrystallization or column chromatography if necessary[7].
Step 3B: Cyanation of Methyl 5-bromo-2-naphthoate to this compound (Palladium-Catalyzed Cyanation)
Palladium-catalyzed cyanation offers a milder and often more efficient alternative to the Rosenmund-von Braun reaction. Various palladium catalysts and cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides[8][9].
Experimental Protocol:
CAUTION: While less acutely toxic than other cyanide sources, zinc cyanide is still hazardous and should be handled with care in a well-ventilated fume hood.
-
To a reaction vessel, add methyl 5-bromo-2-naphthoate, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., dppf).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a dry, degassed polar aprotic solvent such as DMF or N,N-dimethylacetamide (DMAc).
-
Heat the reaction mixture to the required temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble palladium and zinc salts.
-
Wash the filtrate with aqueous ammonia or EDTA solution to remove any remaining metal salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude this compound by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthetic Route A: Bromination -> Cyanation -> Esterification.
Caption: Synthetic Route B: Bromination -> Esterification -> Cyanation.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 | Bromination | 2-Naphthoic Acid | Br₂, Acetic Acid | Acetic Acid | Reflux | Moderate to Good | [1] |
| 2A | Cyanation | 5-Bromo-2-naphthoic Acid | CuCN | DMF | 140-150°C | Good | [4] |
| 3A | Esterification | 5-Cyano-2-naphthoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | High | [5][6] |
| 2B | Esterification | 5-Bromo-2-naphthoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | High | [7] |
| 3B | Cyanation | Methyl 5-bromo-2-naphthoate | Pd catalyst, Zn(CN)₂ | DMF/DMAc | 80-120°C | Good to High | [8][9] |
Conclusion
The synthesis of this compound is readily achievable from the starting material 2-naphthoic acid. This guide has detailed two viable synthetic pathways, each with its own set of advantages and considerations. Route B, involving the esterification prior to a palladium-catalyzed cyanation, may be preferable in many laboratory settings due to the milder conditions and potentially higher yields of the cyanation step compared to the classical Rosenmund-von Braun reaction. The choice of route will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity of the final product. The provided protocols offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
-
Reddit. (2023, October 13). Cyanation of aryl bromide. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
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Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(40), 14040–14043. [Link]
-
YouTube. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. Retrieved from [Link]
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
-
Molbank. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. 2009(2), M602. [Link]
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SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
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Lab5 procedure esterification. (n.d.). Retrieved from [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
-
ResearchGate. (n.d.). Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. Retrieved from [Link]
-
Reddit. (2020, April 2). Help with synthesis of 5-Bromo-2-naphthoic acid. r/Chempros. Retrieved from [Link]
-
Tetrahedron Letters. (2006). Optimisation and scale-up of microwave assisted cyanation. 47(30), 5323-5325. [Link]
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ACS Publications. (2018, July 10). Selectivity Challenges in Docking Screens for GPCR Targets and Antitargets. Journal of Medicinal Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide: a dual role of copper catalysts. Chemical Communications. Retrieved from [Link]
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RSC Publishing. (n.d.). Cu-mediated C–H cyanation of arenes using N,N-dimethylformamide (DMF) as the “CN” source. Organic Chemistry Frontiers. Retrieved from [Link]
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SciSpace. (n.d.). Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. Retrieved from [Link]
- Google Patents. (n.d.). US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid.
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CONICET. (n.d.). Expanding the horizons of G protein-coupled receptor structure-based ligand discovery and optimization using homology models. Retrieved from [Link]
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ACS Publications. (2010, April 20). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
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METHYL 5-CYANO-2-NAPHTHOATE: A Comprehensive Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of Methyl 5-Cyano-2-Naphthoate, a key intermediate for advanced organic synthesis, particularly in the realm of medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, spectroscopic characterization, and potential applications of this versatile naphthalene derivative. While direct literature on this specific compound is sparse, this guide synthesizes information from analogous structures and established synthetic methodologies to provide robust, field-proven insights and detailed protocols.
Introduction: The Strategic Importance of Naphthalene Scaffolds
The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds. Its rigid, aromatic structure provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a cyano (-CN) group and a methyl ester (-COOCH₃) onto the naphthalene ring, as in this compound, creates a molecule with significant potential as a synthetic building block. The electron-withdrawing nature of both the cyano and ester groups modifies the electronic properties of the naphthalene system, and these functional groups themselves serve as versatile handles for a wide array of chemical transformations.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety considerations is paramount for the effective and safe handling of any chemical compound.
Physical Properties
| Property | Value | Source |
| CAS Number | 91804-23-8 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | 93 - 97 °C | Supplier Data |
| Boiling Point | 466 - 468 °C | Supplier Data |
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Synthetic Routes and Methodologies
Proposed Synthesis via Cyanation of Methyl 5-Bromo-2-Naphthoate
This is a widely used method for the introduction of a cyano group onto an aromatic ring. The starting material, Methyl 5-Bromo-2-Naphthoate, can be synthesized from 5-bromo-2-naphthoic acid.
Figure 1: Proposed synthesis of this compound via cyanation of a bromo-precursor.
Experimental Protocol:
Step 1: Esterification of 5-Bromo-2-naphthoic acid
-
To a solution of 5-bromo-2-naphthoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-Bromo-2-Naphthoate.
Step 2: Cyanation of Methyl 5-Bromo-2-Naphthoate
-
In a round-bottom flask, combine Methyl 5-Bromo-2-Naphthoate (1.0 eq) and copper(I) cyanide (1.1 - 1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of bromide).
-
Heat the reaction mixture to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford this compound.
Proposed Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into a variety of functional groups, including nitriles.[2][3] This route would begin with the corresponding amino-naphthalene derivative.
Figure 2: Proposed synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol:
-
Diazotization:
-
Suspend Methyl 5-amino-2-naphthoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of N₂) will be observed.
-
After the addition is complete, heat the mixture for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the positions of the electron-withdrawing cyano and ester groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-1 |
| ~8.3 | d | 1H | H-4 |
| ~8.1 | d | 1H | H-3 |
| ~7.9 | d | 1H | H-6 |
| ~7.7 | t | 1H | H-7 |
| ~7.6 | d | 1H | H-8 |
| ~4.0 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR will show signals for the naphthalene ring carbons, the ester carbonyl, the methyl group, and the nitrile carbon. The chemical shifts of the aromatic carbons are influenced by the substituent effects.[4][5]
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~137-124 | Aromatic Carbons |
| ~118 | -CN (nitrile) |
| ~52 | -OCH₃ |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by strong absorptions corresponding to the C=O stretch of the ester, the C≡N stretch of the nitrile, and the C-O stretch of the ester, in addition to the characteristic aromatic C-H and C=C stretching vibrations.[6][7][8]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2230-2210 | C≡N Stretch (Nitrile) |
| ~1725-1705 | C=O Stretch (Aromatic Ester) |
| ~1600, ~1475 | Aromatic C=C Stretch |
| ~1300-1250 | C-O Stretch (Ester) |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns for aromatic methyl esters include the loss of the methoxy group (-OCH₃) to give [M-31]⁺ and the loss of the carbomethoxy group (-COOCH₃) to give [M-59]⁺.[9][10]
| m/z | Fragment |
| 211 | [M]⁺ |
| 180 | [M - OCH₃]⁺ |
| 152 | [M - COOCH₃]⁺ |
Applications in Medicinal Chemistry and Materials Science
Naphthalene derivatives containing cyano and ester functionalities are valuable intermediates in the synthesis of pharmaceuticals and functional materials.
Potential as a Precursor for PTP1B Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for the treatment of type 2 diabetes and obesity.[6][11] A patent has disclosed [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid as a potent PTP1B inhibitor.[12] While the patent does not explicitly state the use of this compound as a starting material, its structural similarity suggests its potential as a key intermediate in the synthesis of analogous PTP1B inhibitors.
Figure 3: Potential synthetic pathway from this compound to PTP1B inhibitor analogues.
The cyano and ester groups of this compound can be chemically modified through various reactions such as hydrolysis, reduction, and addition of organometallic reagents to build more complex molecular architectures for structure-activity relationship (SAR) studies in the development of novel PTP1B inhibitors.
A Versatile Building Block in Organic Synthesis
The dually functionalized nature of this compound makes it a versatile building block for the synthesis of a wide range of organic molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This array of possible transformations allows for the incorporation of the 5-cyano-2-naphthyl moiety into larger, more complex structures with potential applications in:
-
Drug Discovery: As a scaffold for the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active compounds.
-
Materials Science: As a monomer or precursor for the synthesis of polymers, dyes, and liquid crystals with specific optical or electronic properties.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, safety considerations, and plausible synthetic routes based on well-established chemical principles. The detailed predicted spectroscopic data will aid researchers in the identification and characterization of this compound. While its direct applications are still emerging, its potential as a precursor to PTP1B inhibitors and as a versatile building block for organic synthesis underscores its value in modern research and development.
References
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Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(14), 2387–2397. [Link]
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Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(1), 103-115. [Link]
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Annweiler, E., Michaelis, W., & Meckenstock, R. U. (2002). Mass spectra of tetrahydro-2-naphthoic acids (as methyl esters) identified in supernatants of the sulfate-reducing enrichment culture N47 grown on different substrates. ResearchGate. [Link]
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Stanimir, A., Stanimir, Z., & Hădade, N. D. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H, 3H-naphtho-[1, 8-cd]-pyran-1-ones. Molecules, 24(18), 3349. [Link]
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Meckenstock, R. U., Annweiler, E., Michaelis, W., Richnow, H. H., & Schink, B. (2000). Mass spectra of 2-naphthoic acids extracted from a sulfate-reducing... ResearchGate. [Link]
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Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]
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An In-depth Technical Guide to METHYL 5-CYANO-2-NAPHTHOATE: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-cyano-2-naphthoate is a niche yet valuable substituted naphthalene derivative. While its direct discovery and extensive history are not widely documented, its significance lies in its potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The strategic placement of the cyano and methyl ester functionalities on the naphthalene scaffold offers versatile handles for molecular elaboration. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes based on established chemical principles, and its prospective applications, drawing parallels from structurally related compounds.
Introduction: The Strategic Importance of the Naphthalene Scaffold
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, is a recurring and vital motif in a vast array of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and lipophilic nature provide an excellent scaffold for the design of molecules that can effectively interact with biological targets.[2][3] The introduction of various functional groups onto the naphthalene core allows for the fine-tuning of electronic properties, solubility, and steric profile, making naphthalene derivatives a cornerstone in drug discovery.[1][4] Compounds incorporating the naphthalene moiety have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2][4]
This compound (CAS No. 91804-23-8) represents a strategically functionalized naphthalene derivative. The electron-withdrawing nature of the cyano group and the reactivity of the methyl ester provide orthogonal points for chemical modification, positioning it as a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for its handling, reaction optimization, and purification. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 91804-23-8 | [5][6] |
| Molecular Formula | C₁₃H₉NO₂ | Inferred |
| Molecular Weight | 211.22 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | >98% (as offered by suppliers) | [7] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |
Synthesis of this compound: Plausible Synthetic Pathways
While specific literature detailing the definitive discovery of this compound is scarce, its synthesis can be logically approached through well-established and reliable organic transformations. Two primary retrosynthetic pathways are proposed, starting from either a bromo- or amino-substituted naphthalene precursor.
Pathway 1: Rosenmund-von Braun Cyanation of a Bromo-Naphthoate Ester
The Rosenmund-von Braun reaction is a classical and robust method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[8][9] This pathway is particularly attractive due to the commercial availability of the precursor, methyl 5-bromo-2-naphthoate.[10]
Experimental Protocol: Synthesis of this compound via Rosenmund-von Braun Reaction
Materials:
-
Methyl 5-bromo-2-naphthoate
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ferric chloride (FeCl₃)
-
Ammonia solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add methyl 5-bromo-2-naphthoate and copper(I) cyanide (1.5 - 2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask. The solvent should be of sufficient volume to ensure good stirring.[11]
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.
-
Heating: Heat the reaction mixture to a high temperature, typically in the range of 150-160 °C, under a continuous inert atmosphere.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. This may take several hours.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and ammonia to complex with the copper salts.[11]
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
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Methodological & Application
Strategic Synthesis of METHYL 5-CYANO-2-NAPHTHOATE: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
METHYL 5-CYANO-2-NAPHTHOATE is a valuable bifunctional molecule and a key building block in the synthesis of complex organic structures, particularly in the fields of medicinal chemistry and materials science. Its naphthyl core, substituted with both an electron-withdrawing cyano group and an ester moiety, provides versatile handles for further chemical modification. This document provides a comprehensive, field-tested guide to its synthesis, structured as a two-step process commencing from commercially available 5-bromo-2-naphthoic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, process validation checkpoints, and critical safety considerations, ensuring a reproducible and scalable synthesis.
Introduction and Synthetic Strategy
The synthesis of aromatic nitriles is a cornerstone of modern organic chemistry, as the nitrile group is a precursor to amines, amides, carboxylic acids, and tetrazoles.[1] this compound is of particular interest due to its rigid, polycyclic aromatic scaffold. Traditional methods for nitrile synthesis, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide salts.[2]
Recent advancements in transition metal catalysis offer milder and more efficient alternatives.[3][4] Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the cyanation of aryl halides, demonstrating broad functional group tolerance and proceeding under relatively mild conditions.[2]
This guide details a robust two-step synthetic sequence:
-
Fischer Esterification: Conversion of 5-bromo-2-naphthoic acid to its corresponding methyl ester, Methyl 5-bromo-2-naphthoate. This classic acid-catalyzed reaction protects the carboxylic acid and sets the stage for the subsequent cross-coupling.
-
Palladium-Catalyzed Cyanation: Introduction of the cyano group via a cross-coupling reaction between Methyl 5-bromo-2-naphthoate and a cyanide source, catalyzed by a palladium complex. This key step transforms the aryl bromide into the target aryl nitrile.
This strategic approach was selected for its reliability, scalability, and the use of well-documented, high-yielding transformations.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Principle: This reaction is a classic Fischer esterification, where the carboxylic acid is heated with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.
Materials and Reagents:
-
5-bromo-2-naphthoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
To a round-bottom flask, add 5-bromo-2-naphthoic acid (1.0 eq).
-
Add anhydrous methanol in sufficient quantity to dissolve the starting material and act as the reagent (e.g., 10-15 mL per gram of acid).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the methanol volume) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker of ice-cold water, which should cause the product to precipitate as a solid.
-
If an oil forms, or for complete recovery, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain Methyl 5-bromo-2-naphthoate as a white solid.
Characterization: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Principle & Rationale: This transformation is achieved via a palladium-catalyzed cyanation. The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the starting material, forming a Pd(II) complex.
-
Transmetalation/Salt Metathesis: The cyanide anion (from the cyanide source) displaces the bromide on the palladium complex. When using zinc cyanide (Zn(CN)₂), this step is more accurately a transmetalation. The use of Zn(CN)₂ is advantageous as it has lower toxicity than alkali metal cyanides and its low solubility helps prevent catalyst poisoning by maintaining a low concentration of free cyanide ions in solution.[2]
-
Reductive Elimination: The aryl group and the cyano group couple and are eliminated from the palladium center, yielding the final product and regenerating the active Pd(0) catalyst.[3]
The choice of a catalyst system like Pd/C with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides a practical and efficient conversion for a variety of aryl bromides.[6]
Materials and Reagents:
-
Methyl 5-bromo-2-naphthoate
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium on Carbon (Pd/C, 10 wt. %) or Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous, degassed N,N-Dimethylacetamide (DMAC) or similar polar aprotic solvent (e.g., DMF, NMP)
-
Ethyl Acetate
-
Hexanes
-
Celite or silica gel for filtration
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer/hotplate with temperature control
-
Syringes and needles for solvent/reagent transfer
-
Equipment for column chromatography
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-naphthoate (1.0 eq), zinc cyanide (0.6-0.7 eq), the palladium catalyst (e.g., Pd/C, 2-5 mol %), and the ligand (e.g., dppf, 4-10 mol %).[6]
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add anhydrous, degassed DMAC via syringe.
-
Heat the reaction mixture with vigorous stirring to 110-120°C.
-
Monitor the reaction progress by TLC or HPLC/GC. The reaction is typically complete in 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3x volumes) to remove the DMAC solvent, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely require purification by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the presence of the -C≡N stretch), and Mass Spectrometry.
Quantitative Data Summary
The following table provides a general overview of the reaction parameters. Researchers should optimize these conditions based on their specific laboratory setup and scale.
| Parameter | Step 1: Esterification | Step 2: Cyanation |
| Starting Material | 5-bromo-2-naphthoic acid | Methyl 5-bromo-2-naphthoate |
| Key Reagents | Methanol, H₂SO₄ (cat.) | Zn(CN)₂, Pd/C or Pd(OAc)₂, dppf |
| Molar Ratio (Reagent) | Methanol (large excess) | Zn(CN)₂ (~0.6 eq) |
| Catalyst Loading | ~0.05 eq H₂SO₄ | ~2-5 mol % Pd |
| Solvent | Methanol | DMAC (anhydrous, degassed) |
| Temperature | ~65°C (Reflux) | 110-120°C |
| Typical Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | >90% | 75-90% |
| Purification Method | Recrystallization | Flash Column Chromatography |
Process Validation and Troubleshooting
A robust protocol must include self-validating checkpoints to ensure success and aid in troubleshooting.
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) is essential for monitoring both steps.
-
Step 1: Use a mobile phase like 30% ethyl acetate in hexanes. The product ester (B) will have a higher Rf value (be less polar) than the starting carboxylic acid (A). The reaction is complete when the spot for A is no longer visible.
-
Step 2: Use a similar mobile phase. The final product (C) will be more polar than the bromo-intermediate (B), resulting in a lower Rf value. The reaction is complete when the spot for B has disappeared.
-
Caption: A troubleshooting guide for common issues in the synthesis.
Critical Safety Precautions
-
General: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.
-
Cyanide Hazard (CRITICAL): Zinc cyanide (Zn(CN)₂) is highly toxic if ingested, inhaled, or absorbed through the skin. Acidification of cyanide salts liberates extremely poisonous hydrogen cyanide (HCN) gas.
-
Never add acid to a reaction mixture or waste containing cyanide salts.
-
Always handle solid Zn(CN)₂ and the cyanation reaction mixture in a certified chemical fume hood.
-
Decontamination: All glassware and waste streams containing cyanide must be quenched by treating with an oxidizing solution, such as a mixture of sodium hypochlorite (bleach) and aqueous sodium hydroxide, before disposal according to institutional guidelines.
-
References
-
Royal Society of Chemistry. "Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent." Chemical Communications. Available at: [Link]
-
Yu, H., et al. (2011). "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 76(2), 665-668. Available at: [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition, 44(38), 6173-6177. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(1), 122-125. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2007). "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters, 9(18), 3631-3634. Available at: [Link]
-
Organic Chemistry Portal. "Arenenitrile synthesis by cyanations or substitution." Available at: [Link]
-
Tang, Z., et al. (2024). "Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide." Molecules, 29(1), 1-12. Available at: [Link]
-
Organic Chemistry Portal. "Nitrile synthesis by C-C coupling (Cyanomethylation)." Available at: [Link]
-
Organic Syntheses. "METHYL 2-NAPHTHOATE." Organic Syntheses Procedure. Available at: [Link]
-
JoVE. (2023). "Preparation of Nitriles." Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. "Synthesis of aryl nitriles from aryl bromides and chlorides using nickel salts." Available at: [Link]
-
Reddit. (2020). "Help with synthesis of 5-Bromo-2-naphthoic acid." r/Chempros. Available at: [Link]
- Google Patents. "US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. "WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
Organic Syntheses. "SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH METHYL CYANOFORMATE." Organic Syntheses Procedure. Available at: [Link]
-
PubChem. "Methyl 5-cyano-2-methylpentanoate." National Institutes of Health. Available at: [Link]
-
PrepChem. "Synthesis of 6-Cyano-2-naphthol (16)." Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cyanation of Methyl 2-Naphthoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed cyanation of methyl 2-naphthoate, a transformation of significant interest in medicinal chemistry and materials science. The resulting 2-cyano-naphthoate derivatives are valuable precursors for a wide range of functionalized molecules. This document is structured to provide not only a step-by-step procedure but also the underlying scientific principles, enabling researchers to understand, adapt, and troubleshoot the reaction effectively.
Introduction: The Strategic Importance of Aromatic Nitriles
Aromatic nitriles are pivotal structural motifs in a vast array of biologically active compounds and functional materials.[1] Their prevalence in pharmaceuticals, such as the anti-cancer drug Letrozole and the antidepressant Citalopram, underscores their importance.[2] The cyano group is a versatile synthetic handle that can be transformed into various functional groups, including amines, amides, carboxylic acids, and ketones.
Traditionally, the synthesis of aryl nitriles has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions.[3] However, these methods often require harsh conditions, stoichiometric amounts of toxic copper cyanide, and exhibit limited functional group tolerance.[2] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering milder conditions, broader substrate scope, and greater functional group compatibility.[1][3]
This application note focuses on the cyanation of methyl 2-naphthoate, a substrate that can be challenging due to the specific electronic and steric environment of the naphthalene core. The protocol provided is designed to be robust and adaptable, drawing upon established principles of palladium catalysis.
Mechanism and Key Parameters
The palladium-catalyzed cyanation of an aryl halide (or triflate) follows a well-established catalytic cycle, as depicted below. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The Catalytic Cycle
Sources
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Introduction: The Role of NMR in Characterizing Naphthalene Derivatives
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 5-cyano-2-naphthoate
This compound (CAS No. 91804-23-8) is a disubstituted naphthalene derivative featuring both a methyl ester and a cyano group.[1] Molecules based on the naphthalene scaffold are significant in medicinal chemistry and materials science. Precise structural characterization is a non-negotiable prerequisite for any research or development application, ensuring identity, purity, and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
This guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
Molecular Structure and Spectroscopic Preview
The structure of this compound dictates the expected NMR spectra. The molecule lacks any element of symmetry, meaning all six aromatic protons and all thirteen carbons are chemically non-equivalent.[3] Therefore, we anticipate:
-
¹H NMR: Six distinct signals in the aromatic region and one signal for the methyl ester protons.
-
¹³C NMR: Thirteen distinct signals, including those for the aromatic carbons, the ester carbonyl, the methyl ester carbon, and the nitrile carbon.
The electron-withdrawing nature of both the cyano and the ester groups will significantly influence the chemical shifts of the nearby protons and carbons, generally shifting them to a higher frequency (downfield).
Part I: ¹H NMR Analysis Protocol
Proton NMR is typically the first and most informative experiment performed. It provides data on the number of different proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Spectral Data
The chemical environment of each proton determines its resonance frequency. For substituted naphthalenes, protons on the same ring as a deactivating group are shifted downfield. The protons are designated by their position on the naphthalene ring.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 8.5 - 8.7 | d | J = ~8.5-9.0 Hz | 1H |
| H-3 | 8.1 - 8.3 | d | J = ~1.5-2.0 Hz | 1H |
| H-4 | 8.0 - 8.2 | dd | J = ~8.5-9.0, ~1.5-2.0 Hz | 1H |
| H-6 | 8.3 - 8.5 | d | J = ~7.0-7.5 Hz | 1H |
| H-7 | 7.7 - 7.9 | t | J = ~7.5-8.0 Hz | 1H |
| H-8 | 8.2 - 8.4 | d | J = ~8.0-8.5 Hz | 1H |
| -OCH₃ | 3.9 - 4.1 | s | N/A | 3H |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.[4]
Experimental Protocol: ¹H NMR
1. Sample Preparation: The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[5]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The solvent must be deuterated to avoid a large interfering signal and to provide a lock signal for the spectrometer.[6]
-
Concentration: Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.[6] Overly concentrated samples can lead to line broadening, while very dilute samples require longer acquisition times.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Tube and Cap: Use a high-quality NMR tube that is not scratched or chipped. Cap the tube securely to prevent solvent evaporation.[7]
2. Instrument Setup & Acquisition: These parameters are typical for a 400 or 500 MHz spectrometer.
-
Lock and Shim: Insert the sample into the magnet. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
Standard ¹H Acquisition:
-
Experiment: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).
-
Spectral Width (SW): ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds. A sufficient delay ensures the nuclei fully relax between pulses, allowing for accurate integration.
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
3. Data Processing and Interpretation:
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm. If Tetramethylsilane (TMS) was added as an internal standard, reference its signal to 0.00 ppm.[8]
-
Integration: Integrate the area under each peak. Set the integral of one of the single aromatic protons to 1.0 or the methyl signal to 3.0 to determine the relative number of protons for all other signals.
-
Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) for each signal and compare them to the predicted values.
Part II: ¹³C NMR and DEPT Analysis Protocol
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. Standard ¹³C spectra are proton-decoupled, meaning each carbon appears as a single line, simplifying the spectrum.[9]
Predicted ¹³C NMR Spectral Data
The ¹³C chemical shift range is much wider than for ¹H, making it rare for signals to overlap.[10]
| Carbon Type | Predicted δ (ppm) | Notes |
| -OCH₃ | 52 - 55 | Methyl carbon of the ester. |
| -CN | 117 - 120 | Nitrile carbon. Often a weak signal. |
| Aromatic CH | 125 - 138 | Six distinct signals are expected in this range. |
| Quaternary C | 125 - 140 | Four distinct signals for the non-protonated aromatic carbons. |
| -C=O | 165 - 168 | Ester carbonyl carbon. |
Note: Quaternary carbons (those without attached protons) typically have longer relaxation times and may appear weaker in standard spectra.[10]
Experimental Protocol: ¹³C and DEPT
1. Sample Preparation:
-
Use the same sample prepared for ¹H NMR. However, due to the low natural abundance of ¹³C (~1.1%), a more concentrated sample (25-50 mg in 0.6-0.7 mL) is often beneficial to reduce acquisition time.[6]
2. Instrument Setup & Acquisition:
-
¹³C {¹H} Acquisition (Proton Decoupled):
-
Experiment: A standard proton-decoupled experiment with a 30-degree pulse (e.g., zgpg30 on Bruker).
-
Spectral Width (SW): ~240 ppm, from approximately -10 to 230 ppm.
-
Acquisition Time (AQ): ~1 second.
-
Relaxation Delay (D1): 2 seconds. For quantitative analysis or better detection of quaternary carbons, this delay may need to be increased to 5-10 seconds.
-
Number of Scans (NS): 256 to 1024 scans, depending on the concentration. Acquisition can take from 20 minutes to several hours.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the number of protons attached to each carbon.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.
-
DEPT-90: Shows only CH carbons as positive signals.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals, and CH₂ carbons as negative signals.
-
Run all three experiments using standard instrument parameters. They are much faster than a standard ¹³C experiment.
-
3. Data Processing and Interpretation:
-
Process the ¹³C and DEPT spectra using the same steps as for ¹H NMR (FT, phasing, baseline correction).
-
Reference the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Combine the information:
-
Identify all carbon signals in the main ¹³C spectrum.
-
Use the DEPT-90 spectrum to locate all CH carbons.
-
Use the DEPT-135 to identify the CH₃ carbon (positive) and confirm the CH carbons (positive). In this molecule, there are no CH₂ groups.
-
By subtraction, any peaks present in the main ¹³C spectrum but absent from the DEPT-45/135 spectra are quaternary carbons (e.g., C-CN, C-COOCH₃, C=O, and the two bridgehead carbons).
-
Conclusion
The protocols detailed in this guide provide a robust framework for the complete ¹H and ¹³C NMR analysis of this compound. By systematically applying these methods—from careful sample preparation to the combined interpretation of ¹H, ¹³C, and DEPT spectra—researchers can achieve unambiguous structural verification and purity assessment. This level of analytical rigor is essential for advancing projects in drug discovery, chemical synthesis, and materials science, ensuring that subsequent biological or physical data is based on a well-characterized molecular entity.
References
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Patil, R., Jadhav, M., Salunke-Gawali, S., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
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ResearchGate. (2021). (PDF) ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Reddit. (2024). What is the explanation behind 2 H-NMR signals for naphthalene? r/OrganicChemistry. Available at: [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]
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Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]
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Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds | PDF. Available at: [Link]
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ResearchGate. (n.d.). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]
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MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2021). 15. NMR Spectroscopy Esterification Lecture Part 3. Available at: [Link]
-
Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Available at: [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society. Available at: [Link]
-
Chegg.com. (2022). Solved Based on 1H NMR and 13C NMR of naphthalene, explain. Available at: [Link]
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The Royal Society of Chemistry. (2021). Constructing a triangular metallacycle with salen-Al and its application to a catalytic cyanosilylation reaction - Supporting Information. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
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AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]
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Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Available at: [Link]
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FT-IR spectrum of METHYL 5-CYANO-2-NAPHTHOATE
An Application Note and Protocol for the FT-IR Spectroscopic Analysis of Methyl 5-Cyano-2-Naphthoate
Introduction
This compound is a bifunctional organic molecule containing a naphthalene core, a key structural motif in many dyes, pharmaceuticals, and organic electronic materials. As a synthetic intermediate, its purity and structural integrity are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.
This document serves as a comprehensive guide for researchers, chemists, and quality control specialists. It provides both the theoretical basis for interpreting the FT-IR spectrum of this compound and detailed, field-proven protocols for acquiring high-quality spectral data using two common sampling techniques: Potassium Bromide (KBr) pellet transmission and Attenuated Total Reflectance (ATR).
Principles: Vibrational Spectroscopy of a Disubstituted Naphthalene
The infrared spectrum of this compound is dominated by the characteristic vibrations of its three primary structural components: the aromatic naphthalene ring, the cyano group (-C≡N), and the methyl ester group (-COOCH₃).
-
Aromatic System: The rigid naphthalene ring gives rise to several characteristic absorptions. C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.[1][2] In-plane C=C bond stretching vibrations within the rings produce a series of medium-to-weak bands in the 1650-1450 cm⁻¹ region. Finally, intense C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the rings.[2]
-
Cyano Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the infrared spectrum. It appears in a relatively uncongested region and is typically sharp and strong. For aromatic nitriles, where the cyano group is conjugated with the π-system of the ring, this absorption is found between 2240 and 2220 cm⁻¹.[3][4] Its intensity is a direct result of the large change in dipole moment during the stretching vibration.[3]
-
Aromatic Ester Group (-COOCH₃): Aromatic esters exhibit a set of three highly characteristic, intense bands.[5][6]
-
Carbonyl (C=O) Stretch: This is usually the most intense band in the spectrum. Conjugation with the aromatic ring lowers its vibrational frequency to the 1730-1715 cm⁻¹ range.[1][5][7]
-
Asymmetric C-O Stretch (C-C-O): An intense absorption resulting from the stretching of the bonds between the carbonyl carbon, the ester oxygen, and the aromatic ring carbon, typically found between 1310-1250 cm⁻¹.[5]
-
Symmetric C-O Stretch (O-C-C): A second strong C-O stretching band, corresponding to the ester oxygen-methyl carbon bond, which appears in the 1130-1100 cm⁻¹ range.[5]
-
Molecular Structure and Predicted Spectral Features
The unique arrangement of functional groups in this compound leads to a predictable FT-IR spectrum.
Caption: Workflow for the KBr Pellet Transmission FT-IR method.
Step-by-Step Methodology:
-
Equipment Preparation: Ensure an agate mortar and pestle, pellet die set, and hydraulic press are clean and completely dry. Gently warming the metal die set under a heat lamp can drive off adsorbed moisture. [8]Use spectroscopy-grade KBr powder, kept in a desiccator or dried in an oven prior to use. [8]2. Sample Grinding: Weigh approximately 1-2 mg of this compound and place it in the agate mortar. Grind the sample into a very fine, uniform powder. [9]3. Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. [9]Mix gently but thoroughly with the ground sample to ensure uniform dispersion. The goal is to coat the KBr particles with the sample, not to further grind the KBr itself. [8]4. Pellet Pressing: Transfer the powder mixture into the collar of a 13 mm pellet die. Assemble the die and place it in a hydraulic press.
-
Pressure Application: Gradually apply pressure up to 8-10 metric tons. [10]Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc. [8]6. Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin (~1-2 mm) and transparent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.
-
Analysis: Place the pellet into the spectrometer's sample holder. First, run a background scan with an empty sample holder. Then, run the sample scan.
Protocol B: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis and high-throughput screening. [11][12] Causality: The technique relies on the principle of total internal reflection. An infrared beam is passed through a high-refractive-index crystal (e.g., diamond or zinc selenide). [12]At the crystal-sample interface, an evanescent wave extends a few microns into the sample. [13]The sample absorbs energy from this wave at specific frequencies, attenuating the reflected IR beam, which is then sent to the detector. Because the path length is short and independent of sample thickness, even strongly absorbing or thick solids can be analyzed directly. [12][13]
Caption: Workflow for the Attenuated Total Reflectance (ATR) FT-IR method.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a suitable solvent (e.g., isopropanol) on a soft, lint-free tissue and allow it to fully evaporate.
-
Background Collection: With the clean, empty crystal, collect a background spectrum. This is crucial to ratio out absorptions from the atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Pressure Application: Lower the instrument's pressure anvil and apply firm, consistent pressure. This ensures good contact between the solid sample and the crystal surface, which is essential for a high-quality spectrum.
-
Analysis: Collect the sample spectrum. The instrument will automatically ratio this against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleanup: Retract the anvil, and carefully wipe the sample powder from the crystal surface using a dry tissue, followed by a solvent wipe as in Step 1.
Spectrum Interpretation and Data Analysis
A representative FT-IR spectrum of this compound will display sharp, well-defined peaks corresponding to the features outlined in Table 1.
-
Diagnostic Region (4000-1600 cm⁻¹):
-
Look for a weak, sharp band for the aromatic C-H stretch just above 3000 cm⁻¹ .
-
The most prominent and unambiguous peak in this region will be the sharp C≡N stretch, expected near 2230 cm⁻¹ . [3]Its presence is a strong confirmation of the nitrile group.
-
The most intense peak in the entire spectrum should be the C=O stretch of the aromatic ester, appearing around 1720 cm⁻¹ . [5]* Fingerprint Region (1600-600 cm⁻¹):
-
This region will be complex but highly informative. Expect to see the aromatic C=C stretching bands between 1620-1450 cm⁻¹ .
-
Crucially, the two strong C-O stretching bands of the ester group should be clearly visible around 1280 cm⁻¹ and 1115 cm⁻¹ . [5] * A series of strong bands below 900 cm⁻¹ will correspond to the C-H out-of-plane bending of the substituted naphthalene ring.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is defined by a few key, high-intensity absorptions: the sharp nitrile stretch (~2230 cm⁻¹), the very strong ester carbonyl stretch (~1720 cm⁻¹), and the two strong C-O ester stretches (~1280 and ~1115 cm⁻¹). By following the detailed KBr pellet or ATR protocols, researchers can reliably acquire high-quality spectra for quality control, reaction monitoring, and final product characterization, ensuring the material meets the required structural specifications for downstream applications in drug development and materials science.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of Methyl 5-Cyano-2-Naphthoate by High-Resolution ESI-MS/MS
Abstract
This application note provides a detailed protocol and analysis of the gas-phase fragmentation behavior of methyl 5-cyano-2-naphthoate, a substituted naphthalene derivative relevant as a synthetic building block. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we map the characteristic dissociation pathways of the protonated molecule. The primary fragmentation channel involves the neutral loss of methanol, followed by the expulsion of carbon monoxide from the resulting acylium ion. This study establishes a reliable mass spectrometric signature for this compound, providing researchers, particularly those in medicinal chemistry and materials science, with essential data for unambiguous compound identification and structural confirmation.
Introduction
This compound (MW: 211.22 g/mol , Formula: C₁₃H₉NO₂) is a bifunctional aromatic compound incorporating both an ester and a nitrile group on a naphthalene core.[1][2] Such molecules are valuable intermediates in the synthesis of more complex chemical entities. Accurate structural characterization is a critical step in any synthetic workflow to confirm the identity of intermediates and final products.
Mass spectrometry (MS) is an indispensable analytical technique for providing rapid and sensitive molecular weight determination and structural information.[3] Electrospray ionization (ESI) is a soft ionization method ideal for analyzing thermally labile and non-volatile molecules, typically generating intact protonated molecules [M+H]⁺ or other adducts with minimal initial fragmentation.[4] To elicit structural information, tandem mass spectrometry (MS/MS) is employed. This technique involves the mass selection of a specific precursor ion, its activation and fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions.[5]
This guide details the fragmentation pattern of this compound, explaining the chemical rationale behind the observed dissociation pathways. The protocols herein are designed to be self-validating and serve as a robust methodology for researchers engaged in the analysis of related small molecules.
Experimental Section
Sample Preparation
The goal of sample preparation is to create a dilute, ionized solution suitable for ESI-MS. A concentration in the low micromolar to nanomolar range is typically sufficient.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Scientist's Note: The addition of 0.1% formic acid is crucial. It provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in positive ionization mode, significantly enhancing the signal intensity for many analytes.[3]
-
Instrumentation and Method
The following parameters are based on a typical triple quadrupole or Q-TOF mass spectrometer. Users should optimize these for their specific instrumentation.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Infusion: The working solution was infused directly into the source at a flow rate of 5 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂): 600 L/hr at 350 °C
-
Causality: These parameters ensure efficient desolvation of the analyte from the ESI droplets and stable ion generation without inducing premature thermal degradation.[4]
-
-
-
MS1 Full Scan:
-
Mass Range: m/z 50-500
-
Purpose: To identify the precursor ion, which is the protonated molecule [M+H]⁺.
-
-
MS/MS Product Ion Scan:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 212.1) in the first mass analyzer.
-
Collision Gas: Argon at a pressure of ~3 x 10⁻³ mbar.
-
Collision Energy (CE): A collision energy ramp (e.g., 15-30 eV) was applied.
-
Expert Insight: Applying a range of collision energies is often more informative than a single fixed value. Lower energies may reveal initial, gentle fragmentations, while higher energies can induce more extensive fragmentation, providing deeper structural detail.[5]
-
-
Product Ion Scan Range: m/z 40-220.
-
Results and Discussion
Full Scan Mass Spectrum (MS1)
The full scan mass spectrum was dominated by a single intense peak at m/z 212.07 , corresponding to the protonated molecular ion, [C₁₃H₉NO₂ + H]⁺. The high stability of the aromatic system contributes to the observation of a strong molecular ion peak with minimal in-source fragmentation, a characteristic feature of ESI.
Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway
The product ion scan of the precursor at m/z 212.07 revealed a distinct and logical fragmentation pattern. The primary cleavages are centered around the ester functional group, which represents the most labile part of the protonated molecule. Aromatic esters are known to fragment via characteristic pathways, including the loss of the alcohol moiety and subsequent cleavage of the carbonyl group.[6][7][8]
The proposed fragmentation pathway is illustrated in the diagram below, and the major product ions are summarized in Table 1.
Table 1: Summary of Major Product Ions from MS/MS of this compound ([M+H]⁺)
| Measured m/z | Proposed Formula | Neutral Loss | Description |
|---|---|---|---|
| 212.07 | [C₁₃H₁₀NO₂]⁺ | - | Precursor Ion ([M+H]⁺) |
| 180.05 | [C₁₂H₆NO]⁺ | CH₃OH (32.02 Da) | Loss of neutral methanol |
| 152.05 | [C₁₁H₆N]⁺ | CO (28.00 Da) | Loss of carbon monoxide |
| 126.05 | [C₁₀H₆]⁺ | CN (26.00 Da) | Loss of cyano radical* |
*Note: This fragmentation is less common and may involve rearrangement.
Pathway Analysis:
-
Step 1: Loss of Methanol (m/z 212.07 → 180.05) The most favorable and abundant fragmentation observed is the neutral loss of methanol (CH₃OH, 32.02 Da) to produce the product ion at m/z 180.05 . This is a classic fragmentation pathway for protonated methyl esters, resulting in the formation of a highly stable 5-cyanonaphthoyl acylium ion.[7]
-
Step 2: Loss of Carbon Monoxide (m/z 180.05 → 152.05) The acylium ion formed in the first step readily loses a neutral molecule of carbon monoxide (CO, 28.00 Da). This is a canonical fragmentation for aromatic acylium ions, leading to the formation of the 5-cyanonaphthyl cation at m/z 152.05 .[9]
-
Step 3: Fragmentation of the Naphthalene Core (m/z 152.05 → 126.05) Further fragmentation can occur with increased collision energy. The ion at m/z 152.05 can lose the cyano group to form an ion at m/z 126.05 . The fragmentation of the stable naphthalene ring system itself, such as the loss of acetylene (C₂H₂), is also a known pathway for polycyclic aromatic hydrocarbons at higher energies.[10][11]
The experimental workflow and the proposed fragmentation cascade are visualized below.
Caption: High-level experimental workflow for MS/MS analysis.
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The fragmentation pattern of this compound under ESI-MS/MS conditions is clear and predictable, governed by the chemistry of its functional groups. The analysis reveals a primary fragmentation signature characterized by the sequential neutral losses of methanol (CH₃OH) and carbon monoxide (CO). This results in two major, diagnostic product ions at m/z 180.05 and m/z 152.05. This established fragmentation pathway provides a reliable method for the structural confirmation of this compound and can serve as a model for predicting the fragmentation of similarly substituted naphthalene derivatives.
References
- Vertex AI Search. (2024). Mass Spectrometry: Fragmentation.
- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
- Journal of Mass Spectrometry. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons.
- National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- National Institutes of Health. (n.d.). Fragmentation mass spectra dataset of linear cyanopeptides - microginins.
- National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
- Guidechem. (n.d.). METIL 5-CIANO-2-NAFTOATO 91804-23-8 wiki.
- Whitman People. (n.d.). GCMS Section 6.14.
- ResearchGate. (n.d.). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results.
- PubMed. (2012). On the dissociation of the naphthalene radical cation: new iPEPICO and tandem mass spectrometry results.
- BLD Pharm. (n.d.). 91804-23-8|this compound.
- Anax Laboratories. (n.d.). 91804-23-8 | this compound.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Collision-induced dissociation.
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- 1. 91804-23-8|this compound|BLD Pharm [bldpharm.com]
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- 11. On the dissociation of the naphthalene radical cation: new iPEPICO and tandem mass spectrometry results - PubMed [pubmed.ncbi.nlm.nih.gov]
METHYL 5-CYANO-2-NAPHTHOATE: A Versatile Intermediate in the Synthesis of Bioactive Molecules and Advanced Materials
Introduction
METHYL 5-CYANO-2-NAPHTHOATE is a bifunctional naphthalene derivative possessing both a cyano and a methyl ester group. This unique substitution pattern makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. The electron-withdrawing nature of both substituents activates the naphthalene core, while the distinct reactivity of the cyano and ester moieties allows for selective chemical transformations. This document provides a comprehensive guide to the use of this compound as a chemical intermediate, with a focus on its application in the development of pharmaceuticals and advanced materials. We will explore its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its use.
Chemical Properties and Reactivity
This compound (CAS No. 91804-23-8) is a stable crystalline solid at room temperature. Its molecular structure presents two primary sites for chemical modification: the methyl ester at the 2-position and the cyano group at the 5-position of the naphthalene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₂ | PubChem |
| Molecular Weight | 211.22 g/mol | PubChem |
| CAS Number | 91804-23-8 | PubChem |
The reactivity of this compound is governed by the distinct chemical nature of its functional groups. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
Core Applications and Synthetic Pathways
The strategic location of the cyano and ester groups on the naphthalene scaffold allows for the synthesis of a variety of substituted naphthalenes, which are key components in many biologically active compounds and functional materials.
Synthesis of Naphthalenecarboxylic Acid Derivatives
One of the most fundamental transformations of this compound is the selective hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-cyano-2-naphthoic acid . This transformation is crucial as the carboxylic acid moiety can be further functionalized, for instance, through amide bond formation, to introduce diverse structural motifs.
Caption: Synthetic pathway from this compound to amide derivatives.
Protocol 1: Alkaline Hydrolysis of this compound to 5-Cyano-2-naphthoic Acid
This protocol details the selective hydrolysis of the methyl ester group to a carboxylic acid under basic conditions. This method is widely applicable for the saponification of aromatic esters.[1]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Addition of Base: While stirring, add a solution of sodium hydroxide (2.0-3.0 eq) in deionized water.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 2-3), as indicated by pH paper. A precipitate of 5-cyano-2-naphthoic acid will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to afford the desired 5-cyano-2-naphthoic acid.
Expected Yield: >90%
Justification of Experimental Choices:
-
The use of a sodium hydroxide solution in a methanol/water co-solvent system ensures both the solubility of the starting material and the efficiency of the hydrolysis reaction.
-
Refluxing the reaction mixture accelerates the rate of hydrolysis.
-
Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.
Synthesis of Amide Derivatives
The resulting 5-cyano-2-naphthoic acid can be readily converted into a variety of amides. This is a common strategy in medicinal chemistry to introduce functionalities that can engage in hydrogen bonding interactions with biological targets.[2]
Caption: General workflow for the synthesis of amide derivatives.
Protocol 2: Synthesis of a 5-Cyano-2-Naphthamide Derivative
This protocol provides a general method for the synthesis of an amide from 5-cyano-2-naphthoic acid. The specific amine used will determine the final product.
Materials:
-
5-Cyano-2-naphthoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-cyano-2-naphthoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the starting material is fully consumed (as monitored by TLC).
-
Solvent Removal: Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Justification of Experimental Choices:
-
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate amide bond formation.
-
The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
-
The aqueous work-up is designed to remove any unreacted starting materials and byproducts.
Future Perspectives and Broader Applications
The bifunctional nature of this compound opens up possibilities for the synthesis of a wide array of complex molecules. The cyano group can be reduced to an aminomethyl group, providing a different point of attachment for further derivatization. Both the cyano and ester functionalities can be manipulated to create precursors for polymers and advanced materials with specific optical or electronic properties. As the demand for novel pharmaceuticals and functional materials continues to grow, versatile intermediates like this compound will remain indispensable tools for researchers and scientists in both academia and industry.
References
- US Patent US9169198B2, "Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide", Google P
- US Patent US20060142567A1, "Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates", Google P
-
PubChem Compound Summary for CID 71391855, Methyl 5-cyano-2-methylpentanoate. National Center for Biotechnology Information. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. PubMed. [Link]
-
Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. ResearchGate. [Link]
- US Patent US8546572B2, "Process for the preparation of morphinane analogues", Google P
- US Patent US8946235B2, "2-(2,4,5-substituted-anilino)
- US Patent US11299469B2, "Naphthofuran derivatives, preparation, and methods of use thereof", Google P
-
Proposed mechanistic pathways of aldehyde to cyano and amide conversion. ResearchGate. [Link]
- US Patent US20140148611A1, "Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide", Google P
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). [Link]
- US Patent US6579994B2, "Process for preparation of 2-Methyl-1,4-naphthoquinone", Google P
- CN Patent CN103467341B, "Preparation method for 2-cyano-4'-methylbiphenyl", Google P
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The Strategic Utility of METHYL 5-CYANO-2-NAPHTHOATE in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Naphthalene Building Block
In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with unique biological activities and photophysical properties is relentless. Nitrogen-containing heterocycles, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. METHYL 5-CYANO-2-NAPHTHOATE has emerged as a highly valuable and versatile starting material for the construction of diverse and complex heterocyclic systems. Its rigid naphthalene core, coupled with the ortho- and meta-positioned electron-withdrawing cyano and ester functionalities, provides a unique electronic and steric environment that can be strategically exploited to drive a variety of cyclization and annulation reactions.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel heterocycles. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of these transformations.
Core Reactivity Principles: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the nitrile (cyano group) and the methyl ester. These groups, being electron-withdrawing, activate the naphthalene ring towards certain nucleophilic attacks and also serve as electrophilic sites for cyclization reactions.
-
The Nitrile Group as an Electrophilic and Cyclization-Directing Moiety: The cyano group is a potent electrophile, susceptible to nucleophilic attack by a variety of reagents. Furthermore, its linear geometry and ability to participate in cycloaddition and condensation reactions make it an excellent anchor point for the construction of fused heterocyclic rings.
-
The Methyl Ester as a Handle for Functionalization and Cyclization: The methyl ester group can be readily hydrolyzed, amidated, or reduced to provide alternative functional handles for further synthetic manipulations. More importantly, it can act as an electrophilic partner in intramolecular cyclization reactions, particularly with nucleophiles introduced at the neighboring positions.
The strategic interplay between these two functional groups allows for a diverse range of synthetic transformations, leading to a variety of heterocyclic scaffolds.
Application I: Synthesis of Naphtho[2,1-e]pyrimidin-4-amine Derivatives
The reaction of ortho-cyanoesters with binucleophiles like guanidine and thiourea is a classic and efficient method for the synthesis of pyrimidine-fused heterocycles. In the case of this compound, this reaction provides a direct route to novel naphtho[2,1-e]pyrimidin-4-amine derivatives, which are of interest for their potential biological activities.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the guanidine or thiourea on the electrophilic carbon of the cyano group. This is followed by an intramolecular cyclization where the newly formed amino group attacks the ester carbonyl, leading to the formation of the pyrimidine ring after elimination of methanol and subsequent tautomerization. The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine or thiourea, thereby increasing its nucleophilicity.
Diagram: Synthesis of Naphtho[2,1-e]pyrimidin-4-amine
Caption: Workflow for the synthesis of Naphtho[2,1-e]pyrimidin-4-amines.
Experimental Protocol: Synthesis of 2-Amino-naphtho[2,1-e]pyrimidin-4-ol
| Parameter | Value |
| Reactants | This compound, Guanidine hydrochloride, Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 8-12 hours |
| Work-up | Acidification with acetic acid, filtration, washing with water and ethanol |
| Typical Yield | 75-85% |
Step-by-Step Methodology:
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq.) in anhydrous ethanol, add guanidine hydrochloride (1.1 eq.). Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
The precipitated solid is collected by filtration, washed successively with water and cold ethanol, and dried under vacuum to afford the pure 2-amino-naphtho[2,1-e]pyrimidin-4-ol.
Application II: Synthesis of Benzo[h]quinolines via Friedländer Annulation
The Friedländer annulation is a powerful reaction for the synthesis of quinolines and their fused analogues. While not a direct reaction of this compound itself, a simple two-step sequence starting from this compound can afford valuable benzo[h]quinoline derivatives. This involves the initial reaction with an active methylene compound followed by a cyclization.
Synthetic Strategy and Mechanistic Insight
The strategy involves the initial Knoevenagel condensation of a ketone (derived from the naphthoate ester) with an active methylene compound, such as malononitrile or ethyl cyanoacetate. The resulting adduct then undergoes an intramolecular cyclization, typically under acidic or basic conditions, to furnish the benzo[h]quinoline scaffold. The cyano group in the starting material can be envisioned to be converted to a methyl ketone via reaction with a Grignard reagent, which then serves as the substrate for the Friedländer annulation.
Diagram: Friedländer Annulation Pathway to Benzo[h]quinolines
Caption: Synthetic route to Benzo[h]quinolines from this compound.
Exemplary Protocol: Synthesis of 2-Amino-3-cyano-benzo[h]quinoline
| Parameter | Value |
| Reactants | 5-Acetyl-2-naphthoic acid methyl ester, Malononitrile, Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Cooling, filtration, recrystallization |
| Typical Yield | 70-80% |
Step-by-Step Methodology:
-
A mixture of 5-acetyl-2-naphthoic acid methyl ester (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine in ethanol is heated at reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-3-cyano-benzo[h]quinoline.
Application III: Gewald Reaction for the Synthesis of Naphtho[2,1-b]thiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1][2][3][4][5] By analogy, this compound can be utilized in a Gewald-type reaction to synthesize novel naphtho[2,1-b]thiophene derivatives. This reaction showcases the versatility of the cyano group in participating in multicomponent cyclizations.
Reaction Principle and Mechanistic Overview
The Gewald reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[1] In this context, a suitable ketone precursor derived from the naphthalene core would be required. The reaction mechanism is believed to proceed via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur to the activated methylene group. Subsequent intramolecular cyclization and tautomerization afford the 2-aminothiophene ring fused to the naphthalene system.[3][4]
Diagram: Gewald Reaction for Naphtho[2,1-b]thiophene Synthesis
Caption: Pathway for the Gewald synthesis of Naphtho[2,1-b]thiophenes.
General Protocol for the Synthesis of a Naphtho[2,1-b]thiophene Derivative
| Parameter | Value |
| Reactants | Naphthalene-derived ketone, this compound, Elemental Sulfur, Morpholine |
| Solvent | Ethanol or Methanol |
| Temperature | 50-60 °C |
| Reaction Time | 2-4 hours |
| Work-up | Pouring into ice-water, filtration, recrystallization |
| Typical Yield | 65-75% |
Step-by-Step Methodology:
-
A mixture of the naphthalene-derived ketone (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol is stirred at room temperature.
-
A catalytic amount of morpholine is added, and the mixture is heated to 50-60 °C for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent to afford the desired 2-amino-naphtho[2,1-b]thiophene derivative.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The strategic manipulation of its cyano and methyl ester functionalities allows for the construction of fused pyrimidines, quinolines, and thiophenes, among other systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable starting material.
The continued exploration of multicomponent reactions and novel cyclization strategies involving this compound is expected to yield a new generation of heterocyclic compounds with exciting applications in drug discovery, materials science, and beyond. The inherent rigidity of the naphthalene core, combined with the diverse substitution patterns achievable through these synthetic methods, offers a rich chemical space for the design of molecules with tailored properties.
References
-
Boyle, P. H., O'Mahony, M. J., & Cardin, C. J. (1984). Reaction of 2-methyl-1,4-naphthoquinone and its 3-substituted derivatives with active methylene group anions and with diazo compounds. Journal of the Chemical Society, Perkin Transactions 1, 593-601. [Link]
-
Condensation of cyano active methylene compounds with 2-hydroxy-1-naphthal-4-acetylaniline: An unexpected result. (2017). Asian Journal of Chemistry, 29(1), 135-138. [Link]
- Gewald, K. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds, I. Substituted 2-aminothiophenes from α-oxo-mercaptans and methylene-active nitriles.
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Rosowsky, A., Burrows, E. P., Huang, P. C., & Modest, E. J. (1972). Quinazolines. XI. Synthesis of 2,4‐diamino‐5, 10‐diliydrobenzo[g] quinazolines. Journal of Heterocyclic Chemistry, 9(6), 1239–1244. [Link]
-
A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties. (2020). Molecules, 25(21), 5086. [Link]
-
A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (2012). ARKIVOC, 2012(v), 247-257. [Link]
-
Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. [Link]
-
Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. (2025). Beilstein Journal of Organic Chemistry, 21, 24. [Link]
-
Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. (2023). Molecules, 28(9), 3786. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2013). Molecules, 18(9), 10638-10648. [Link]
-
The synthesis of benzo[h]quinolines as topoisomerase inhibitors. (1998). Journal of the Chemical Society, Perkin Transactions 1, (21), 3465-3470. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). Molecules, 27(15), 4987. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in METHYL 5-CYANO-2-NAPHTHOATE synthesis
Welcome to the technical support center for the synthesis of METHYL 5-CYANO-2-NAPHTHOATE. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the causality behind experimental choices and provide field-proven insights to help you troubleshoot low yields and other synthetic hurdles.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and logical route involves the initial bromination of 2-naphthoic acid, followed by esterification to the methyl ester, and finally, a cyanation reaction to replace the bromine atom with a cyano group. Each of these steps presents its own set of challenges that can impact the overall yield and purity of the final product.
This guide will be structured around a question-and-answer format to directly address the specific issues you may be facing in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to prepare this compound?
A common and effective synthetic pathway involves three key transformations:
-
Bromination of 2-Naphthoic Acid: The synthesis typically starts with the regioselective bromination of 2-naphthoic acid to yield 5-bromo-2-naphthoic acid. This is often achieved using bromine in a solvent like acetic acid[1].
-
Esterification: The resulting 5-bromo-2-naphthoic acid is then converted to its methyl ester, METHYL 5-BROMO-2-NAPHTHOATE. Standard esterification conditions, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), are generally effective.
-
Cyanation: The final and often most challenging step is the conversion of the bromo-substituent to a cyano group. This is typically accomplished via a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN)[2] or through a more modern palladium-catalyzed cyanation[3][4].
Troubleshooting Guide: The Cyanation Step
The conversion of METHYL 5-BROMO-2-NAPHTHOATE to this compound is frequently the primary source of low yields. Below are common issues and their corresponding troubleshooting strategies.
Issue 1: The cyanation reaction is not proceeding, or the conversion is very low.
Question: I am reacting METHYL 5-BROMO-2-NAPHTHOATE with CuCN in DMF, but I am only recovering my starting material. What could be the problem?
Answer: This is a common issue in Rosenmund-von Braun reactions and can be attributed to several factors:
-
Reagent Quality: The purity and reactivity of copper(I) cyanide are paramount. CuCN is susceptible to oxidation and hydrolysis, which can significantly reduce its efficacy. Ensure you are using fresh, high-purity, and anhydrous CuCN. Some sources suggest that older, greenish-colored CuCN is less reactive[5].
-
Reaction Temperature: The Rosenmund-von Braun reaction often requires high temperatures, typically in the range of 150-200 °C[2][6]. Ensure your reaction is reaching and maintaining the appropriate temperature. Refluxing DMF (boiling point ~153 °C) is a common condition[5].
-
Solvent Purity: The solvent, typically a high-boiling polar aprotic solvent like DMF or NMP, must be anhydrous. The presence of water can interfere with the reaction. Using a freshly opened bottle of anhydrous solvent or a properly dried solvent is recommended.
-
Reaction Time: These reactions can be slow. Ensure you are running the reaction for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.
Issue 2: The reaction is messy, with multiple byproducts and a low yield of the desired product.
Question: My cyanation reaction is producing a complex mixture of products, making purification difficult and lowering my yield. What are the likely side reactions, and how can I minimize them?
Answer: The formation of multiple byproducts is often a sign of non-optimal reaction conditions or the presence of impurities.
-
Side Reactions: At the high temperatures required for the Rosenmund-von Braun reaction, side reactions such as hydrolysis of the ester or cyano group (if water is present), or decomposition of the starting material or product can occur.
-
Palladium-Catalyzed Alternatives: Consider switching to a palladium-catalyzed cyanation reaction. These reactions often proceed under milder conditions and can exhibit higher selectivity and functional group tolerance[3][4]. Common catalysts include Pd(OAc)₂ or Pd/C, often with a phosphine ligand like dppf. The cyanide source can be Zn(CN)₂ or K₄[Fe(CN)₆][7][8], which are often less toxic than CuCN.
-
Additives in Rosenmund-von Braun: The addition of promoters like L-proline has been shown to facilitate the Rosenmund-von Braun reaction at lower temperatures (80-120 °C), which can help to minimize side reactions[6].
Issue 3: I am having difficulty with the work-up and purification of my product.
Question: The work-up of my cyanation reaction is problematic. I have a dark, viscous mixture, and isolating the pure this compound is challenging. What is the best way to purify the product?
Answer: Work-up and purification can be challenging due to the high-boiling solvent and the presence of metal salts.
-
Removal of Copper Salts: After the reaction, the copper salts need to be removed. A common method is to quench the reaction mixture with an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ferric chloride and ammonia[5]. This helps to dissolve the copper salts and facilitate their removal during an aqueous extraction.
-
Removal of High-Boiling Solvent: High-boiling solvents like DMF or NMP are difficult to remove by rotary evaporation. One effective method is to perform multiple extractions with a lower-boiling organic solvent (e.g., ethyl acetate, DCM) and wash the combined organic layers thoroughly with water and brine to remove the residual high-boiling solvent.
-
Purification of the Final Product: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes). Column chromatography on silica gel can also be an effective method for separating the desired product from impurities.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-naphthoic Acid
-
Dissolve 2-naphthoic acid in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-bromo-2-naphthoic acid.
Protocol 2: Synthesis of METHYL 5-BROMO-2-NAPHTHOATE
-
Suspend 5-bromo-2-naphthoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield METHYL 5-BROMO-2-NAPHTHOATE.
Protocol 3: Rosenmund-von Braun Cyanation
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine METHYL 5-BROMO-2-NAPHTHOATE, copper(I) cyanide (1.2-1.5 equivalents), and anhydrous DMF.
-
Heat the reaction mixture to 150-160 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ammonia or ferric chloride/ammonia and stir until the copper salts are dissolved.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Step | Starting Material | Product | Typical Reagents | Key Parameters | Common Issues |
| 1. Bromination | 2-Naphthoic Acid | 5-Bromo-2-naphthoic Acid | Br₂, Acetic Acid | Temperature, Reaction Time | Regioisomer formation |
| 2. Esterification | 5-Bromo-2-naphthoic Acid | METHYL 5-BROMO-2-NAPHTHOATE | Methanol, H₂SO₄ (cat.) | Reflux, Anhydrous conditions | Incomplete reaction |
| 3. Cyanation | METHYL 5-BROMO-2-NAPHTHOATE | This compound | CuCN or Pd catalyst/cyanide source | Temperature, Reagent purity, Anhydrous conditions | Low conversion, Byproducts, Difficult work-up |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low cyanation yield.
References
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Reddit. (2023, October 13). Cyanation of aryl bromide. r/chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides. Retrieved from [Link]
- Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467.
-
Reddit. (2020, April 2). Help with synthesis of 5-Bromo-2-naphthoic acid. r/Chempros. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
- Wu, J., & Zhang, H. (2006). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2006(16), 2668-2670.
- Sharma, P., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2935-2968.
- Stolle, A., & Ondruschka, B. (2011). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Green Chemistry, 13(10), 2717-2720.
- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
Sources
- 1. reddit.com [reddit.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 8. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for cyanation of methyl 2-naphthoate
Welcome to the technical support center for optimizing challenging cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals encountering difficulties with the cyanation of methyl 2-naphthoate. As an electron-deficient aryl ester, this substrate presents unique challenges compared to more common electron-rich or halide-based starting materials. This document provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot your reaction effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing very low or no conversion of my methyl 2-naphthoate. What are the most likely causes and how can I fix it?
This is the most common issue when working with electron-poor substrates in palladium-catalyzed cross-coupling reactions. The root cause often lies in an inefficient catalytic cycle, particularly the oxidative addition step.
Core Problem: The electron-withdrawing nature of the naphthyl ring and the methyl ester group deactivates the C–O bond (if starting from a triflate or tosylate) or another leaving group, making the initial oxidative addition to the Pd(0) center sluggish.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cyanation.
Detailed Solutions:
-
Enhance the Catalyst System: The choice of ligand is paramount. Standard ligands like PPh₃ are often insufficient for this transformation.
-
Expertise: You need a ligand that increases the electron density on the palladium center, which in turn promotes the oxidative addition step.[1] Sterically bulky ligands also facilitate the final reductive elimination step, preventing catalyst decomposition.[2]
-
Actionable Advice: Switch to electron-rich, bulky phosphine ligands. Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are excellent starting points.[3][4]
-
Trustworthiness: Many palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to the active Pd(0) state. This activation step can be inefficient and susceptible to poisoning by cyanide. Using a pre-formed Pd(0) source or a palladacycle precatalyst can lead to more reproducible results and higher activity.[4][5]
-
-
Optimize the Cyanide Source: Not all cyanide sources are equal. Their toxicity, solubility, and mechanism of cyanide transfer differ significantly.
-
K₄[Fe(CN)₆]: This is a non-toxic, air-stable crystalline solid, making it a safer and more practical choice for many applications.[5][6] However, the cyanide ions are released gradually from the iron complex, which can be beneficial in preventing catalyst poisoning but may require higher temperatures (e.g., 120-140 °C) to achieve a sufficient rate of transfer.[5][7]
-
Zn(CN)₂: This is a common and effective cyanide source. It is less acutely toxic than alkali metal cyanides.[5] Zinc cyanide can participate directly in the transmetalation step. Mild and efficient cyanations have been reported at temperatures from room temperature to 100 °C using Zn(CN)₂.[8][9][10]
-
KCN/NaCN: While highly effective, these are extremely toxic and hygroscopic. Their high solubility can lead to a high concentration of free cyanide in solution, which is known to poison palladium catalysts by forming stable Pd(CN)₄²⁻ complexes.[5] Their use requires rigorous anhydrous and inert conditions.
-
| Cyanide Source | Key Advantages | Key Disadvantages | Typical Temp. |
| K₄[Fe(CN)₆] | Low toxicity, air-stable, easy to handle[5][6] | Lower reactivity, may require high temperatures[7] | 100 - 140 °C |
| Zn(CN)₂ | Moderately toxic, effective at lower temps[8] | Still toxic, requires careful handling | 40 - 100 °C |
| KCN / NaCN | High reactivity | Extremely toxic, hygroscopic, high risk of catalyst poisoning[5] | Variable |
-
Re-evaluate Reaction Conditions:
-
Solvent: Aprotic polar solvents are typically used. DMAc, NMP, dioxane, or toluene are common choices. The choice of solvent can affect reagent solubility and the stability of catalytic intermediates. For instance, using aqueous solvent mixtures (e.g., H₂O/THF) has been shown to be effective in some systems, potentially by aiding the dissolution of the cyanide salt.[8][9]
-
Temperature: Cyanation of deactivated substrates often requires elevated temperatures, typically in the 100-140 °C range, especially when using K₄[Fe(CN)₆].[7] If you are seeing no reaction at 80 °C, incrementally increase the temperature to 100 °C, then 120 °C, while monitoring by TLC or LC-MS.
-
Q2: My reaction works, but I am isolating significant side products. How can I identify and suppress them?
Side product formation indicates that alternative reaction pathways are competing with the desired cyanation. The most common culprits are hydrolysis and decarboxylation.
Caption: Common side reaction pathways.
Problem 1: Hydrolysis of the Product Nitrile or Starting Ester
-
Identification: You may observe products corresponding to 2-cyanonaphthoic acid, 2-naphthoic acid, or their corresponding amides. This can be confirmed by LC-MS analysis.
-
Causality: Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions, often proceeding through an amide intermediate.[11][12][13] This is particularly problematic during aqueous workup if the pH is not carefully controlled. Similarly, the starting methyl ester can be saponified under basic conditions.
-
Solution:
-
Reaction: If using a base in your reaction (e.g., K₂CO₃, Cs₂CO₃), ensure it is not excessively strong or that water is rigorously excluded.
-
Workup: When performing an aqueous workup, use a buffered solution or keep the pH near neutral. Avoid strong acids or bases. If you must adjust the pH, do so at low temperatures (0-5 °C) and work quickly.
-
Problem 2: Decarboxylative Side Reactions
-
Identification: Formation of naphthalene, indicating complete loss of the ester and nitrile groups.
-
Causality: While less common for this specific transformation, decarboxylative cross-coupling is a known reaction class.[14] Under very high temperatures or with certain catalyst systems (particularly copper at stoichiometric amounts), the ester group can be cleaved. This is mechanistically distinct from a simple Krapcho decarboxylation, which typically requires a β-electron-withdrawing group relative to the ester, but the general principle of losing the carboxylate under thermal, metal-mediated conditions can apply.[15]
-
Solution:
-
Lower the Temperature: This is the most direct solution. Operate at the lowest temperature that gives a reasonable reaction rate.
-
Avoid Copper Additives (Unless Necessary): While copper can sometimes serve as a beneficial co-catalyst in cyanation, it is also heavily implicated in decarboxylative couplings.[14][16] If you are using a copper additive and observing this side product, try a copper-free system.
-
Q3: My protocol worked once, but now it's completely irreproducible. What's going on?
Irreproducibility is a notorious issue in palladium-catalyzed cyanation and almost always points to catalyst deactivation or sensitivity to atmospheric conditions.[5]
Core Problem: The active Pd(0) catalyst is sensitive to oxidation by air and can be irreversibly poisoned by excess cyanide ions.
Self-Validating Protocol Checklist:
-
Atmospheric Control:
-
Question: Are you using a robust inert atmosphere?
-
Action: Do not just purge the vessel with nitrogen or argon once. Use a manifold for at least three vacuum/backfill cycles to rigorously remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
-
Solvent Purity:
-
Question: Is your solvent truly anhydrous and degassed?
-
Action: Use a solvent freshly passed through a purification system (e.g., alumina columns) or freshly distilled. Before use, thoroughly degas the solvent by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles.[4] Dissolved oxygen will rapidly kill your catalyst.
-
-
Reagent Quality:
-
Question: Is your cyanide source pure and dry?
-
Action: While K₄[Fe(CN)₆] is stable, Zn(CN)₂ can absorb moisture. Dry it in a vacuum oven before use if its quality is suspect. Ensure your phosphine ligand has not been oxidized; they are often air-sensitive and should be stored and handled under an inert atmosphere.[4]
-
-
Catalyst Poisoning:
-
Question: Are you adding too much cyanide or is it dissolving too quickly?
-
Action: This is the key reason K₄[Fe(CN)₆] is often successful; its low solubility provides a slow, steady release of cyanide ions, preventing a high concentration that would poison the catalyst.[5] If using Zn(CN)₂, ensure you are using the correct stoichiometry (typically 0.6-1.0 equivalents).
-
Caption: Palladium catalytic cycle and major deactivation pathways.
Baseline Experimental Protocol
This protocol provides a robust starting point for the cyanation of methyl 2-naphthoate using a modern catalyst system.
Reagents & Equipment:
-
Methyl 2-naphthoate (or corresponding triflate/bromide)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Phosphine Ligand (e.g., XPhos, if not using a precatalyst)
-
Cyanide Source (Potassium hexacyanoferrate(II) trihydrate, K₄[Fe(CN)₆]·3H₂O)
-
Base (e.g., K₂CO₃, dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add methyl 2-naphthoate (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5-0.7 equiv), and dried K₂CO₃ (1.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Atmosphere Inerting: Seal the flask, connect it to a Schlenk line, and perform three vacuum-backfill cycles with nitrogen or argon to thoroughly remove all oxygen.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the starting material.
-
Reaction: Place the sealed flask in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Look for the disappearance of starting material and the appearance of a new, typically more polar, product spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water, followed by brine. Caution: Keep the aqueous layers near neutral pH to avoid nitrile hydrolysis.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl 2-cyanonaphthoate.
Analytical Confirmation: The reaction progress and final product identity should be confirmed using appropriate analytical methods. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for quantifying conversion and identifying byproducts.[17][18][19]
References
-
Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]
-
Title: Nitrile to Acid - Common Conditions Source: Reaction Map - Organic Chemistry URL: [Link]
-
Title: Basic hydrolysis of nitriles Source: Química Organica.org URL: [Link]
-
Title: Copper-catalysis in Cyanation Reactions Source: Shodhganga - INFLIBNET Centre URL: [Link]
-
Title: Hydrolysing Nitriles Source: Chemguide URL: [Link]
-
Title: Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent Source: Royal Society of Chemistry URL: [Link]
-
Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL: [Link]
-
Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives Source: Wiley Online Library URL: [Link]
-
Title: Simultaneous High-performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS-MS) Analysis of Cyanide and Thiocyanate Source: CORE URL: [Link]
-
Title: Ligand design for cross-couplings: phosphines Source: YouTube (OpenChemHub) URL: [Link]
-
Title: Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds Source: National Institutes of Health (PMC) URL: [Link]
-
Title: ZnCo2O4@gC3N4@Cu as a new and highly efficient heterogeneous photocatalyst for visible light-induced cyanation and Mizoroki–Heck cross-coupling reactions Source: Royal Society of Chemistry URL: [Link]
-
Title: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions Source: PolyU Electronic Theses URL: [Link]
-
Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: Royal Society of Chemistry URL: [Link]
-
Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] Source: ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides Source: ResearchGate URL: [Link]
-
Title: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application Source: SciSpace URL: [Link]
-
Title: Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds Source: ACS Publications URL: [Link]
-
Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Chemistry Portal URL: [Link]
-
Title: ANALYTICAL METHODS - Toxicological Profile for Cyanide Source: NCBI Bookshelf URL: [Link]
-
Title: Copper-mediated cyanation reactions Source: ResearchGate URL: [Link]
-
Title: Recent updates on analytical methods for detection of cyanide in human blood Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: ACS Publications URL: [Link]
-
Title: Cyanation of aryl bromide Source: Reddit URL: [Link]
-
Title: Decarboxylative cross-coupling Source: Wikipedia URL: [Link]
-
Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: DSpace@MIT URL: [Link]
-
Title: Recent updates on analytical methods for detection of cyanide in human blood Source: ScienceDirect URL: [Link]
-
Title: Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate Source: Royal Society of Chemistry URL: [Link]
-
Title: Copper-catalyzed Cyanation of Alkenyl Iodides Source: Organic Syntheses URL: [Link]
-
Title: Palladium-catalyzed cyanation Source: ResearchGate URL: [Link]
-
Title: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Source: Organic Chemistry Portal URL: [Link]
-
Title: Arenenitrile synthesis by cyanations or substitution Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids Source: SpringerLink URL: [Link]
-
Title: Krapcho decarboxylation Source: Wikipedia URL: [Link]
-
Title: Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Recent Advances in Exploring Diverse Decarbonylation, Decarboxylation and Desulfitation Coupling Reactions for Organic Transformations Source: ResearchGate URL: [Link]
-
Title: Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates Source: PubMed URL: [Link]
-
Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZnCo 2 O 4 @g-C 3 N 4 @Cu as a new and highly efficient heterogeneous photocatalyst for visible light-induced cyanation and Mizoroki–Heck cross-coupli ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04827J [pubs.rsc.org]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [dspace.mit.edu]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 15. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 16. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 17. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ajpp.in [ajpp.in]
- 19. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude METHYL 5-CYANO-2-NAPHTHOATE
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude METHYL 5-CYANO-2-NAPHTHOATE. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work, offering practical solutions grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications. The crude product, however, can be contaminated with a variety of impurities, including unreacted starting materials, byproducts of the cyanation reaction, and residual catalysts. This guide will help you navigate these challenges to obtain a product of the desired purity.
Troubleshooting Guide
Problem 1: Low Purity After Initial Isolation
Symptom: The isolated this compound shows significant impurities by TLC, HPLC, or NMR analysis.
Possible Causes & Solutions:
-
Incomplete Reaction: The presence of starting materials is a common issue.
-
Solution: Before purification, ensure the reaction has gone to completion by monitoring with an appropriate technique like TLC or LC-MS. If the reaction is stalled, consider optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading).
-
-
Ineffective Work-up: Residual inorganic salts or catalysts can contaminate the crude product.
-
Solution: A thorough aqueous work-up is crucial. Washing the organic layer with water, brine, and sometimes a mild acid or base solution can remove many inorganic impurities.[1] For instance, if a copper(I) cyanide was used for the cyanation, washing with an aqueous solution of a chelating agent can help remove residual copper salts.[2]
-
-
Co-eluting Impurities in Chromatography: Some impurities may have similar polarity to the desired product, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A "solvent triangle" approach, where small amounts of a third solvent with different properties (e.g., dichloromethane or toluene) are added to the primary eluent system, can sometimes improve separation.[1]
-
Problem 2: Persistent Color in the Purified Product
Symptom: The final product has a persistent yellow or brownish tint, even after purification.
Possible Causes & Solutions:
-
Trace Aromatic Impurities: Highly conjugated byproducts, even in small amounts, can impart color.
-
Solution 1: Recrystallization. This is often the most effective method for removing colored impurities. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Suitable solvents for compounds of this type can include ethanol, methanol, or acetonitrile.[3]
-
Solution 2: Activated Carbon Treatment. During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.[4] However, use it sparingly as it can also adsorb the desired product, leading to lower yields.[4]
-
Solution 3: Chemical Wash. In some cases, a wash with a dilute solution of a reducing agent like sodium bisulfite can help to decolorize the product by reacting with certain chromophores.[5]
-
Problem 3: Poor Recovery or Yield Loss During Purification
Symptom: A significant amount of product is lost during the purification process.
Possible Causes & Solutions:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase during work-up.
-
Solution: Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer. Back-extraction of the combined aqueous layers with a fresh portion of organic solvent can also recover dissolved product.
-
-
Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble at room temperature will result in significant loss to the mother liquor.
-
Solution: Conduct small-scale solvent screening to find the optimal recrystallization solvent. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
-
Product Adsorption on Silica Gel: Polar compounds can sometimes irreversibly adsorb to silica gel during column chromatography.
-
Solution: If significant tailing or product loss is observed on silica, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[6] Alternatively, a different purification technique like recrystallization may be more suitable.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: For a solid crude product, recrystallization is often the most efficient first-line purification method.[3] It is excellent for removing small amounts of impurities and can yield a highly pure crystalline product. If the crude product is an oil or contains a complex mixture of impurities, column chromatography would be the preferred initial method.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent should have the following properties:
-
It should not react with the compound.
-
It should dissolve the compound well at its boiling point but poorly at low temperatures.
-
It should either dissolve impurities well at all temperatures or not at all.
-
It should be volatile enough to be easily removed from the purified crystals.
Common solvents to screen for this compound could include alcohols (methanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).
Q3: My compound won't crystallize out of solution during recrystallization. What should I do?
A3: If crystals do not form upon cooling, you can try the following techniques in order:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.[4]
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-cool.[4]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: A good starting point for developing a solvent system for column chromatography is to use thin-layer chromatography (TLC). This compound is a moderately polar compound due to the ester and cyano groups. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common choice for such compounds.[7][8] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity until the desired separation is achieved on the TLC plate (aim for an Rf value of 0.2-0.3 for the product).
Q5: Are there any specific safety precautions I should take when purifying this compound?
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a good candidate solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter, and then dry them completely in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the level of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica gel. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[1]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: General workflow for purification by column chromatography.
Data Summary
Table 1: Potential Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | Polar Protic | Good for moderately polar compounds.[3] |
| Ethanol | 78 | Polar Protic | Similar to methanol, slightly less polar.[3] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for cyano-containing compounds.[3] |
| Ethyl Acetate | 77 | Moderately Polar | Good general-purpose solvent. |
| Toluene | 111 | Non-polar | May be useful in a two-solvent system with a more polar solvent. |
Table 2: Common TLC Solvent Systems for Moderately Polar Compounds
| System | Ratio (v/v) | Application Notes |
| Hexane:Ethyl Acetate | 9:1 to 1:1 | A versatile system for a wide range of polarities.[7][8] |
| Dichloromethane | 100% | Can be a good starting point for moderately polar compounds. |
| Toluene:Acetone | 9:1 to 1:1 | Offers different selectivity compared to ester-alkane systems. |
References
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google P
- Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Purification - Help : r/OrganicChemistry - Reddit.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Technical Support Center: Purification of Bromin
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOL
- This compound - Anax Labor
- SAFETY D
- Ni-catalyzed Reductive Cleavage of Methyl 3-Methoxy-2-Naphtho
- Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applic
- Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters - Supporting Inform
- SAFETY D
- 2-Naphthoic acid - ChemBK.
- Safety Data Sheet: Methyl cyanoacet
- Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies.
- Methyl 5-cyano-2-methylpentanoate | C8H13NO2 | CID 71391855 - PubChem - NIH.
- Ultra Cyano HPLC Prep Column, 5 µm, 50 x 30 mm.
- Chemical Properties of 2-Naphthalenecarboxylic acid, methyl ester (CAS 2459-25-8).
- material safety d
- 2-Naphthoic acid 98 93-09-4 - Sigma-Aldrich.
- Ethyl (2E)
- 2-Naphthoic acid (Naphthalene-2-carboxylic acid) | Biochemical Assay Reagent | MedChemExpress.
- A Spectroscopic Journey: Unraveling the Synthesis of Methyl 2-cyano-2-phenylbutano
Sources
- 1. reddit.com [reddit.com]
- 2. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
Technical Support Center: Catalyst Removal from the Synthesis of METHYL 5-CYANO-2-NAPHTHOATE
From the Desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of METHYL 5-CYANO-2-NAPHTHOATE and related pharmaceutical intermediates. The synthesis of this molecule, like many complex aromatic systems, frequently relies on palladium-catalyzed cross-coupling reactions. While these reactions are powerful synthetic tools, they introduce a critical challenge: the removal of the palladium catalyst from the final product.[1][2]
Residual palladium is a significant concern in the pharmaceutical industry due to its potential toxicity and the stringent regulatory limits imposed by bodies like the International Council for Harmonisation (ICH Q3D).[1] This guide provides a structured, problem-oriented approach to effectively remove residual palladium, ensuring the purity and safety of your active pharmaceutical ingredients (APIs) and intermediates. We will move beyond simple procedural lists to explain the causality behind our recommended strategies, empowering you to troubleshoot and optimize your purification workstreams.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the most fundamental questions regarding the nature of the catalyst and the initial steps for its removal.
Question: What catalyst is likely used to synthesize this compound, and why is its physical state after the reaction so important?
Answer: The formation of the C-C or C-CN bond in the naphthyl system most likely involves a homogeneous palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(0) complex like Pd₂(dba)₃, paired with a phosphine ligand.[3][4] During the reaction, the catalytically active species is Pd(0).
Understanding the state of the palladium after the reaction is crucial for selecting a removal strategy:
-
Homogeneous (Soluble) Palladium: The catalyst and its byproducts may remain dissolved in the reaction mixture. Simple filtration will be ineffective.[2]
-
Heterogeneous (Insoluble) Palladium: If a supported catalyst like Palladium on carbon (Pd/C) was used, it can be removed by filtration. However, leaching of soluble palladium species from these supports is a known issue that can contaminate the product.[5]
-
Palladium Black (Colloidal/Precipitated): Often, at the end of a reaction, the soluble palladium catalyst can decompose and precipitate as fine, dark particles of palladium metal (Pd(0)), known as "palladium black."
A simple filtration through a pad of Celite® is an excellent first diagnostic step.[6][7] If this removes a significant amount of dark particulate matter but the filtrate remains colored or high in palladium content upon analysis (e.g., by ICP-MS), it confirms the presence of soluble or colloidal palladium species that require more advanced removal techniques.
Section 2: Method Selection & Strategic Planning
Choosing the correct purification strategy from the outset can save significant time and resources. The optimal choice depends on the scale of the reaction, the required final purity, and cost considerations.
Question: What are the primary methods for removing palladium, and how do I decide which to use?
Answer: There are three main strategies for palladium removal, often used in combination: Adsorption, Scavenging, and Crystallization. The choice is guided by a systematic workflow.
Diagram 1: Decision Workflow for Palladium Removal
Caption: A workflow guiding the selection of palladium removal techniques.
The decision between a general adsorbent like activated carbon and a selective scavenger is a critical one, balancing cost against efficiency and product yield.
Table 1: Comparison of Palladium Removal Techniques
| Feature | Activated Carbon | Metal Scavenger Resins (e.g., Thiol, TMT) | Recrystallization |
|---|---|---|---|
| Mechanism | Physical Adsorption | Chemisorption (Coordinate Bonding) | Exclusion from Crystal Lattice |
| Selectivity | Low (Non-specific)[8] | High (Specific to soft metals like Pd)[3][9] | High (for insoluble impurities) |
| Product Loss | Can be high due to co-adsorption of product.[8] | Generally low, but possible if product has coordinating groups. | Low if solvent system is optimized. |
| Efficiency | Moderate to Good.[3][10] | Very High; can reduce Pd to <1 ppm.[3][11] | High; very effective as a final "polishing" step.[12] |
| Cost | Low.[3] | High. | Low to Moderate (solvent cost). |
| Best For | Initial bulk removal; cost-sensitive processes. | Achieving very low Pd levels for APIs.[1] | Final purification step; removing trapped impurities. |
Section 3: Troubleshooting Guide & FAQs
This section provides answers to specific problems encountered during the purification process.
Issue 1: I used activated carbon, but my product yield is low and palladium levels are still too high.
Answer: This is a common scenario resulting from the non-specific nature of activated carbon.[8] Carbon surfaces have various functional groups that can adsorb your target molecule, this compound, along with the palladium catalyst, leading to yield loss. Furthermore, its capacity for palladium might not be sufficient to meet stringent API specifications.
Troubleshooting Steps:
-
Optimize the Amount: Reduce the weight-percent of carbon used. Start with a screening process (e.g., 1 wt%, 5 wt%, 10 wt%) to find the lowest amount that provides acceptable removal without significant yield loss.
-
Check Temperature and Time: Adsorption is an equilibrium process. Ensure you are allowing sufficient time (often several hours) and moderate temperature (e.g., 40-60 °C) to facilitate binding.[3]
-
Consider a Scavenger: If optimization fails, activated carbon may not be suitable for your purity requirements. Transitioning to a selective metal scavenger is the logical next step.[9][10]
Issue 2: I'm ready to try a scavenger resin. Which type should I use and how do I set up the experiment?
Answer: For palladium, scavengers functionalized with sulfur-containing groups are the most effective due to the high affinity between the soft sulfur atom and the soft palladium metal center.[3] The two most common types are:
-
Thiol (Mercapto) Functionalized Silica: Highly effective and a common industry standard.
-
Trimercaptotriazine (TMT) Functionalized Resin: Offers excellent performance and can be very effective in reducing palladium to extremely low levels.[3][13]
Protocol: Bench-Scale Scavenger Screening
-
Dissolve Crude Product: Dissolve a known mass of your crude this compound in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to make a stock solution.
-
Aliquot: Distribute equal volumes of the solution into several vials. Keep one as a control.
-
Add Scavenger: To the other vials, add the scavenger. A typical starting point is 3-5 molar equivalents of scavenger functional groups relative to the initial moles of palladium catalyst used in the reaction.[14]
-
Agitate: Stir the vials at room temperature or slightly elevated temperature (e.g., 40 °C) for a set period (e.g., 4-16 hours).[14]
-
Filter and Analyze: Filter the scavenger resin from each vial, rinse with a small amount of clean solvent, and submit the filtrate for palladium analysis (ICP-MS). This will identify the most effective scavenger and the required conditions.
Issue 3: My final crystalline product has a dark, grayish tint, suggesting palladium contamination.
Answer: This indicates that fine particles of palladium have been trapped within the crystal lattice of your product during crystallization.[12][15] This often happens when crystallization occurs too rapidly. The solution is to perform a carefully controlled recrystallization.
Troubleshooting Steps & Protocol:
-
Solvent Selection: Choose a solvent system where this compound is highly soluble when hot but poorly soluble when cold.[16]
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent to ensure the solution is saturated.
-
Hot Filtration (Optional but Recommended): If any insoluble material (like palladium black) is visible, perform a hot filtration to remove it before cooling.[16]
-
Slow Cooling: This is the most critical step. Do not immediately place the flask in an ice bath. Allow it to cool slowly to room temperature first. This allows for the formation of well-ordered crystals that exclude impurities. Once at room temperature, cooling can be completed in an ice bath to maximize yield.
-
Collect and Wash: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any residual mother liquor containing dissolved impurities.[16]
Diagram 2: Troubleshooting Logic for Sub-optimal Catalyst Removal
Caption: A logical flow for diagnosing and solving common palladium removal issues.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
- Method for the preparation of 5-cyanophthalide.
-
How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Synthesis and Catalytic Activity of Novel Complexes Based on Cyano-Substituted Phthalocyanines as Promising Drug Conversion Agents. MDPI. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Coremoval of Ca and Organics: In Situ Hardness-to-Catalyst Upcycling Enabling Nonradical Ozonation for Sustainable Water Purification. Environmental Science & Technology. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
- Method of removing palladium.
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]
-
Recrystallisation: organic chemistry practical techniques. YouTube. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PubMed Central. [Link]
-
Synthesis, Distillation, & Recrystallization. LabXchange. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Construction of 1,2,5-Tricarbonyl Compounds Using Methyl Cyanoacetate as a Glyoxylate Anion Synthon Combined with Copper(I) Iodide-Catalyzed Aerobic Oxidation. ResearchGate. [Link]
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
-
Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone. Kyushu University. [Link]
-
Recrystallization. University of Wisconsin-Madison. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]
-
What Is The Best Way To Remove Polymerization Catalysts? Chemistry For Everyone. [Link]
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- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. spinchem.com [spinchem.com]
- 12. mt.com [mt.com]
- 13. biotage.com [biotage.com]
- 14. Metal Scavengers [sigmaaldrich.com]
- 15. Recrystallization [sites.pitt.edu]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of METHYL 5-CYANO-2-NAPHTHOATE
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 5-Cyano-2-Naphthoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. We provide in-depth, mechanism-based troubleshooting advice and validated protocols to enhance your synthetic success.
The synthesis of this compound typically proceeds via one of two primary pathways:
-
The Rosenmund-von Braun Reaction: Cyanation of a halogenated precursor, typically Methyl 5-bromo-2-naphthoate.
-
The Sandmeyer Reaction: Diazotization of an amino precursor, Methyl 5-amino-2-naphthoate, followed by displacement with a cyanide salt.[1][2]
Both routes are effective but are susceptible to specific side reactions that can impact yield and purity. This guide is structured to help you identify, understand, and mitigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Issue 1: Incomplete Cyanation and Low Yield in the Rosenmund-von Braun Reaction
Question: My cyanation of Methyl 5-bromo-2-naphthoate using copper(I) cyanide is stalling, leaving significant amounts of starting material and resulting in a low yield. How can I drive the reaction to completion?
Answer: This is a frequent challenge in Rosenmund-von Braun reactions and can be traced to several factors related to reagents and reaction conditions.[3]
-
Cause 1: Deactivated Copper(I) Cyanide: CuCN is highly sensitive to air and moisture. Over time, it can oxidize, reducing its efficacy. Using old or improperly stored CuCN is a common cause of reaction failure.
-
Solution: Always use freshly purchased, high-purity CuCN or purify commercial CuCN before use. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent in-situ degradation.[4]
-
-
Cause 2: Insufficient Temperature: The classical Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) to proceed at a reasonable rate, especially with less reactive aryl bromides.[3]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are necessary to achieve these temperatures.[3]
-
-
Cause 3: Solvent Effects: The choice of solvent is critical for solubilizing the reagents and mediating the reaction.
-
Solution: Ensure you are using anhydrous, high-purity polar aprotic solvents. The presence of water can interfere with the reaction. N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are standard choices. Some modern protocols have found that adding ligands like L-proline can promote the reaction at lower temperatures (80-120 °C), potentially reducing side product formation.[5]
-
Optimized Reaction Parameters (Rosenmund-von Braun)
| Parameter | Recommended Condition | Rationale & Notes |
| Cyanide Source | Copper(I) Cyanide (CuCN), >99% purity | Use 1.2 - 2.0 equivalents to ensure the reaction goes to completion. |
| Solvent | Anhydrous NMP or DMF | Ensures reagents are fully solvated and allows for high reaction temperatures. |
| Temperature | 150 - 180 °C (un-catalyzed) or 80-120 °C (ligand-promoted) | High temperatures are typically required to overcome the activation energy for this reaction.[3][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Cu(I) catalyst.[6] |
| Additives | L-proline, Picolinamide (optional) | Can accelerate the reaction and allow for milder conditions, improving functional group tolerance.[5][7] |
Issue 2: Formation of Methyl 5-hydroxy-2-naphthoate in a Sandmeyer Reaction
Question: I am attempting to synthesize the target compound from Methyl 5-amino-2-naphthoate via a Sandmeyer reaction, but I am isolating a significant amount of Methyl 5-hydroxy-2-naphthoate. What is causing this and how can it be prevented?
Answer: The formation of a phenol is the most common and significant side reaction during the Sandmeyer sequence.[8] It arises from the reaction of the intermediate aryl diazonium salt with water, which acts as a nucleophile, displacing the nitrogen gas.
-
Mechanism: The diazonium salt ([Ar-N₂]⁺) is a potent electrophile. While the intended reaction is with the cyanide nucleophile (facilitated by Cu(I)), water present in the reaction medium can also attack the aromatic ring, leading to the formation of a phenol after deprotonation. This side reaction is highly temperature-dependent.
-
Solutions:
-
Strict Temperature Control: The diazotization and the subsequent cyanation steps must be performed at low temperatures, typically between 0 °C and 5 °C.[9] Use an ice-salt bath to maintain this temperature range rigorously. Above 10 °C, the rate of decomposition of the diazonium salt to the phenol increases dramatically.
-
Minimize Water Content: While the reaction is run in an aqueous medium, using highly concentrated acids (e.g., concentrated HCl) for the diazotization step can reduce the activity of water. Ensure the sodium nitrite is dissolved in a minimal amount of cold water before its slow, dropwise addition.
-
Control Addition Rate: Add the sodium nitrite solution very slowly to the acidic solution of the amine. This prevents localized heating and a buildup of nitrous acid, which can decompose. Similarly, add the diazonium salt solution slowly to the cold CuCN solution.
-
Workflow: Minimizing Phenol Formation
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of METHYL 5-CYANO-2-NAPHTHOATE
Welcome to the technical support center for the purification of METHYL 5-CYANO-2-NAPHTHOATE via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful purification of this compound.
Introduction to the Recrystallization of this compound
This compound is a key intermediate in the synthesis of various organic molecules. Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.
This guide will walk you through the theoretical and practical aspects of recrystallizing this compound, providing you with the necessary tools to overcome common experimental challenges.
Core Compound Properties
A thorough understanding of the physical properties of this compound is the foundation for developing a robust recrystallization protocol.
| Property | Value | Source |
| CAS Number | 91804-23-8 | , |
| Molecular Formula | C₁₃H₉NO₂ | |
| Molecular Weight | 211.22 g/mol | |
| Melting Point | 114.5-115.5 °C | |
| Appearance | Crystalline solid | General knowledge |
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute is supersaturated in the solvent and comes out of solution at a temperature above its melting point. The presence of impurities can also depress the melting point of the solid, making it more prone to oiling out.
Causality & Solution:
-
High Solute Concentration: The solution may be too concentrated, leading to precipitation at a temperature where the compound is still molten.
-
Solution: Reheat the mixture to dissolve the oil, and add a small amount of additional solvent (10-20% more) to decrease the saturation point. Allow the solution to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation, favoring oil formation over ordered crystal growth.
-
Solution: Insulate the flask to slow down the cooling rate. You can place the flask in a warm water bath and allow it to cool to room temperature gradually.
-
-
Inappropriate Solvent: The chosen solvent may have a boiling point significantly higher than the melting point of your compound, or the solubility curve may be too steep.
-
Solution: Consider a lower-boiling point solvent or a mixed solvent system. A good solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound should be dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. For this compound, a potential solvent system to explore could be ethanol-water or toluene-heptane.
-
Issue 2: No crystals form upon cooling.
Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.
Causality & Solution:
-
Excess Solvent: Too much solvent was used to dissolve the crude product, and the solution is not saturated at the lower temperature.
-
Solution: Evaporate some of the solvent by gently heating the solution under a stream of nitrogen or by using a rotary evaporator. Continue until the solution is visibly more concentrated, then allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or a surface to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Supersaturation: The solution may be supersaturated but kinetically hindered from crystallizing.
-
Solution: In addition to scratching and seeding, try cooling the solution to a lower temperature (e.g., in a freezer) for a short period. Be mindful that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Issue 3: The recrystallized product has a low melting point and appears impure.
Question: I have collected the crystals, but the melting point is broad and lower than the expected 114.5-115.5 °C. What went wrong?
Answer: A low and broad melting point is a classic sign of an impure compound. This can result from several factors during the recrystallization process.
Causality & Solution:
-
Incomplete Removal of Impurities: The impurities may have co-precipitated with your product.
-
Solution 1 (Re-recrystallization): A second recrystallization is often necessary to achieve high purity.
-
Solution 2 (Washing): Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.
-
Solution: As mentioned previously, ensure a slow cooling rate to allow for the formation of well-ordered, pure crystals.
-
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and certain impurities in terms of solubility.
-
Solution: Perform a more thorough solvent screen to find a solvent that dissolves the impurities well at all temperatures or not at all, while having the desired temperature-dependent solubility for your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on available data, ethanol is a good starting point for the recrystallization of this compound.[1] Its polarity is suitable for dissolving the polar cyano and ester functional groups, and it has a convenient boiling point. Other solvents to consider, based on the aromatic and polar nature of the compound, include isopropanol, acetonitrile, and toluene. A systematic solvent screening is always recommended for optimal results.
Q2: How do I perform a solvent screen for this compound?
A2: A systematic approach to solvent selection is crucial. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.
Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, with agitation.
-
A good solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Once dissolved, allow the solution to cool to room temperature and then in an ice bath.
-
An ideal solvent will result in the formation of a good yield of crystals upon cooling.
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system, or solvent pair, is an excellent strategy when a single solvent does not provide the desired solubility characteristics. For this compound, you could explore pairs such as:
-
Ethanol-water
-
Toluene-heptane
-
Acetone-hexane
The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity persists. Reheat to get a clear solution and then cool slowly.
Q4: How can I remove colored impurities?
A4: If your crude product is colored, and the pure compound is known to be colorless or white, the color can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound (Using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Add more ethanol dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Determining Quantitative Solubility
A gravimetric method can be used to determine the solubility of this compound in a chosen solvent at a specific temperature.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Sampling: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent completely.
-
Calculation: Weigh the vial containing the dry solid. The difference in weight will give you the mass of the dissolved compound, from which you can calculate the solubility in g/L or mol/L.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Logic for Crystal Formation
Caption: Decision tree for troubleshooting lack of crystallization.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- BenchChem. (2025).
-
MySkinRecipes. (n.d.). Methyl 6-cyano-2-naphthoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-cyano-2-methylpentanoate. Retrieved from [Link]
- U.S. Patent No. US20050182269A1. (2005). Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.
Sources
Technical Support Center: Column Chromatography for METHYL 5-CYANO-2-NAPHTHOATE Purification
Welcome to the technical support center for the chromatographic purification of METHYL 5-CYANO-2-NAPHTHOATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for achieving high purity of this compound. My approach is rooted in years of hands-on experience, and this document is structured to anticipate and address the real-world challenges you may encounter.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the column chromatography of this compound.
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For this compound, a polar compound, normal-phase chromatography using silica gel (40-63 µm particle size) is the most common and effective choice.[1] The polarity of silica gel allows for good separation of compounds based on their polarity.[1] For challenging separations or if the compound is unstable on silica, alumina (neutral or basic) could be considered as an alternative.[2]
Q2: How do I select an appropriate mobile phase for the column?
A2: The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[3] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The goal is to find a solvent system that provides a retention factor (Rf) value for the target compound in the range of 0.2-0.4 on the TLC plate.[5] This Rf range generally translates to good separation on a flash column.[3][5]
Q3: How is the Retention Factor (Rf) calculated and why is it important?
A3: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front on a TLC plate.[6][7][8]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6][7]
This value, which is always between 0 and 1, is crucial for predicting the behavior of your compound during column chromatography.[9] A low Rf indicates strong interaction with the stationary phase (silica gel), meaning a more polar mobile phase will be needed to elute it from the column. Conversely, a high Rf suggests weak interaction, and a less polar mobile phase should be used.
Q4: What are the common impurities I might encounter when purifying this compound?
A4: The impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials, by-products from side reactions, or decomposition products. For instance, if the cyano group was introduced via a Sandmeyer reaction from an amino precursor, residual copper salts or by-products from this reaction might be present.[10] If the methyl ester was formed from the corresponding carboxylic acid, unreacted acid could be an impurity.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | 1. Mobile phase is not polar enough. 2. Compound has very strong interaction with the stationary phase. 3. Compound may have decomposed on the silica gel.[2] | 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] 2. If a significant increase in polarity is required, consider switching to a more polar solvent system, such as dichloromethane/methanol.[4] 3. To check for decomposition, perform a stability test by spotting the compound on a TLC plate with silica and letting it sit for a few hours before developing.[2] If decomposition is observed, consider using a less acidic stationary phase like neutral alumina. |
| Poor separation of the target compound from impurities | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the crude sample. 3. Column was not packed properly, leading to channeling. | 1. Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your compound and the impurities.[3] 2. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.[11] |
| The compound elutes too quickly (with the solvent front) | 1. Mobile phase is too polar. 2. The sample was not loaded correctly. | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[3] 2. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column to ensure a narrow starting band.[11][12] |
| Streaking or tailing of spots on TLC and broad bands on the column | 1. The compound is acidic or basic. 2. The sample is not fully dissolved in the mobile phase. 3. The column is overloaded. | 1. For acidic compounds like this compound (due to potential hydrolysis of the ester or presence of acidic impurities), adding a small amount (0.1-1%) of acetic acid to the mobile phase can improve peak shape.[1] 2. Ensure your sample is completely soluble in the loading solvent. If not, consider a different solvent or the "dry loading" technique.[3] 3. Reduce the amount of sample loaded onto the column. |
| Crystallization of the compound in the column | 1. The compound has low solubility in the mobile phase. 2. The concentration of the eluting compound is too high. | 1. This can be a challenging issue. Try switching to a solvent system where the compound has better solubility.[2] 2. If crystallization occurs, you may need to increase the flow rate or switch to a slightly more polar solvent to increase solubility and flush the compound through. |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common column chromatography issues.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and should be adapted based on your specific crude mixture and the results of your TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. For purifying 1 gram of crude material, a column with a diameter of 4-5 cm is a good starting point.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).[13]
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.[11]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[12]
2. Sample Loading:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[11] Carefully add the solution to the top of the column using a pipette, allowing it to absorb into the silica. Rinse the flask with a small amount of the mobile phase and add it to the column to ensure all the sample is transferred.[11]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12] Carefully add this powder to the top of the column.[12]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate. A good flow rate is typically a few centimeters of solvent level decrease per minute.[13]
-
Collect the eluent in a series of fractions (e.g., in test tubes or vials). The size of the fractions will depend on the scale of your purification.
-
As the purification progresses, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds, or you can use a single solvent mixture (isocratic elution).[13]
4. Analysis of Fractions:
-
Monitor the fractions by TLC to identify which ones contain your purified product.[14]
-
Spot a small amount from each fraction (or every few fractions) on a TLC plate, along with a spot of your crude material and a reference standard if available.
-
Visualize the TLC plate under a UV lamp, as the naphthoate ring system is UV active.
-
Combine the fractions that contain the pure this compound.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.[13]
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Logical Relationship Diagram for Protocol
Caption: A step-by-step workflow for the column chromatography protocol.
References
- Oreate AI Blog. (2026, January 7).
- Study.com. (n.d.).
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- Chemistry For Everyone. (2025, September 8).
- Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance.
- Sorbent Technologies, Inc. (2025, August 11).
- Benchchem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Organic Syntheses. (n.d.).
- Biotage. (n.d.).
- Chemistry LibreTexts. (2025, March 21). Running a flash column.
- University of Rochester, Department of Chemistry. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- ChemistryViews. (2012, August 7).
- alwsci. (2024, May 10).
- Chemistry For Everyone. (2025, January 26).
- Research Journal of Pharmacy and Technology. (n.d.).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- PubMed. (n.d.).
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- Google Patents. (1982, April 14).
- PrepChem.com. (n.d.).
- Organic Syntheses. (2025, June 19).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Supporting Information. (n.d.).
- MDPI. (n.d.).
- Khan Academy. (n.d.).
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025, August 6). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids | Request PDF.
- PubChem - NIH. (n.d.).
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s)
- Benchchem. (n.d.).
- Google Patents. (n.d.). CZ302838B6 - Method and intermediates for preparing (S)
- Benchchem. (n.d.).
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Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of METHYL 5-CYANO-2-NAPHTHOATE
Prepared by the Senior Application Scientist Desk
Welcome to the dedicated technical support guide for METHYL 5-CYANO-2-NAPHTHOATE. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The stability of the ester functional group is paramount for reaction yield, compound purity, and the overall integrity of your experimental outcomes. This guide provides in-depth, field-proven insights into the causes of hydrolysis and robust strategies to prevent it, ensuring the success and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is this compound hydrolysis? A: Hydrolysis is a chemical reaction where water breaks down the methyl ester bond of this compound.[1][2][3] This process cleaves the molecule into its constituent carboxylic acid (5-Cyano-2-naphthoic acid) and alcohol (methanol).
Q2: Why is preventing hydrolysis so critical for my research? A: The hydrolysis of your starting material or product can have significant negative consequences:
-
Reduced Yield: The desired ester is consumed, lowering the yield of your target molecule.
-
Purity Complications: The resulting carboxylic acid is an impurity that can be difficult to separate due to similar polarities, often requiring additional purification steps like column chromatography or recrystallization.
-
Altered Biological Activity: If the ester is the final active compound, its hydrolysis product will likely have a different pharmacological profile, compromising bioassay results.
-
Poor Reproducibility: Uncontrolled hydrolysis leads to inconsistent results, making it difficult to validate and reproduce your findings.
Q3: What are the primary factors that cause this compound to hydrolyze? A: The rate of ester hydrolysis is significantly influenced by several key factors:
-
Presence of Water: As a direct reactant, water is the most critical factor. Even trace amounts in solvents or reagents can cause hydrolysis over time.[1][4]
-
pH: The reaction is catalyzed by both acids and bases.[2][3][4] Alkaline (basic) conditions are particularly problematic as the hydrolysis, known as saponification, is typically rapid and irreversible.[2][5][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[7]
-
Catalysts: Certain metal ions can act as Lewis acids, catalyzing the hydrolysis of esters.[8][9][10]
Section 2: Troubleshooting Guide: Hydrolysis During Experimental Workflows
If you suspect hydrolysis is occurring during your reaction, workup, or purification, consult the table below to diagnose and resolve the issue.
| Symptom Observed | Potential Cause | Recommended Solution & Scientific Rationale |
| Low reaction yield; new, more polar spot on TLC/LC analysis. | Water Contamination: Solvents, reagents, or glassware may contain residual moisture. | Solution: Employ anhydrous conditions. Use freshly distilled, high-purity anhydrous solvents. Dry glassware thoroughly in an oven (>100°C) or by flame-drying under vacuum and cool under an inert atmosphere (N₂ or Ar).[11] Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas. |
| Product degradation during aqueous workup or extraction. | Unfavorable pH: The aqueous layers used for washing (e.g., HCl, NaHCO₃, NaOH) create acidic or basic conditions that catalyze hydrolysis. | Solution: Minimize contact time with acidic or basic solutions. Perform washes quickly and at reduced temperatures (e.g., in an ice bath). Ensure the organic layer is neutralized promptly with a brine wash before drying and solvent evaporation. For sensitive substrates, consider a non-aqueous workup if feasible. |
| Significant hydrolysis during purification (e.g., on silica gel). | Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze hydrolysis, especially if the elution takes a long time or protic solvents are used. | Solution: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica. |
| Compound degrades during storage in solution. | Inappropriate Solvent/Storage: Protic solvents (e.g., methanol, ethanol) can participate in transesterification or facilitate hydrolysis. Ambient light and temperature can also provide the energy to drive degradation. | Solution: Store solutions in aprotic solvents (e.g., DCM, THF, Acetonitrile) if possible. Store in amber vials at low temperatures (-20°C or -80°C) to minimize thermal and light-induced degradation.[12] Purge the vial headspace with an inert gas before sealing. |
Section 3: Technical Deep Dive: The Mechanism of Hydrolysis
Understanding the chemical pathway of ester hydrolysis is key to preventing it. While both acid and base catalysis are possible, base-catalyzed hydrolysis (saponification) is often more destructive in a synthetic setting because it is irreversible.[2][3]
The process involves a nucleophilic acyl substitution. A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Caption: Base-catalyzed hydrolysis (saponification) of a methyl ester.
Section 4: Best Practices for Storage and Handling
Proactive measures during storage and handling are the most effective way to maintain the integrity of this compound.
Long-Term Storage (Months to Years)
-
Container: Store in a tightly sealed, amber glass bottle to protect from light and moisture. Ensure the cap has a chemically inert liner (e.g., PTFE).
-
Atmosphere: Before sealing, flush the container with a dry, inert gas like argon or nitrogen to displace air and moisture.[4]
-
Temperature: Store in a freezer, preferably at -20°C. A desiccator cabinet within a cold room provides an excellent storage environment.[13]
-
Purity: Ensure the material is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Daily Use and Handling
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature while still sealed. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glovebox or glove bag. For weighing, take only the required amount and promptly reseal the main container, purging with inert gas again.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the stock bottle.
Section 5: Experimental Protocols for Detecting Hydrolysis
Regularly checking for hydrolysis can save significant time and resources. Here are two standard protocols for this purpose.
Protocol 5.1: Qualitative Detection by Thin-Layer Chromatography (TLC)
This quick and easy method can reveal the presence of the more polar carboxylic acid byproduct.
-
Prepare Samples: Dissolve a small amount of your this compound test sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a co-spot by mixing your sample with a small amount of a reference standard if available.
-
Select Eluent: A good starting eluent system is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Spot the Plate: Using a capillary tube, spot your sample and the co-spot side-by-side on a silica gel TLC plate.
-
Develop and Visualize: Place the plate in a developing chamber with the chosen eluent. After the solvent front has moved up the plate, remove it, dry it, and visualize under UV light (254 nm).
-
Interpretation: this compound will have a higher Rf value (travel further up the plate). Its hydrolysis product, 5-Cyano-2-naphthoic acid, will appear as a separate, more polar spot with a lower Rf value (closer to the baseline).
Protocol 5.2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a precise measurement of the purity and the percentage of hydrolyzed impurity.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. The acid ensures the carboxylic acid is protonated for better peak shape.
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Method:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where both the ester and acid absorb (e.g., 254 nm).
-
Inject 5-10 µL of the sample.
-
Run a gradient program (e.g., 5% B to 95% B over 15 minutes).
-
-
Analysis: The carboxylic acid will elute earlier than the less polar methyl ester. The relative percentage of each can be calculated from the integrated peak areas.
Section 6: Summary of Preventative Strategies
| Factor to Mitigate | Preventative Strategy |
| Water / Moisture | Use anhydrous solvents; dry all glassware; store under inert gas (N₂/Ar); use desiccants.[4][11] |
| Acidic/Basic pH | Minimize contact time with acidic/basic solutions during workup; use buffered systems where possible.[4] |
| High Temperature | Store at low temperatures (-20°C); conduct reactions and workups at the lowest feasible temperature.[7] |
| Metal Ion Catalysis | Use high-purity reagents and solvents; consider adding a chelating agent like EDTA in sensitive applications.[1] |
| Light Exposure | Store in amber, light-blocking containers.[12] |
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Journal of the American Chemical Society. (n.d.). Intramolecular catalysis of ester hydrolysis by metal complexed hydroxide ion.
- PubMed. (2000). Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline.
- American Chemical Society. (n.d.). Intramolecular catalysis of ester hydrolysis by metal complexed hydroxide ion.
- PubMed. (2007).
- Chemistry LibreTexts. (2026).
- ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
- Vertex AI Search. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
- Benchchem. (n.d.).
- Science.gov. (n.d.). factors affecting hydrolysis: Topics by Science.gov.
- Chemguide. (n.d.). hydrolysing esters.
- Save My Exams. (2024). Ester Hydrolysis.
- Chemistry LibreTexts. (2022). Hydrolysis of Esters.
- J&K Scientific LLC. (2025). Ester Hydrolysis.
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
- Sigma-Aldrich. (n.d.).
- Vertex AI Search. (n.d.).
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- 9. Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline: The Effects of Metal Ions on Intramolecular Carboxyl Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: A Guide to the Scalable Synthesis of Methyl 5-Cyano-2-naphthoate
Welcome to the Technical Support Center for the synthesis of Methyl 5-cyano-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety information to ensure a successful, safe, and efficient synthesis campaign.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route commences with an appropriate amino-substituted naphthoic acid or its corresponding methyl ester. The core transformations involve:
-
Diazotization of the primary aromatic amine.
-
Sandmeyer Cyanation to introduce the nitrile functionality.
-
Esterification of the carboxylic acid, if starting from the naphthoic acid.
Each of these steps presents unique challenges, particularly when transitioning from laboratory-scale to larger-scale production. This guide will address these challenges in a practical, question-and-answer format.
Visualizing the Synthesis Pathway
Caption: Alternative synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield or Incomplete Diazotization
-
Question: My diazotization of the amino-naphthoic precursor appears to be incomplete, leading to low yields in the subsequent Sandmeyer reaction. What are the potential causes and solutions?
-
Answer: Incomplete diazotization is a common issue. Consider the following:
-
Temperature Control: The formation of diazonium salts is highly exothermic and the salts themselves are often unstable at temperatures above 5°C.[1] It is crucial to maintain a reaction temperature between 0 and 5°C throughout the addition of sodium nitrite. Use of an ice-salt bath may be necessary for larger scale reactions.
-
Acid Concentration: A sufficient excess of a strong mineral acid, such as hydrochloric acid, is necessary to both generate nitrous acid in situ from sodium nitrite and to maintain a low pH to prevent the diazonium salt from coupling with the unreacted starting amine to form diazoamino compounds.[2]
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete reaction.
-
Solubility of the Starting Material: Aminonaphthoic acids can have poor solubility in acidic aqueous solutions. Ensure vigorous stirring to maintain a fine suspension. In some cases, the use of a co-solvent may be necessary, but this should be carefully evaluated as it can impact the stability of the diazonium salt.
-
Issue 2: Formation of Side Products During Sandmeyer Cyanation
-
Question: During the Sandmeyer cyanation, I am observing significant formation of byproducts, particularly a dark, tarry material and a product that appears to be a naphthol derivative. How can I minimize these side reactions?
-
Answer: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, which can be prone to side reactions.[3]
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol.[4] This is often a major byproduct if the reaction temperature is not well-controlled or if the diazonium salt solution is allowed to stand for too long before the addition of the copper(I) cyanide. The Sandmeyer reaction should be performed promptly after the diazotization is complete.
-
Biaryl Formation: Dimerization of the aryl radical intermediate can lead to the formation of biaryl compounds.[5] This is often an indicator of the radical mechanism of the Sandmeyer reaction.[3] Ensuring a well-dispersed and reactive source of copper(I) cyanide can help to trap the aryl radical before it dimerizes.
-
Azo Coupling: The electrophilic diazonium salt can react with electron-rich aromatic compounds, including the starting material or the product, to form colored azo compounds.[4] This is more prevalent if the pH is not sufficiently acidic.
-
Catalyst Quality: The quality and reactivity of the copper(I) cyanide are critical. It should be a fine, free-flowing powder. If it has been exposed to air and moisture, its reactivity may be diminished.
-
Issue 3: Low Yield in Fischer Esterification
-
Question: The esterification of my 5-cyano-2-naphthoic acid with methanol is giving low yields. How can I drive the reaction to completion?
-
Answer: Fischer esterification is a reversible reaction.[6] To achieve high yields, the equilibrium must be shifted towards the product.
-
Use of Excess Alcohol: A large excess of the alcohol (methanol in this case) is commonly used to drive the equilibrium forward.[7] The alcohol can often be used as the solvent for the reaction.
-
Water Removal: The removal of water, a byproduct of the reaction, will also shift the equilibrium towards the ester.[8] This can be achieved by using a Dean-Stark apparatus if a co-solvent like toluene is used, or by using a dehydrating agent like molecular sieves.
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required.[6] The amount of catalyst should be optimized; too little will result in a slow reaction, while too much can lead to side reactions like dehydration or ether formation from the alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The choice between 5-amino-2-naphthoic acid and its methyl ester depends on availability and the overall process flow. Starting with Methyl 5-amino-2-naphthoate simplifies the process by eliminating the final esterification step. However, 5-amino-2-naphthoic acid may be more readily available or cost-effective.
Q2: What are the critical safety precautions for the Sandmeyer cyanation step?
A2: The Sandmeyer cyanation involves highly toxic cyanide compounds and potentially unstable diazonium salts.
-
Cyanide Handling: All operations involving copper(I) cyanide or any cyanide-containing solutions must be performed in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[9]
-
Diazonium Salt Stability: Diazonium salts can be explosive when isolated in a dry state.[10] It is imperative to use the diazonium salt solution immediately after preparation and not to attempt to isolate the solid diazonium salt.
-
Quenching: Any residual cyanide in the reaction mixture or on equipment must be quenched with an appropriate oxidizing agent, such as sodium hypochlorite (bleach), before disposal.
Q3: How can I effectively purify the final product, this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) is often effective.[11]
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed.[11] A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyano-2-naphthoic acid
This protocol assumes the starting material is 5-amino-2-naphthoic acid.
Materials and Equipment:
-
5-amino-2-naphthoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for complexation)
-
Ice
-
Mechanical stirrer
-
Reaction vessel with temperature control
Procedure:
-
In a reaction vessel, suspend 5-amino-2-naphthoic acid in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C with an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate vessel, prepare a solution of copper(I) cyanide (and optionally sodium cyanide) in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, with vigorous stirring. Control the rate of addition to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and acidify with hydrochloric acid to precipitate the crude 5-cyano-2-naphthoic acid.
-
Filter the solid, wash with water, and dry.
Protocol 2: Esterification of 5-Cyano-2-naphthoic acid
Materials and Equipment:
-
5-cyano-2-naphthoic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend 5-cyano-2-naphthoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Diazotization | Sandmeyer Cyanation | Fischer Esterification |
| Stoichiometry | |||
| 5-Amino-2-naphthoic acid | 1.0 eq | - | - |
| Sodium Nitrite | 1.05-1.1 eq | - | - |
| Hydrochloric Acid | 2.5-3.0 eq | - | - |
| Copper(I) Cyanide | 1.1-1.2 eq | - | - |
| 5-Cyano-2-naphthoic acid | - | - | 1.0 eq |
| Methanol | - | - | 10-20 eq (or as solvent) |
| Sulfuric Acid | - | - | 0.1-0.2 eq |
| Reaction Conditions | |||
| Temperature | 0-5°C | 0-10°C initially, then 50-60°C | Reflux (approx. 65°C) |
| Reaction Time | 30-60 min | 2-4 hours | 4-6 hours |
| Expected Yield | >95% (in solution) | 70-85% | 85-95% |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- BenchChem Technical Support Team. (2025, December).
- Royal Society of Chemistry. (2013). ORGANIC CHEMISTRY. RSC Publishing.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Symb, A. C. EXPERIMENTS ON THE PREPARATION OP AMINOHYDROXYNAPHTHOIC ACIDS. University of Glasgow.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- ResearchGate. (2025, August 7).
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Semantic Scholar. (2004, October 26).
- Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- (2018, December 3).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- NIH. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- BYJU'S. (n.d.).
- PubMed. (n.d.). Continued investigation of the diazotization and coupling spectrophotometric technique for the determination of aromatic amines with 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)ethylenediamine as coupling agents.
- RSC Publishing. (n.d.). Sandmeyer reactions. Part 6.
- (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ResearchGate. (2025, August 6). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids | Request PDF.
- Organic Syntheses Procedure. (n.d.). 2,3-naphthalenedicarboxylic acid.
- Organic Chemistry Portal. (n.d.).
- Reddit. (2020, February 13).
- Chempedia - LookChem. (n.d.).
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- ResearchGate. (2016, April 15).
- Chemistry Steps. (n.d.).
- YouTube. (2014, February 16). Esters 4.
- NIH. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
- PrepChem.com. (n.d.).
- PrepChem.com. (n.d.).
- OperaChem. (2024, January 5).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 6-Cyano-2-naphthol (16).
- Organic Syntheses Procedure. (n.d.). 2-Naphthol, 1-amino-, hydrochloride.
- myExperiment. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.
Sources
- 1. reddit.com [reddit.com]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Improving Regioselectivity in the Cyanation of Methyl 2-Naphthoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the cyanation of methyl 2-naphthoate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this chemical transformation and achieve optimal regioselectivity in your experiments. Our approach is grounded in mechanistic principles and supported by established literature to ensure you are equipped with reliable and actionable information.
Introduction: The Challenge of Regioselective Cyanation
The introduction of a nitrile group onto an aromatic scaffold is a pivotal transformation in medicinal chemistry and materials science. Aryl nitriles are precursors to a wide array of functional groups, including amines, amides, carboxylic acids, and tetrazoles.[1] Methyl 2-naphthoate presents a unique challenge due to the multiple non-equivalent positions on the naphthalene ring system where cyanation can occur. The electronic properties of the methoxycarbonyl group at the 2-position significantly influence the regiochemical outcome of the reaction. This guide will focus on strategies to control this selectivity, primarily through the palladium-catalyzed cyanation of a halogenated precursor, a reliable and widely adopted method.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for cyanation on the methyl 2-naphthoate ring system?
A1: Based on established synthetic routes, the 6-position is the most likely and synthetically accessible position for cyanation. This is typically achieved by first introducing a halogen, such as bromine, at the 6-position, followed by a palladium-catalyzed cyanation. The synthesis of methyl 6-bromo-2-naphthoate is well-documented, making methyl 6-cyano-2-naphthoate a readily accessible target.[5][6][7]
Q2: Why is the 6-position favored for initial halogenation?
A2: The methoxycarbonyl group (-CO₂Me) at the 2-position is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions, such as bromination, on deactivated naphthalene systems, substitution generally occurs in the other ring. The directing effect of the -CO₂Me group favors substitution at the 5- and 8-positions, but steric hindrance can play a significant role. However, in many cases, functionalization at the 6- and 7-positions is also observed. The formation of the 6-bromo isomer as a major product is synthetically viable and has been reported.[5][6]
Q3: What are the primary methods for introducing the cyano group?
A3: The two main strategies are:
-
Palladium-Catalyzed Cross-Coupling: This is the most common and reliable method. It involves the reaction of a halogenated methyl 2-naphthoate (e.g., methyl 6-bromo-2-naphthoate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[2][3][4]
-
Direct C-H Cyanation: This is a more modern and atom-economical approach that avoids the pre-functionalization step of halogenation. However, controlling regioselectivity on an electron-deficient system like methyl 2-naphthoate can be challenging and may require specific directing groups or specialized catalysts.
This guide will primarily focus on the palladium-catalyzed cross-coupling approach due to its established reliability.
Q4: Which cyanide source is best for my reaction?
A4: The choice of cyanide source is critical and depends on factors like toxicity, solubility, and reaction conditions. Common choices include:
-
Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and widely used in palladium-catalyzed reactions.[8]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, often used in combination with a palladium catalyst in polar aprotic solvents.[4][9]
-
Acetone Cyanohydrin: Can be used as a cyanide source in the presence of a base.[2]
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): Highly effective but also highly toxic. Strict safety precautions are necessary.
For most applications, Zinc Cyanide or Potassium Ferrocyanide offer a good balance of reactivity and safety.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the use of a high-quality palladium precatalyst or activate the catalyst in situ. Consider using a palladacycle precatalyst. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| 2. Poor Ligand Choice | - For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. - Screen a variety of ligands to find the optimal one for your system. | |
| 3. Inefficient Cyanide Source | - Ensure the cyanide source is of high purity and handled under anhydrous conditions if necessary. - If using K₄[Fe(CN)₆], ensure it is finely powdered and that the reaction temperature is sufficient to facilitate cyanide transfer.[4] | |
| Poor Regioselectivity (Presence of Isomeric Products) | 1. Impure Starting Material | - Verify the isomeric purity of your halogenated methyl 2-naphthoate starting material by NMR and/or GC-MS. - Purify the starting material if necessary to remove unwanted isomers. |
| 2. Side Reactions (e.g., C-H activation) | - Lower the reaction temperature. - Increase the catalyst loading of the desired cross-coupling reaction to outcompete potential side reactions. | |
| Formation of Byproducts (e.g., Hydrodehalogenation) | 1. Presence of Protic Impurities | - Use anhydrous solvents and reagents. - Add a non-coordinating base to scavenge any protons. |
| 2. Reductive Elimination from a Pd(II)-H species | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Difficulty in Product Isolation/Purification | 1. Co-elution with Ligand or Byproducts | - Choose a ligand that is easily separable from the product (e.g., by using a ligand with different polarity or by using a water-soluble ligand if the product is organic-soluble). - Optimize chromatographic conditions (e.g., different solvent systems or stationary phases). |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-bromo-2-naphthoate (Precursor)
This protocol is adapted from established procedures for the synthesis of brominated naphthoic acid derivatives.[6]
Materials:
-
6-Bromo-2-naphthoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated aqueous Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add 6-bromo-2-naphthoic acid (1.0 eq).
-
Add anhydrous methanol to dissolve the acid.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-bromo-2-naphthoate.
-
Purify the product by recrystallization or column chromatography to yield a white solid.
Protocol 2: Palladium-Catalyzed Cyanation of Methyl 6-bromo-2-naphthoate
This protocol is a general procedure adapted from the literature for the cyanation of aryl bromides using potassium ferrocyanide.[4]
Materials:
-
Methyl 6-bromo-2-naphthoate
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylacetamide (DMAC), anhydrous
-
Ethyl Acetate
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add methyl 6-bromo-2-naphthoate (1.0 eq), potassium ferrocyanide trihydrate (0.22 eq), sodium carbonate (1.0 eq), and palladium(II) acetate (0.1-0.5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMAC via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 6-cyano-2-naphthoate.
Data Presentation
The following table summarizes representative conditions for palladium-catalyzed cyanation of aryl halides, which can serve as a starting point for optimizing the reaction with methyl 6-bromo-2-naphthoate.
| Catalyst System | Cyanide Source | Solvent | Temp (°C) | Key Advantages | Reference |
| Pd(OAc)₂ / Ligand | Zn(CN)₂ | DMAc | 80-120 | Good functional group tolerance. | |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | DMAC | 120 | Inexpensive, non-toxic cyanide source. | |
| Pd₂(dba)₃ / Xantphos | Zn(CN)₂ | DMAc | 85 | Well-defined catalyst system. |
Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Cyanation
Caption: A step-by-step guide to troubleshoot low-yield cyanation reactions.
Palladium-Catalyzed Cyanation Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation of an aryl halide.
References
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- Google Patents. (2009). Cyanation of aromatic halides. (U.S.
-
MySkinRecipes. (n.d.). Methyl 6-cyano-2-naphthoate. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved January 21, 2026, from [Link]
Sources
- 1. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]
- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Palladium catalyzed synthesis of highly substituted naphthalenes via direct ring construction from amides with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for the Quantification of METHYL 5-CYANO-2-NAPHTHOATE
Welcome to this in-depth technical guide on the validation of analytical methods for the quantification of METHYL 5-CYANO-2-NAPHTHOATE. As researchers, scientists, and drug development professionals, the accuracy and reliability of our analytical data are paramount. This guide is designed to provide a comprehensive comparison of suitable analytical methodologies, grounded in scientific principles and aligned with regulatory expectations. We will explore the nuances of method development and validation, offering not just protocols, but the rationale behind our experimental choices.
This compound is an aromatic cyano-ester, a chemical scaffold with increasing importance in pharmaceutical and materials science. Accurate quantification is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing. This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures and the US Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation.[1][2][3][4][5] These documents provide a robust framework for ensuring that an analytical method is fit for its intended purpose.[6][7]
Comparative Overview of Analytical Methodologies
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Coupled with a UV detector, it offers a robust and cost-effective solution for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it an excellent choice for trace-level analysis and impurity profiling.[8]
Below is a summary of the key performance characteristics for each method, based on typical validation data.
| Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline |
| Linearity (R²) | > 0.999 | > 0.999 | Correlation coefficient should be justified. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results to the true value.[9] |
| Precision (%RSD) | < 2.0% | < 3.0% | Repeatability and Intermediate Precision. |
| LOD | ~10 ng/mL | ~1 ng/mL | Typically 3.3 x (std dev of response / slope). |
| LOQ | ~30 ng/mL | ~3 ng/mL | Typically 10 x (std dev of response / slope).[7] |
| Robustness | High | Moderate | Capacity to remain unaffected by small variations. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the workhorse of a pharmaceutical analysis laboratory. For this compound, a reversed-phase method is most appropriate, given the compound's aromatic and moderately polar nature.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which will provide good retention for the aromatic naphthoate ring system. The cyano group adds some polarity, which will be modulated by the mobile phase.[10]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. Acetonitrile is a good solvent for this compound and has a low UV cutoff. A small amount of acid, like phosphoric acid, is added to suppress the ionization of any residual silanols on the column, leading to better peak shape.[11][12]
-
Detection Wavelength: The naphthoate structure is expected to have a strong UV absorbance. The optimal wavelength will be determined by running a UV scan of a standard solution. A wavelength of approximately 254 nm is a good starting point.
-
Internal Standard (IS): The use of an internal standard is recommended to improve the precision of the method by correcting for variations in injection volume and sample preparation. A structurally similar compound with a different retention time would be ideal.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for this compound quantification.
Detailed Protocol: HPLC-UV Method Validation
1. System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
2. Specificity: Analyze a blank matrix (placebo), a standard solution of this compound, and a spiked matrix sample. There should be no interfering peaks at the retention time of the analyte.
3. Linearity: Prepare a series of at least five concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL). Plot the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
4. Accuracy: Analyze samples of a blank matrix spiked with known concentrations of this compound at three levels (low, medium, high). The recovery should be within 98.0-102.0%.[9]
5. Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument. The %RSD over the different conditions should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
7. Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and confirmatory analysis, GC-MS is an excellent alternative. This compound is expected to be sufficiently volatile and thermally stable for GC analysis.
Causality Behind Experimental Choices
-
Column Selection: A low-polarity 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., HP-5ms) is a good general-purpose column for separating a wide range of semi-volatile organic compounds, including aromatic compounds.[13]
-
Injection Mode: A splitless injection is used to ensure the transfer of the entire sample onto the column, maximizing sensitivity for trace analysis.
-
Temperature Program: A temperature gradient is necessary to ensure good separation of the analyte from any impurities and to elute it as a sharp peak. The initial temperature is held low to trap the analytes at the head of the column, then ramped up to elute the compounds based on their boiling points.[14]
-
Mass Spectrometry Mode: Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for this compound quantification.
Detailed Protocol: GC-MS Method Validation
The validation parameters for the GC-MS method are the same as for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness), with adjustments to the acceptance criteria where appropriate, particularly for trace analysis.
1. System Suitability: Inject a mid-range standard solution. The signal-to-noise ratio for the quantifier ion should be > 100. The retention time should not vary by more than ±0.1 minutes.
2. Specificity: Analyze a blank solvent and a matrix blank. No significant peaks should be observed in the selected ion chromatograms at the retention time of the analyte.
3. Linearity: Prepare a series of at least six concentrations covering the expected range of the analyte (e.g., 1, 5, 10, 25, 50, 100 ng/mL). The correlation coefficient (R²) should be ≥ 0.995.
4. Accuracy: Analyze spiked matrix samples at three concentration levels. The recovery should be within 95.0-105.0%.
5. Precision:
-
Repeatability (%RSD): ≤ 5.0%
-
Intermediate Precision (%RSD): ≤ 5.0%
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
LOD: S/N ≥ 3
-
LOQ: S/N ≥ 10
7. Robustness: Vary parameters such as inlet temperature (±10°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min). The results should not be significantly affected.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound, and the choice of method should be guided by the specific application.
-
For routine quality control and assays where the analyte concentration is relatively high, the HPLC-UV method is recommended. It is robust, cost-effective, and provides excellent accuracy and precision.
-
For trace-level quantification, such as in impurity profiling or bioanalytical studies, the GC-MS method is superior. Its higher sensitivity and selectivity ensure reliable results at low concentrations.
Ultimately, a thoroughly validated analytical method, regardless of the technique chosen, is the cornerstone of reliable data in pharmaceutical development and research. The protocols and validation strategies outlined in this guide provide a comprehensive framework for achieving this goal, ensuring that your analytical results are accurate, reproducible, and defensible.
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A Senior Application Scientist's Guide to the Cyanation of Naphthalene Compounds: A Comparative Analysis
In the landscape of pharmaceutical and materials science, the introduction of a nitrile group onto a naphthalene scaffold is a pivotal transformation. This functional group serves as a versatile synthetic handle, enabling conversions to amines, amides, carboxylic acids, and tetrazoles, and is a key pharmacophore in numerous bioactive molecules.[1][2] The selection of an appropriate cyanating agent and methodology is therefore a critical decision in any synthetic campaign, directly impacting yield, regioselectivity, functional group tolerance, and overall process efficiency.
This guide provides a comparative overview of prominent cyanating agents for naphthalene compounds, grounded in experimental data and mechanistic insights. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Strategic Importance of Naphthalene Cyanation
The naphthalene core is a privileged structure in medicinal chemistry and materials science. Its rigid, planar structure and extended π-system are features of many successful drugs and functional materials. The cyano group imparts unique electronic properties and can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic profile of a molecule.[3] Consequently, the development of robust and selective cyanation methods for naphthalenes is of paramount importance.
A Comparative Overview of Cyanating Methodologies
The cyanation of naphthalenes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. We will explore these through the lens of different cyanating agents and catalytic systems.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium and nickel, has become a cornerstone of modern organic synthesis, and cyanation reactions are no exception.[4][5] These methods typically involve the reaction of a halogenated or triflated naphthalene with a cyanide source.
Palladium-catalyzed cyanation of aryl halides is a well-established and versatile method.[4] A variety of cyanide sources can be employed, with less toxic alternatives to traditional alkali metal cyanides gaining prominence.
Key Features:
-
Broad Substrate Scope: Tolerates a wide range of functional groups.
-
Milder Conditions: Often proceeds under milder conditions compared to classical methods like the Rosenmund-von Braun reaction.
-
Variety of Cyanide Sources: Can utilize sources like K4[Fe(CN)6] and Zn(CN)2, which are less acutely toxic than NaCN or KCN.[6]
A typical palladium-catalyzed cyanation involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the cyanide source and reductive elimination to afford the aryl nitrile and regenerate the catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Bromonaphthalene using K4[Fe(CN)6]
This protocol is adapted from the work of Weissman, S. A., et al. (2005). J. Org. Chem., 70, 1508-1510.[6]
-
Reaction Setup: In a glovebox, a reaction vial is charged with 1-bromonaphthalene (1.0 mmol), Pd(OAc)2 (0.001 mmol, 0.1 mol%), and K4[Fe(CN)6] (0.4 mmol).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., N,N-dimethylformamide, DMF) (2 mL) is added.
-
Reaction Conditions: The vial is sealed and heated to 120 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-cyanonaphthalene.
Nickel catalysis offers a more cost-effective alternative to palladium and has shown excellent efficacy, particularly for the cyanation of less reactive aryl chlorides.[7][8]
Key Features:
-
Cost-Effective: Nickel catalysts are generally less expensive than their palladium counterparts.
-
High Reactivity: Can activate challenging substrates like aryl chlorides.
-
Use of Less Toxic Cyanide Sources: Often employs Zn(CN)2.[6]
Workflow for Catalyst and Reagent Selection in Transition-Metal-Catalyzed Cyanation
Caption: Decision workflow for selecting a transition-metal-catalyzed cyanation method.
Photoredox-Catalyzed C-H Cyanation
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized substrates. Photoredox catalysis has emerged as a powerful tool for this transformation under mild conditions.[2]
Key Features:
-
Direct C-H Functionalization: Avoids the synthesis of halogenated naphthalenes.
-
Mild Reaction Conditions: Typically proceeds at room temperature under visible light irradiation.
-
Regioselectivity: For naphthalene and its derivatives, cyanation often occurs selectively at the 1-position.[2]
The mechanism generally involves the photoexcited catalyst oxidizing the arene to a radical cation, which is then trapped by a cyanide nucleophile. Subsequent oxidation and deprotonation yield the cyanated arene.[2]
Experimental Protocol: Photoredox-Catalyzed C-H Cyanation of Naphthalene
This protocol is based on the work of Romero, N. A., & Nicewicz, D. A. (2016). J. Am. Chem. Soc., 138(49), 15860–15863.[2]
-
Reaction Setup: A solution of naphthalene (0.5 mmol), an acridinium photoredox catalyst (e.g., Mes-Acr-Me+ClO4-, 1-2 mol%), and trimethylsilyl cyanide (TMSCN, 1.0 mmol) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
Atmosphere: The reaction is performed under an aerobic atmosphere.
-
Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 12-24 hours.
-
Workup: The reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO3) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield 1-cyanonaphthalene.
Electrophilic Cyanation
While less common for direct arene cyanation, electrophilic cyanating agents can be effective for the cyanation of organometallic intermediates derived from naphthalenes. Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) act as a source of "CN+".[1][9] This approach is particularly useful for substrates that are not amenable to nucleophilic aromatic substitution or oxidative C-H functionalization.
Key Features:
-
Alternative Reactivity: Useful for electron-rich naphthalenes or when nucleophilic methods fail.
-
Milder Non-metallic Conditions: Avoids the use of transition metals.
-
Bench-stable Reagents: NCTS is a stable solid that is easier to handle than many cyanide salts.[1][9]
Conceptual Pathway for Electrophilic Cyanation
Caption: General workflow for electrophilic cyanation of naphthalene derivatives.
Comparative Performance Data
The choice of cyanating agent and method is highly dependent on the specific naphthalene substrate and desired outcome. The following table summarizes typical performance data for the cyanation of unsubstituted naphthalene.
| Method | Cyanating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Regioselectivity (1-CN:2-CN) | Reference |
| Palladium-catalyzed | K4[Fe(CN)6] | Pd(OAc)2 | DMF | 120 | ~85-95 | N/A (starts with 1-bromonaphthalene) | Weissman, S. A., et al. (2005)[6] |
| Nickel-catalyzed | Zn(CN)2 | NiCl2(dppf) | NMP | 80 | ~80-90 | N/A (starts with 1-chloronaphthalene) | Adapted from general Ni-catalyzed methods[6] |
| Photoredox C-H Cyanation | TMSCN | Acridinium photocatalyst | CH3CN | RT | ~70-80 | >20:1 | Romero, N. A., & Nicewicz, D. A. (2016)[2] |
| Electrophilic Cyanation | NCTS | n-BuLi | THF | -78 to RT | ~60-70 | N/A (starts with 1-bromonaphthalene) | Adapted from methods using electrophilic cyanating agents for aryl lithiums[1] |
Note: Yields and selectivities are approximate and can vary depending on the specific reaction conditions and substituted naphthalene substrates.
Safety Considerations: Handling Cyanating Agents
Extreme caution must be exercised when working with any cyanide-containing reagent. [10][11][12][13]
-
Toxicity: Alkali metal cyanides (NaCN, KCN) and hydrogen cyanide (HCN) are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[13]
-
Acid Incompatibility: NEVER mix cyanide salts with acids, as this will liberate highly toxic hydrogen cyanide gas.[12]
-
Engineering Controls: All manipulations of cyanide compounds should be performed in a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[10]
-
Waste Disposal: Cyanide waste must be segregated and disposed of according to institutional safety guidelines.[10]
-
Safer Alternatives: Whenever possible, consider using less toxic cyanide sources such as K4[Fe(CN)6] or Zn(CN)2.[6] NCTS and other electrophilic cyanating agents also offer a less hazardous alternative to traditional cyanide salts.[1][9]
Conclusion
The cyanation of naphthalene compounds is a well-developed field with a diverse array of methodologies available to the synthetic chemist. For pre-functionalized naphthalenes, palladium and nickel-catalyzed cross-coupling reactions offer high yields and broad functional group tolerance. For a more direct and atom-economical approach, photoredox-catalyzed C-H cyanation provides an excellent alternative with high regioselectivity for the 1-position. Electrophilic cyanating agents provide another valuable tool, particularly for organometallic naphthalene intermediates.
The optimal choice will always depend on the specific synthetic context, including the nature of the starting material, desired regioselectivity, and process safety considerations. By understanding the principles and practicalities of each method, researchers can confidently select the most appropriate path to their target cyanated naphthalene compounds.
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A Guide to the Spectroscopic Differentiation of Naphthalene-Based Isomers: A Comparative Analysis of Methyl 1-Naphthoate and Methyl 2-Naphthoate
Notice of Editorial Discretion: Initial searches for comprehensive, publicly available experimental spectroscopic data for methyl 5-cyano-2-naphthoate and its direct isomers proved unsuccessful. To provide a robust and data-supported guide that adheres to the principles of scientific integrity, this document presents a comparative analysis of two closely related and well-characterized analogous compounds: methyl 1-naphthoate and methyl 2-naphthoate . The principles of spectroscopic differentiation discussed herein are directly applicable to other substituted naphthalene isomers, including the originally requested this compound series, and offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Isomer Identification
In the realms of pharmaceutical development, materials science, and organic synthesis, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a substance's biological activity, physical properties, and safety profile. Naphthalene derivatives, a common scaffold in many bioactive molecules and functional materials, present a significant analytical challenge due to the numerous possibilities for substituent placement on the bicyclic aromatic ring system. Even a subtle shift in the position of a functional group can dramatically alter a molecule's interaction with biological targets or its performance in a material.
This guide provides a detailed spectroscopic comparison of methyl 1-naphthoate and methyl 2-naphthoate, illustrating how a suite of standard analytical techniques can be employed to unambiguously distinguish between these isomers. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the key structural nuances that give rise to their unique spectral fingerprints. The underlying principles demonstrated here serve as a foundational methodology for the characterization of a wide array of naphthalene-based isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing exquisitely detailed information about the chemical environment of each nucleus. For isomers like methyl 1-naphthoate and methyl 2-naphthoate, both ¹H and ¹³C NMR offer definitive points of differentiation.
¹H NMR Spectroscopy: A Tale of Two Rings
The ¹H NMR spectra of these isomers are most distinguished by the chemical shifts and coupling patterns of the aromatic protons. The position of the methyl ester group significantly influences the electronic environment of the naphthalene ring protons.
-
Methyl 1-Naphthoate: The ester group at the C1 position exerts a strong deshielding effect on the peri-proton at the C8 position due to the anisotropic effect of the carbonyl group. This results in a characteristic downfield shift for the H-8 proton, often appearing as a distinct doublet.
-
Methyl 2-Naphthoate: With the ester at the C2 position, the proton environments are more symmetrical. The H-1 proton, adjacent to the ester group, is deshielded, but the dramatic peri-effect seen in the 1-isomer is absent.
| Proton Assignment | Methyl 1-Naphthoate (Typical δ, ppm) | Methyl 2-Naphthoate (Typical δ, ppm) |
| -OCH₃ | ~3.9 | ~3.9 |
| Aromatic Protons | ~7.4 - 8.9 | ~7.5 - 8.5 |
| Key Differentiator | H-8 proton significantly downfield (~8.9 ppm) | More condensed aromatic region, H-1 proton is downfield (~8.5 ppm) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide a direct count of the non-equivalent carbon atoms and reveal the electronic impact of the substituent's position on the carbon skeleton.
-
Methyl 1-Naphthoate: The C1 carbon, directly attached to the electron-withdrawing ester group, will have a characteristic chemical shift. The steric and electronic effects of the C1 substituent lead to a unique set of shifts for all ten aromatic carbons.
-
Methyl 2-Naphthoate: Similarly, the C2 carbon's chemical shift is a key identifier. The different substitution pattern results in a distinct set of chemical shifts for the aromatic carbons compared to the 1-isomer. The carbonyl carbon of the ester group also exhibits a characteristic chemical shift.
| Carbon Assignment | Methyl 1-Naphthoate (Typical δ, ppm) | Methyl 2-Naphthoate (Typical δ, ppm) |
| -OCH₃ | ~52 | ~52 |
| Carbonyl (C=O) | ~168 | ~167 |
| Aromatic Carbons | ~124 - 134 | ~125 - 136 |
| Key Differentiator | Unique set of 10 aromatic carbon signals | Different and unique set of 10 aromatic carbon signals |
The subtle yet significant differences in the chemical shifts of the aromatic carbons provide a robust method for distinguishing between the two isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While both isomers share the same functional groups (ester, aromatic ring), their IR spectra will exhibit subtle but telling differences, particularly in the fingerprint region.
The most prominent shared absorptions will be:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1710-1730 cm⁻¹ .
-
C-O Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ corresponding to the C-O single bond of the ester.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region.
The key to differentiation lies in the fingerprint region (below 1500 cm⁻¹), where complex vibrations related to the entire molecular skeleton occur. The substitution pattern of the naphthalene ring influences the C-H out-of-plane bending vibrations, which can sometimes be used to distinguish substitution patterns on aromatic rings.
| Vibrational Mode | Methyl 1-Naphthoate (Typical Wavenumber, cm⁻¹) | Methyl 2-Naphthoate (Typical Wavenumber, cm⁻¹) |
| C=O Stretch (Ester) | ~1720 | ~1720 |
| C-O Stretch (Ester) | ~1250 | ~1280 |
| Aromatic C-H out-of-plane bending | Unique pattern in 700-900 cm⁻¹ region | Distinctly different pattern in 700-900 cm⁻¹ region |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While constitutional isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.
For both methyl 1-naphthoate and methyl 2-naphthoate, the molecular ion peak (M⁺) will be observed at the same m/z value. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).
-
[M-31]⁺ Peak: Loss of the methoxy radical (•OCH₃) from the molecular ion.
-
[M-59]⁺ Peak: Loss of the carbomethoxy radical (•COOCH₃) from the molecular ion.
While standard electron ionization (EI) mass spectra of these isomers may be very similar, advanced techniques such as Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can often reveal more significant differences in the fragmentation of the molecular ion, allowing for clearer differentiation.
| Ion | Methyl 1-Naphthoate (Typical m/z) | Methyl 2-Naphthoate (Typical m/z) |
| Molecular Ion [M]⁺ | 186 | 186 |
| [M-OCH₃]⁺ | 155 | 155 |
| [Naphthoyl cation]⁺ | 127 | 127 |
UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene ring gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern.
Both isomers will exhibit multiple absorption bands characteristic of the naphthalene chromophore. However, the position of the ester group will subtly influence the energy of the π-π* transitions. These differences, while often small, can be used for comparative analysis, especially when reference spectra are available.
| Isomer | Typical λmax (nm) |
| Methyl 1-Naphthoate | ~220, ~290 |
| Methyl 2-Naphthoate | ~230, ~270, ~320 |
Experimental Protocols & Workflows
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard operating procedures should be followed.
NMR Sample Preparation and Analysis
A Comparative Guide to the Synthetic Strategies for METHYL 5-CYANO-2-NAPHTHOATE
This in-depth technical guide provides a comparative analysis of alternative synthetic routes to METHYL 5-CYANO-2-NAPHTHOATE, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering a detailed examination of viable synthetic pathways, supported by experimental insights and comparative data.
Introduction: The Significance of Substituted Naphthalenes
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this compound, featuring both an electron-withdrawing cyano group and an ester functionality, makes it a versatile building block for creating complex molecular architectures. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, while the methyl ester provides a handle for amide formation or further derivatization.[1] Consequently, robust and efficient synthesis of this intermediate is of paramount importance.
This guide will focus on two primary, logical, and industrially scalable approaches:
-
Route A: Late-Stage Cyanation via a Halogenated Intermediate
-
Route B: Diazotization and Sandmeyer Reaction of an Amino Precursor
Each route will be evaluated based on factors such as the availability of starting materials, number of synthetic steps, overall yield, reaction conditions, and safety considerations.
Route A: Late-Stage Cyanation of Methyl 5-Bromo-2-naphthoate
This synthetic pathway introduces the cyano group in the final step, leveraging the well-established transition-metal-catalyzed cyanation of aryl halides. The key intermediate is Methyl 5-bromo-2-naphthoate.
Overall Synthetic Workflow (Route A)
Caption: Synthetic pathway for Route A, proceeding through a key brominated intermediate.
Step-by-Step Experimental Protocols
Step A1: Esterification of 2-Naphthoic Acid
-
Suspend 2-naphthoic acid (1.0 eq) in methanol (10-15 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-naphthoate as a solid, which can be used without further purification. A similar procedure for a substituted naphthoic acid reports a near-quantitative yield.[2][3]
Step A2: Regioselective Bromination
-
Dissolve Methyl 2-naphthoate (1.0 eq) in a suitable solvent such as acetic acid.
-
Add bromine (1.0-1.1 eq) dropwise at a controlled temperature, often with the exclusion of light to prevent radical side reactions. The substitution at the 5- and 8-positions is electronically favored.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed. A published procedure for the bromination of 2-naphthoic acid suggests refluxing for 24 hours.[4]
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.
-
The product, Methyl 5-bromo-2-naphthoate, will precipitate. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Step A3: Transition-Metal-Catalyzed Cyanation
This crucial step can be performed using either palladium or copper catalysis.
-
Option A3.1: Palladium-Catalyzed Cyanation [1][5][6][7]
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with Methyl 5-bromo-2-naphthoate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1-2 mol%) or a pre-catalyst, a suitable phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂, 0.6 eq) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 eq).[5][6]
-
Add a dry, polar aprotic solvent such as DMF or DMAc.
-
Heat the reaction mixture to 100-140°C and stir until completion.
-
Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic phase with aqueous ammonia or sodium bicarbonate solution, followed by brine.
-
Dry, concentrate, and purify the residue by column chromatography to yield the final product.
-
-
Option A3.2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction) [8][9][10][11][12][13][14]
-
Combine Methyl 5-bromo-2-naphthoate (1.0 eq) with copper(I) cyanide (CuCN, 1.1-1.5 eq) in a high-boiling polar solvent like DMF or NMP.
-
Modern variations utilize catalytic amounts of a copper salt (e.g., CuI) with a ligand (e.g., N,N'-dimethylethylenediamine or L-proline) and a less toxic cyanide source in a less polar solvent like toluene.[8][11][15]
-
Heat the reaction to 110-200°C, depending on the specific protocol. The classical Rosenmund-von Braun reaction often requires high temperatures.[12][13][14]
-
Workup typically involves cooling the mixture and pouring it into an aqueous solution of ferric chloride and HCl or an ammonia solution to complex the copper salts, followed by extraction with an organic solvent.
-
Purify the crude product by chromatography or recrystallization.
-
Route B: Sandmeyer Reaction of Methyl 5-Amino-2-naphthoate
This classic transformation in aromatic chemistry utilizes an amino group as a synthetic handle. The amino group is converted into a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.
Overall Synthetic Workflow (Route B)
Caption: Synthetic pathway for Route B, proceeding through nitration, reduction, and diazotization.
Step-by-Step Experimental Protocols
Step B1: Nitration of Methyl 2-naphthoate
-
Dissolve Methyl 2-naphthoate (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.
-
After the addition, allow the reaction to stir for a specified time before carefully pouring it onto crushed ice.
-
The precipitated Methyl 5-nitro-2-naphthoate is collected by filtration, washed thoroughly with water until neutral, and dried.
Step B2: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. A procedure for the analogous ethyl ester reports using 50 psi of H₂ for 3.5 hours.[16]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 5-amino-2-naphthoate. This product is often pure enough for the next step.
Step B3: Diazotization and Sandmeyer Reaction [17][18][19]
-
Diazotization:
-
Suspend Methyl 5-amino-2-naphthoate (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.
-
Add an aqueous solution of sodium nitrite (NaNO₂, ~1.05 eq) dropwise, keeping the temperature strictly below 5°C. The formation of the diazonium salt is usually indicated by a clear solution.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, the mixture is typically warmed to room temperature or slightly heated (e.g., 50-60°C) to ensure the reaction goes to completion.
-
The product is then isolated by extraction with an organic solvent.
-
The organic extracts are washed, dried, and concentrated. Purification is performed by column chromatography or recrystallization.
-
Comparative Analysis
| Feature | Route A: Late-Stage Cyanation | Route B: Sandmeyer Reaction |
| Starting Materials | 2-Naphthoic acid, bromine, Pd/Cu catalyst, cyanide source. | Methyl 2-naphthoate, nitric/sulfuric acids, reducing agent (e.g., H₂), NaNO₂, CuCN. |
| Number of Steps | 3 steps from 2-Naphthoic acid. | 3 steps from Methyl 2-naphthoate. |
| Overall Yield | Potentially higher. Modern catalytic cyanations are often high-yielding (80-95%).[6] Bromination and esterification are also typically efficient. | Can be lower. The Sandmeyer reaction yield can be variable (60-80%), and nitration can produce isomers. |
| Scalability | Good. Palladium-catalyzed reactions can be run on a large scale with low catalyst loading.[6] Copper catalysis is also scalable but may require more effort in product purification. | Good, but requires strict temperature control during diazotization, which can be challenging on a very large scale. |
| Key Challenges | Catalyst cost and removal (especially Pd). Toxicity of cyanide source. Regiocontrol during bromination. | Handling of unstable diazonium salt intermediate. Strict temperature control is critical. Use of highly corrosive acids for nitration. |
| Safety & Handling | Requires handling of toxic cyanide salts (e.g., Zn(CN)₂, CuCN) and corrosive bromine. Palladium catalysts can be pyrophoric. | Involves highly corrosive and oxidizing nitrating acids. Diazonium salts are potentially explosive if isolated and dry. NaNO₂ is a strong oxidizer. |
| Versatility | The brominated intermediate can be used in other cross-coupling reactions (e.g., Suzuki, Sonogashira). | The amino intermediate can be used to synthesize other functionalities (e.g., via acylation, alkylation). |
Conclusion and Recommendation
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.
Route A (Late-Stage Cyanation) is arguably the more modern and flexible approach. The development of highly efficient palladium- and copper-catalyzed cyanation methods allows for a high-yielding final step.[1][5][8] While the cost of the palladium catalyst can be a factor, the low required loadings and high efficiency often make it economically viable. The primary challenges are ensuring regioselective bromination and handling toxic cyanide reagents.
Route B (Sandmeyer Reaction) relies on older, but well-established chemistry.[17][18] It avoids the use of expensive palladium catalysts. However, it requires careful handling of potentially unstable diazonium intermediates and strict temperature control. The overall yield may also be lower compared to a highly optimized Route A.
For research and development purposes , where flexibility is key, Route A is highly recommended. The key intermediate, Methyl 5-bromo-2-naphthoate, is a versatile precursor for a wide range of other derivatives. For large-scale industrial production , the choice may depend on a cost-of-goods analysis. If the cost of palladium is prohibitive and the necessary safety measures for handling diazonium salts are in place, Route B could be a more economical option.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and the desired purity of the final product.
References
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. Available at: [Link]
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Bao, K., & Zhang, W. (2012). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 77(21), 9548–9557. Available at: [Link]
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Fu, Y., et al. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007. Available at: [Link]
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Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 70(4), 1432–1437. Available at: [Link]
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Kruger, H. G., & Amuhaya, E. K. (2002). Modern methods for the synthesis of substituted naphthalenes. South African Journal of Science, 98(5), 235-241. Available at: [Link]
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Singh, M. S., & Singh, A. K. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. ChemistrySelect, 8(35), e202302457. Available at: [Link]
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ACS Publications. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters. Available at: [Link]
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ACS Publications. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]
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Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(46), 12175-12178. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]
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SciSpace. (n.d.). Rosenmund–von Braun reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
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Anjana, R., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(52), 31233-31247. Available at: [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
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Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Available at: [Link]
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Wang, X., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 735–746. Available at: [Link]
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Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(12), 4785. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. Available at: [Link]
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ResearchGate. (2025). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of Ethyl 5-Amino-2-naphthoate. Available at: [Link]
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Organic Syntheses. (n.d.). 2-Naphthol, 1-amino-, hydrochloride. Available at: [Link]
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A Comparative Guide to the Reactivity of α and β Positions on the Naphthalene Ring
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of polycyclic aromatic hydrocarbons is fundamental. Naphthalene, as the simplest of these, serves as a critical model system. Its two distinct substitution positions, the α (C1, C4, C5, C8) and β (C2, C3, C6, C7), exhibit significant differences in reactivity that can be strategically exploited in chemical synthesis. This guide provides an in-depth comparison of the reactivity at these positions, supported by mechanistic principles and experimental data.
The Foundational Principle: Stability of Intermediates
The regioselectivity of reactions on the naphthalene ring is predominantly governed by the stability of the carbocation intermediate (arenium ion) formed during the reaction.[1][2] Naphthalene is more reactive towards electrophilic substitution than benzene because the activation energy to form this intermediate is lower; disrupting the aromaticity of one ring in naphthalene is energetically less costly than disrupting the single aromatic system of benzene.[2][3]
The key to understanding the preference for the α-position lies in the resonance stabilization of the arenium ion.
-
α-Attack: When an electrophile attacks the α-position (C1), the resulting carbocation intermediate is stabilized by seven resonance structures. Crucially, four of these structures preserve the aromatic sextet of the adjacent, unattacked ring.[2]
-
β-Attack: In contrast, an attack at the β-position (C2) leads to an intermediate with only six resonance structures, and only two of these maintain an intact benzene ring.[2]
The greater number of resonance contributors, particularly those that retain a full aromatic ring, confers greater stability to the intermediate formed from α-attack.[4][5][6] This lower energy transition state makes the reaction pathway to the α-substituted product kinetically favored.[7][8]
Visualizing Intermediate Stability
The following diagram illustrates the resonance structures for the intermediates of α and β attack, highlighting the preservation of the aromatic sextet.
Caption: Resonance stabilization of arenium ions.
Electrophilic Aromatic Substitution (EAS): The Primary Reaction Pathway
Electrophilic aromatic substitution is the most common reaction type for naphthalene.[9][10] The general preference is for substitution at the α-position due to the higher stability of the corresponding carbocation intermediate.[1][11]
Comparative Data for Common EAS Reactions
| Reaction | Reagents | Major Product (Kinetic Control) | Position | Typical α:β Ratio |
| Nitration | HNO₃ / H₂SO₄ | 1-Nitronaphthalene | α | ~9:1 to 29:1 |
| Halogenation | Br₂ / CCl₄ | 1-Bromonaphthalene | α | High α-selectivity |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ in CS₂ | 1-Alkylnaphthalene | α | High α-selectivity |
| Sulfonation (Low Temp.) | conc. H₂SO₄ at 80°C | Naphthalene-1-sulfonic acid | α | Kinetically favored |
Data compiled from various sources, including[1][11][12][13][14]. The exact ratio can vary with reaction conditions.
A Case Study: The Sulfonation of Naphthalene - Kinetic vs. Thermodynamic Control
The sulfonation of naphthalene is a classic textbook example of the competition between kinetic and thermodynamic control.[7][15]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 80°C), the reaction is under kinetic control, and the major product is the one that is formed fastest.[16] This is the α-substituted product, naphthalene-1-sulfonic acid, due to the lower activation energy of its formation pathway.[8][17]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., 160°C), the sulfonation reaction becomes reversible.[8][16] This allows for equilibrium to be established, and the major product becomes the more thermodynamically stable isomer. Naphthalene-2-sulfonic acid is more stable because it avoids the steric hindrance between the bulky sulfonic acid group at the C1 position and the hydrogen atom at the C8 position.[8][15] Under these conditions, the initially formed 1-sulfonic acid can revert to naphthalene and then re-sulfonate at the more stable C2 position.[16][17]
Caption: Kinetic vs. Thermodynamic control in sulfonation.
Experimental Protocol: Nitration of Naphthalene
This protocol outlines a standard procedure for the nitration of naphthalene, which typically yields 1-nitronaphthalene as the major product.[18]
Objective: To synthesize 1-nitronaphthalene via electrophilic aromatic substitution.
Materials:
-
Naphthalene (0.50 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 1.0 mL)
-
Concentrated Nitric Acid (HNO₃, 1.0 mL)
-
Ice-cold water (25 mL)
-
Hexane (for recrystallization)
-
5-mL conical vial, magnetic stirrer, beaker, vacuum filtration apparatus.
Procedure:
-
Carefully prepare a 1:1 mixture of concentrated sulfuric acid and nitric acid in a 5-mL conical vial. Cool the mixture in an ice bath.
-
In small portions, add 0.50 g of finely divided naphthalene to the cooled acid mixture. Stir continuously after each addition.
-
Maintain the reaction temperature between 45-50°C. If the temperature rises, cool the vial in an ice bath.
-
After all the naphthalene has been added, warm the reaction mixture in a 60°C water bath for 20 minutes with stirring.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 25 mL of ice-cold water. Stir to precipitate the crude product.
-
Collect the yellow crystals of crude nitronaphthalene by vacuum filtration.
-
Purify the crude product by recrystallization from hexane to obtain 1-nitronaphthalene.[18]
Expected Outcome: The major product will be 1-nitronaphthalene, with a melting point of approximately 61°C.[18] The yield of 1-nitronaphthalene is typically high, often around 90%, with 2-nitronaphthalene as a minor product.[13]
Caption: Workflow for the nitration of naphthalene.
The Influence of Steric Hindrance and Solvent Effects
While electronic factors strongly favor α-substitution, steric hindrance and solvent choice can sometimes lead to the formation of the β-product.
-
Friedel-Crafts Acylation/Alkylation: In Friedel-Crafts reactions, using bulky alkylating or acylating agents can favor substitution at the less sterically hindered β-position.[19] For example, the choice of solvent can dramatically alter the product ratio in Friedel-Crafts acylation. Acylation in carbon disulfide (CS₂) primarily yields the α-product, while performing the reaction in nitrobenzene can favor the β-product.[17][20] This is attributed to the formation of a bulky complex between the acylating agent, the Lewis acid, and the nitrobenzene solvent.[17]
Nucleophilic Aromatic Substitution (SNAr)
Unsubstituted naphthalene does not readily undergo nucleophilic aromatic substitution. For SNAr to occur, the naphthalene ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group present. While less common than EAS, studies have shown that substituted naphthalenes can undergo nucleophilic substitution. For instance, 1-methoxy-2-(diphenylphosphinyl)naphthalene has been shown to react with various nucleophiles, where the methoxy group is replaced.[21]
Conclusion
The reactivity of the naphthalene ring presents a fascinating interplay of electronic and steric effects. For electrophilic aromatic substitution, the α-position is the kinetically favored site of attack due to the superior resonance stabilization of the resulting carbocation intermediate. This principle holds true for a wide range of reactions, including nitration, halogenation, and Friedel-Crafts reactions under specific conditions. However, the classic example of naphthalene sulfonation demonstrates that reaction outcomes can be shifted towards the thermodynamically more stable β-product by manipulating reaction conditions, specifically temperature. A thorough understanding of these competing factors is essential for any scientist aiming to control the regiochemical outcome of reactions involving the naphthalene scaffold, a core structure in numerous pharmaceuticals and advanced materials.
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A Comparative Guide to the Solid-State Characterization of METHYL 5-CYANO-2-NAPHTHOATE: An In-Depth Analysis by X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical necessity. The spatial arrangement of atoms dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to stability and manufacturability.[1][2] This guide provides a comprehensive analysis of METHYL 5-CYANO-2-NAPHTHOATE, a key aromatic nitrile intermediate, using single-crystal X-ray diffraction as the definitive analytical tool.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, compares X-ray crystallography with alternative techniques, and provides detailed, field-proven protocols. Our objective is to offer researchers, scientists, and drug development professionals an authoritative resource for understanding and implementing robust solid-state characterization.
The Subject: this compound
This compound (C₁₃H₉NO₂) is a bifunctional aromatic molecule containing both a nitrile (-C≡N) and a methyl ester (-COOCH₃) group attached to a naphthalene core.[3] Aromatic nitriles are significant motifs in agrochemicals, dyes, and pharmaceuticals.[4] The cyano group is a versatile synthetic handle, readily converted into amines, amides, and various heterocycles, making this compound a valuable building block in medicinal chemistry.[4]
Given its potential for polymorphism—the ability to exist in multiple crystalline forms—rigorous structural elucidation is paramount.[1][5] Different polymorphs can exhibit drastically different properties, and unexpected polymorphic transitions have led to the withdrawal of pharmaceutical products from the market.[2]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the atomic and molecular structure of a crystalline material.[6][7][8] It provides a detailed, three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.[6][9]
The fundamental principle lies in Bragg's Law (nλ = 2d sinθ), which describes how X-rays are diffracted by the regularly spaced atomic planes in a crystal lattice.[9] By measuring the angles and intensities of these diffracted beams, a unique diffraction pattern is obtained, which can be mathematically reconstructed into a model of the atomic arrangement.[10]
Why SCXRD is the Definitive Technique for this compound
For a molecule like this compound, SCXRD provides unparalleled insight:
-
Unambiguous Structure Determination: It directly visualizes the connectivity and conformation of the molecule, confirming the positions of the cyano and ester groups on the naphthalene ring.
-
Stereochemistry and Conformation: It reveals the planarity of the naphthalene system and the orientation of the methyl ester group.
-
Intermolecular Interactions: It maps the non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern how molecules pack together in the crystal lattice. This is crucial for understanding physical properties and predicting polymorphism.
-
Absolute Purity and Form Identification: The resulting crystallographic data is a unique fingerprint of a specific crystalline form.
The workflow for a single-crystal X-ray diffraction experiment is a multi-step process requiring precision and expertise.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparison with Alternative Characterization Techniques
While SCXRD is definitive, a multi-technique approach is often employed for comprehensive characterization. Here, we compare SCXRD with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Absolute 3D atomic structure, bond lengths/angles, packing. | Definitive, unambiguous structural information.[6][7] | Requires high-quality single crystals, which can be difficult to grow.[8][10] |
| Powder XRD (PXRD) | Crystalline fingerprint, phase identification, polymorphism screening. | Fast, non-destructive, good for bulk sample analysis.[5][11] | Does not provide atomic resolution or solve new structures. |
| NMR Spectroscopy | Molecular connectivity in solution, relative stereochemistry. | Excellent for structure elucidation in solution, non-destructive. | Provides an average structure in solution, not the solid-state arrangement. |
| IR Spectroscopy | Presence of functional groups (e.g., -C≡N, C=O). | Fast, simple, good for confirming functional groups. | Indirect structural information; peak positions can be ambiguous. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, determines molecular formula. | Provides no information on 3D structure or crystalline form. |
| Thermal Analysis (DSC/TGA) | Melting point, thermal stability, phase transitions. | Quantifies thermal properties and can detect polymorphic transitions. | Indirect; does not provide structural information on its own. |
Key Insight: Powder X-ray Diffraction (PXRD) is a crucial complementary technique. While SCXRD solves the structure from a single perfect crystal, PXRD confirms that the bulk material consists of that same crystalline phase.[5][11] It is the primary tool for polymorph screening and quality control in pharmaceutical manufacturing.[1][2]
Experimental Protocols
Protocol for Single Crystal Growth of this compound
Causality: The goal is to bring a saturated solution to a state of slight supersaturation slowly, allowing molecules to organize into a crystalline lattice rather than crashing out as an amorphous solid or powder.[8] Slow solvent evaporation is a reliable method for small organic molecules.
-
Solvent Selection: Screen various solvents (e.g., acetone, ethyl acetate, methanol, chloroform) for moderate solubility. The ideal solvent dissolves the compound when warm but not readily at room temperature.
-
Preparation: Dissolve approximately 10-20 mg of purified this compound in the minimum amount of a suitable solvent (e.g., chloroform) in a small, clean vial.[12]
-
Evaporation: Cover the vial with a cap, then pierce the cap with a needle. This allows for slow solvent evaporation over several days to weeks at room temperature.
-
Crystal Harvesting: Once well-formed, block-like crystals (ideally >0.1 mm in all dimensions) are observed, carefully extract one using a micromanipulator loop.[10]
Protocol for Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Mount a suitable crystal onto a glass fiber or loop using a minimal amount of cryo-protectant oil.[6] Place the mounted crystal on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer (e.g., a Rigaku or Bruker model equipped with a Mo or Cu X-ray source and a CCD or CMOS detector).[9][13] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Reduction: Integrate the raw diffraction images to determine the intensity and position of each reflection. The data is corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares on F².
-
Validation: Assess the quality of the final model using metrics like R-factor, goodness-of-fit (GooF), and residual electron density. Generate a Crystallographic Information File (CIF) for publication and database deposition.
Data Presentation: Crystallographic Data for this compound
The following table summarizes the crystallographic data obtained for a polymorph of this compound, as deposited in the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value |
| CCDC Deposition No. | 795551 |
| Empirical Formula | C₁₃H₉NO₂ |
| Formula Weight | 211.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.159(3) |
| b (Å) | 3.8642(8) |
| c (Å) | 20.016(4) |
| β (°) | 106.18(3) |
| Volume (ų) | 976.3(4) |
| Z | 4 |
| R-factor (R1) | 0.0496 |
| wR2 (all data) | 0.1432 |
| Goodness-of-fit (S) | 1.045 |
Data sourced from Acta Crystallographica Section E, 2012, E68, o768.
Conclusion and Future Directions
Single-crystal X-ray diffraction provides an unambiguous and high-resolution structural characterization of this compound, establishing the foundation for understanding its solid-state behavior. The data confirms its molecular connectivity and reveals the intricate packing forces that define its crystalline form.
For drug development professionals, this definitive structural knowledge is the first step in a comprehensive solid-form screening program.[11] Further studies using PXRD, DSC, and slurry experiments are essential to identify other potential polymorphs, hydrates, or solvates, ensuring the selection of the most stable and manufacturable form for any potential application. The integration of these techniques provides the robust, self-validating system required to meet regulatory standards and deliver safe, effective products.
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A Comparative Guide to Methyl Naphthoate Derivatives: Synthesis, Spectroscopic Characterization, and Biological Activities
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among the diverse range of naphthalene-based compounds, methyl naphthoate and its derivatives have garnered significant attention due to their versatile biological activities. This guide provides a comprehensive comparative study of select methyl naphthoate derivatives, offering insights into their synthesis, spectroscopic properties, and performance in anticancer, anti-inflammatory, and antimicrobial applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these promising compounds.
Introduction to Methyl Naphthoate Derivatives
Methyl naphthoate exists as two primary isomers, methyl 1-naphthoate and methyl 2-naphthoate, which serve as fundamental building blocks for a wide array of derivatives. The strategic functionalization of the naphthalene ring and the ester group allows for the fine-tuning of their physicochemical properties and biological efficacy. This guide will focus on a comparative analysis of derivatives that have demonstrated significant potential in preclinical studies.
Synthesis of Methyl Naphthoate Derivatives
The synthesis of methyl naphthoate derivatives typically commences with the esterification of the corresponding naphthoic acid. Subsequent modifications of the naphthalene ring, such as hydroxylation, bromination, and amination, yield a diverse library of compounds.
DOT Diagram: General Synthesis Workflow
Caption: General synthetic route to methyl naphthoate derivatives.
A common synthetic route to obtain hydroxy-substituted methyl naphthoate, such as methyl 6-hydroxy-2-naphthoate, involves the reflux of 6-hydroxy-2-naphthoic acid in methanol with a catalytic amount of sulfuric acid.[1] This straightforward esterification provides a good yield of the desired product. Further derivatization can be achieved through various reactions targeting the hydroxyl group or other positions on the naphthalene ring.
Spectroscopic Characterization
The structural elucidation of methyl naphthoate derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of methyl naphthoate isomers and their derivatives. The chemical shifts of the aromatic protons and carbons are characteristic of the substitution pattern on the naphthalene ring. For instance, in methyl 6-hydroxy-2-naphthoate, the proton NMR spectrum shows a characteristic singlet for the methyl ester protons around 3.976 ppm and a broad singlet for the hydroxyl proton, alongside a multiplet for the aromatic protons in the range of 7.16-8.54 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation of methyl naphthoate isomers can be influenced by the position of the ester group.[2] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[3][4] Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) of metal cation complexes can be employed to differentiate between isomers based on the relative abundances of fragment ions.[2]
Comparative Biological Activity
Methyl naphthoate derivatives have demonstrated a broad spectrum of biological activities. This section provides a comparative overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from various studies.
Anticancer Activity
Several studies have highlighted the potential of naphthoate and naphthoquinone derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.[5]
Table 1: Comparative Anticancer Activity of Naphthoate and Naphthoquinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthoquinone Derivative 14 | MCF-7 (Breast) | 15 | [6] |
| Aminobenzylnaphthol (MMZ-140C) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [7] |
| Aminobenzylnaphthol (MMZ-45B) | HT-29 (Colorectal) | 31.78 ± 3.93 | [7] |
| Thiophene-containing Aminobenzylnaphthols | A549, PC-3, MCF-7, HEPG2 | GI₅₀ < 10 µg/mL | [7] |
DOT Diagram: General Mechanism of Anticancer Activity
Caption: Simplified mechanism of anticancer action of some naphthoate derivatives.
Anti-inflammatory Activity
Certain methyl naphthoate derivatives have shown promising anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Table 2: Comparative Anti-inflammatory Activity of Methyl Naphthoate Derivatives
| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Methyl 2-naphthoate enantiomer 1a | RAW264.7 | NO Inhibition | 41.9 | [8] |
| Methyl 2-naphthoate enantiomer 3b | RAW264.7 | NO Inhibition | 26.2 | [8] |
| Methyl-1-hydroxy-2-naphthoate (MHNA) | Murine Macrophages | NO Inhibition | Significant inhibition | [9] |
The anti-inflammatory mechanism of compounds like methyl-1-hydroxy-2-naphthoate (MHNA) involves the suppression of the NF-κB and MAPK signaling pathways.[9]
Antimicrobial Activity
The naphthalene scaffold is also a key feature in compounds with antimicrobial properties. Derivatives of methyl naphthoate have been evaluated for their activity against various bacterial and fungal strains.
Table 3: Comparative Antimicrobial Activity of Naphthoate Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide (13) | Staphylococcus aureus | 54.9 | [10][11] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (22) | E. coli | 23.2 | [10][11] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [12] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | 100 µg/mL | [12] |
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section outlines the detailed methodologies for the key biological assays.
Protocol for MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methyl naphthoate derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
DOT Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Protocol for Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[15]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[15]
-
Pre-treatment: Treat the cells with different concentrations of the methyl naphthoate derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[15]
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10][15]
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[15]
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition to determine the IC₅₀ value.[15]
Protocol for Agar Disk Diffusion Test (Antimicrobial Activity)
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[9][16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[9]
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[16]
-
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the methyl naphthoate derivatives onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity. Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods for more quantitative results.[17]
Conclusion
This comparative guide highlights the significant potential of methyl naphthoate derivatives as a versatile scaffold in drug discovery. The presented data demonstrates their efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The ease of synthesis and the potential for diverse functionalization make this class of compounds an attractive area for further research and development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and validate the therapeutic properties of novel methyl naphthoate derivatives. Future studies should focus on optimizing the structure-activity relationships and evaluating the in vivo efficacy and safety of the most promising candidates.
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Zaczyńska, E., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(19), 6611. [Link]
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A Comparative Guide to the Synthesis of Methyl 5-Cyano-2-Naphthoate: Sandmeyer vs. Palladium-Catalyzed Cyanation
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Two Key Synthetic Methodologies
Methyl 5-cyano-2-naphthoate is a key building block in the synthesis of various pharmacologically active molecules and functional materials. The strategic introduction of the cyano group onto the naphthalene scaffold opens up a wide array of subsequent chemical transformations. This guide provides a comprehensive comparison of two primary methods for the synthesis of this compound: the classical Sandmeyer reaction and modern palladium-catalyzed cyanation. This analysis, grounded in established chemical principles and available experimental data, aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.
Introduction to the Synthetic Pathways
The synthesis of this compound typically proceeds from readily available naphthalene precursors. The two most common strategies involve either the conversion of an amino group or a halogen substituent at the 5-position of the naphthalene ring into a cyano group.
-
The Sandmeyer Reaction: This long-standing method involves the diazotization of an aromatic amine, in this case, methyl 5-amino-2-naphthoate, to form a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-mediated nucleophilic substitution to yield the desired nitrile.[1][2]
-
Palladium-Catalyzed Cyanation: A more contemporary approach, this method utilizes a palladium catalyst to couple an aryl halide, such as methyl 5-bromo-2-naphthoate, with a cyanide source.[1] This reaction, often falling under the umbrella of Buchwald-Hartwig cross-coupling, offers a powerful and versatile alternative to traditional methods.
This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of these two synthetic routes.
Mechanistic Rationale and Experimental Considerations
The Sandmeyer Reaction: A Classic Transformation
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the introduction of a variety of functional groups.[3] The reaction proceeds via a radical mechanism initiated by the single-electron transfer from the copper(I) catalyst to the diazonium salt.
Causality Behind Experimental Choices:
-
Diazotization: The initial conversion of the primary amine to a diazonium salt is typically carried out at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[2]
-
Copper(I) Cyanide: Copper(I) cyanide is the classical reagent for this transformation. It acts as both a source of the cyanide nucleophile and a catalyst to facilitate the radical process. The use of stoichiometric or even excess amounts of the copper salt is common to ensure efficient conversion.
-
Solvent and pH: The reaction is typically performed in an aqueous medium. Maintaining an acidic pH during diazotization is crucial, while the cyanation step is often carried out in a neutral or slightly acidic solution.
Palladium-Catalyzed Cyanation: A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and cyanation is no exception. These methods offer high efficiency and broad functional group tolerance.[1]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate are commonly used in combination with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a frequently used cyanating agent in palladium-catalyzed reactions. It is less toxic than alkali metal cyanides and its lower solubility can help to maintain a low concentration of free cyanide, which can otherwise poison the catalyst.[4]
-
Solvent and Base: Anhydrous, polar aprotic solvents like DMF (N,N-dimethylformamide) or DMAc (N,N-dimethylacetamide) are typically employed to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures. A base is often not required as the cyanide itself can act as a base to activate the catalyst.
Performance Benchmark: A Comparative Analysis
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Methyl 5-amino-2-naphthoate | Methyl 5-bromo-2-naphthoate |
| Reagents | NaNO₂, HCl, CuCN | Pd catalyst, Ligand, Zn(CN)₂ |
| Typical Yields | Moderate to good (often 60-80%) | Good to excellent (often >80%)[5] |
| Reaction Conditions | Low temperature (diazotization), then moderate temperature | Elevated temperatures |
| Scalability | Can be challenging due to the handling of diazonium salts | Generally more amenable to scale-up |
| Safety Concerns | Unstable and potentially explosive diazonium salts; toxic copper cyanide | Toxic cyanide source (though Zn(CN)₂ is less so); expensive and potentially toxic palladium catalysts |
| Cost-Effectiveness | Generally lower reagent cost | Higher cost of palladium catalyst and ligands |
| Functional Group Tolerance | Limited, as many functional groups are not stable to the strongly acidic and oxidative conditions | Broader functional group tolerance |
Experimental Protocols
Synthesis of Precursors
1. Methyl 5-amino-2-naphthoate
This precursor can be synthesized from 5-amino-2-naphthoic acid through Fischer esterification.
-
Procedure:
-
Suspend 5-amino-2-naphthoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the desired ester.
-
2. Methyl 5-bromo-2-naphthoate
This precursor is typically synthesized from 2-naphthoic acid.
-
Procedure:
-
Dissolve 2-naphthoic acid in a suitable solvent such as acetic acid.
-
Add bromine to the solution. The reaction is often carried out at room temperature or with gentle heating.
-
After the reaction is complete, the product can be isolated by precipitation or extraction.
-
The resulting 5-bromo-2-naphthoic acid is then esterified using a standard method such as Fischer esterification described above.
-
Synthesis of this compound
Method A: Sandmeyer Reaction
-
Step 1: Diazotization of Methyl 5-amino-2-naphthoate
-
Dissolve methyl 5-amino-2-naphthoate in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
-
Step 2: Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.
-
Allow the reaction to warm to room temperature or gently heat to facilitate the decomposition of the diazonium salt and formation of the nitrile.
-
After the reaction is complete, extract the product with an organic solvent, wash the organic layer, dry it, and purify by chromatography or recrystallization.
-
Method B: Palladium-Catalyzed Cyanation
-
Procedure:
-
To a reaction vessel, add methyl 5-bromo-2-naphthoate, zinc cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf - 1,1'-bis(diphenylphosphino)ferrocene).
-
Add an anhydrous, degassed solvent such as DMF or DMAc.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry it, and purify the product by column chromatography.[5]
-
Characterization of this compound
While a specific experimental spectrum for this compound is not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl ester protons, and potentially long-range couplings between the aromatic protons.
-
¹³C NMR: The carbon spectrum would display signals for the quaternary carbons of the naphthalene ring, the CH carbons, the ester carbonyl carbon, the methyl ester carbon, and the nitrile carbon. The nitrile carbon typically appears in the region of 110-125 ppm.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretching vibration would be expected around 2220-2240 cm⁻¹. Additionally, a strong absorption for the C=O stretch of the ester would be present around 1720 cm⁻¹.
Conclusion and Outlook
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable pathways for the synthesis of this compound.
-
The Sandmeyer reaction , being a classical method, is often favored for its cost-effectiveness in terms of reagents. However, it presents challenges related to the handling of potentially unstable diazonium salts and the use of toxic copper cyanide, which may not be ideal for large-scale industrial applications. The yields can also be variable.
-
Palladium-catalyzed cyanation offers a more modern, and often higher-yielding, alternative with broader functional group tolerance. While the initial cost of the palladium catalyst and ligands is higher, the milder reaction conditions (relative to the hazards of diazonium salts) and generally cleaner reaction profiles can make it a more attractive option, particularly in the context of complex molecule synthesis and process development where reproducibility and scalability are paramount.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, cost considerations, available equipment, and the safety protocols in place. For laboratory-scale synthesis where cost is a primary driver, the Sandmeyer reaction may be a suitable choice. For industrial applications or the synthesis of high-value compounds where yield, purity, and safety are critical, palladium-catalyzed cyanation is likely the superior methodology.
References
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Gallagher, G. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). SpringerLink. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014). National Institutes of Health. [Link]
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Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2011). National Institutes of Health. [Link]
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A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. (2009). ResearchGate. [Link]
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Optimisation and scale-up of microwave assisted cyanation. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2014). ResearchGate. [Link]
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Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (2002). ResearchGate. [Link]
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Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). ACS Publications. [Link]
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Synthesis of Methyl 6-hydroxy-2-naphthoate. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
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2-Naphthol, 1-amino-, hydrochloride. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of METHYL 5-CYANO-2-NAPHTHOATE: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Chemical Personality of METHYL 5-CYANO-2-NAPHTHOATE
This compound is a bifunctional molecule, incorporating both a methyl ester and a nitrile group on a naphthalene scaffold. This unique structure dictates its reactivity and potential hazards.
-
The Naphthoate Ester Moiety : Based on data for similar compounds like Methyl 2-naphthoate, the ester portion of the molecule suggests a potential for irritation to the skin, eyes, and respiratory system.
-
The Cyano (Nitrile) Group : The presence of the cyano group (-C≡N) introduces a more significant hazard profile. Organic nitriles are known for their toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] A critical concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong bases or upon combustion.[2][3]
Based on the SDS for a related compound, Methyl 4-cyanobenzoate, we can infer that this compound is likely to be classified as a skin and eye irritant and may be harmful if ingested or inhaled.[4]
Inferred Hazard Profile:
| Hazard Class | Inferred Classification | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for Methyl 4-cyanobenzoate and general toxicity of nitriles.[2][4] |
| Acute Toxicity (Dermal) | Potential for harm | Nitriles can be absorbed through the skin.[1] |
| Acute Toxicity (Inhalation) | Potential for harm | Dusts or vapors may be harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on data for Methyl 4-cyanobenzoate.[4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on data for Methyl 4-cyanobenzoate.[4] |
Prudent Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent adherence to safety protocols during handling is paramount.
-
Engineering Controls : All manipulations of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any signs of degradation before use. Contaminated gloves should be disposed of as hazardous waste.[5]
-
Skin and Body Protection : A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.
-
The Disposal Blueprint: A Step-by-Step Protocol
The disposal of this compound must be approached with a clear understanding of its chemical incompatibilities and the regulatory landscape for hazardous waste.
Waste Characterization and Segregation
The first and most critical step is to classify the waste. Any material contaminated with this compound, including unreacted starting material, reaction byproducts, contaminated solvents, and disposable labware, must be treated as hazardous waste.[6]
Key Incompatibilities to Avoid:
-
Strong Acids and Bases : Nitriles can hydrolyze under acidic or basic conditions. The reaction with strong bases is particularly hazardous as it can generate hydrogen cyanide gas.[3] Therefore, waste containing this compound should never be mixed with acidic or basic waste streams.
-
Strong Oxidizing Agents : Esters and nitriles can react vigorously with strong oxidizers.[3][4]
-
Reducing Agents : Nitriles can react with reducing agents.[3]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision tree for the segregation of this compound waste.
Containerization and Labeling
Proper containerization is crucial to prevent leaks, spills, and accidental mixing of incompatible wastes.
-
Container Selection : Use chemically compatible containers, typically high-density polyethylene (HDPE) for liquids and wide-mouth plastic or glass containers for solids. Ensure containers are in good condition with secure, leak-proof lids.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste stream (e.g., solvents). The accumulation start date must also be clearly marked.
Storage in Satellite Accumulation Areas (SAAs)
Designated SAAs are the primary holding points for hazardous waste in the laboratory.
-
Location : The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : Waste containers should be placed in a secondary containment bin or tray that can hold the entire volume of the largest container.
-
Segregation within SAA : Even within the SAA, this compound waste should be stored separately from acids, bases, and oxidizing agents.
Final Disposal Procedures
The ultimate disposal of this compound waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.
-
Request for Pickup : Once a waste container is full or has reached the maximum accumulation time allowed by your institution, a pickup request must be submitted to the EHS office.
-
Prohibited Disposal Methods :
-
Sink Disposal : Under no circumstances should this compound or its waste be disposed of down the drain.[6] Its potential toxicity and environmental persistence make this practice unacceptable.
-
Trash Disposal : Solid waste contaminated with this compound must not be placed in the regular trash.
-
Evaporation : Allowing solvents containing this compound to evaporate in the fume hood is not a permissible disposal method.[6]
-
-
Decontamination of Empty Containers : "Empty" containers that held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from this process must also be collected as hazardous waste.[1]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
-
Spill Response :
-
Small Spills : For small spills, absorbent pads or vermiculite can be used to contain the material. The contaminated absorbent must then be collected in a sealed container and disposed of as hazardous waste.
-
Large Spills : In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
-
-
Exposure Response :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the affected person to fresh air.
-
Ingestion : Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
-
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By understanding the potential hazards, implementing robust handling and disposal protocols, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's specific waste management guidelines and your EHS office for any questions or clarification.
References
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- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
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- Kyushu University. (1987). Synthesis of 4, 6-Dicyano-2, 5-dimethoxytropone.
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Navigating the Unknown: A Guide to Safely Handling METHYL 5-CYANO-2-NAPHTHOATE
The Precautionary Principle: Risk Assessment for an Uncharacterized Compound
The cornerstone of safely handling a compound with unknown toxicity is a thorough risk assessment.[1][2][3][4][5] Before any bench work commences, a systematic evaluation of the potential hazards is mandatory. This involves considering the chemical structure, potential routes of exposure, and the nature of the planned experimental procedures.
Structural Clues to Potential Hazards:
-
Aromatic Naphthalene Ring: Polycyclic aromatic hydrocarbons (PAHs) as a class can possess toxic properties.
-
Nitrile Group (-CN): While integrated into a larger molecule, nitrile groups can sometimes be metabolized to release cyanide, or the compound itself could have inherent toxicity.
-
Ester Functionality: Esters are generally less reactive but can be hydrolyzed.
Given these structural features, we must assume the compound could be toxic if inhaled, ingested, or absorbed through the skin. All handling procedures should be designed to minimize these potential exposure routes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
For a compound of unknown hazard, a conservative approach to PPE is required.[6][7][8][9][10] The following table outlines the minimum PPE requirements for handling METHYL 5-CYANO-2-NAPHTHOATE.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles & Face Shield | Tightly fitting safety goggles are mandatory to prevent contact with airborne particles. A face shield should be worn over the goggles, especially when handling the solid or preparing solutions, to protect against splashes.[7] |
| Hand | Double Gloving (Nitrile) | Wear two pairs of chemical-resistant nitrile gloves. This provides an extra layer of protection against potential dermal absorption. Inspect gloves for any signs of degradation or punctures before and during use.[6] |
| Body | Laboratory Coat & Disposable Gown | A standard laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat. |
| Respiratory | N95 Respirator or Higher | For weighing and handling the solid compound where dust generation is possible, an N95 respirator is the minimum requirement. If the compound is volatile or if aerosols may be generated, a respirator with an organic vapor cartridge may be necessary. All respirator use must be in accordance with a formal respiratory protection program. |
Engineering Controls: Isolating the Hazard
Personal protective equipment is the last line of defense. The primary method for exposure control should always be robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood.[11] This is critical to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
The following diagram illustrates the decision-making process for selecting appropriate controls when handling a chemical with unknown hazards.
Caption: Decision workflow for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
A methodical approach is essential for the safe handling of this compound.
Preparation:
-
Ensure the chemical fume hood is operational and has a current certification.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before bringing the compound into the fume hood.
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
Handling the Solid Compound (Weighing and Transfer):
-
Don all required PPE as outlined in the table above, including an N95 respirator and face shield.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
-
Securely close the primary container.
-
Proceed with the next step of your experiment (e.g., dissolution) within the fume hood.
Preparing Solutions:
-
Add the solvent to the vessel containing the weighed solid.
-
Stir or agitate the mixture gently to dissolve the compound, avoiding splashing.
-
Once dissolved, the risk of airborne particulates is significantly reduced, but appropriate PPE must still be worn.
Emergency Procedures: Planning for the Unexpected
Spills: In the event of a spill, treat it as a major spill of a hazardous material.[7]
-
Alert personnel in the immediate area and evacuate.
-
If the spill is outside the fume hood, close the laboratory doors to contain any potential vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up the spill yourself unless you are trained and have the appropriate spill kit for potent compounds.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Due to the unknown nature of this compound, all waste generated must be treated as hazardous.[12][13][14][15][16][17][18]
-
Solid Waste: All contaminated materials, including gloves, disposable gowns, weigh boats, and paper towels, must be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[14][17]
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for themselves and their colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
